An In-Depth Technical Guide to the Chemical Properties of 2-(Ethylamino)-1-phenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-ethylpentedrone (NEP), is a synthetic stimulant belonging to the substituted cathinone...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-ethylpentedrone (NEP), is a synthetic stimulant belonging to the substituted cathinone (B1664624) class. It is the N-ethyl analog of pentedrone (B609907) and has gained attention in the scientific community due to its psychoactive properties and prevalence as a designer drug. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and pharmacological profile to support research and drug development efforts.
Chemical and Physical Properties
2-(Ethylamino)-1-phenyl-1-pentanone is a chiral compound, existing as two enantiomers. The information presented here pertains to the racemic mixture unless otherwise specified. The compound is typically available as a hydrochloride salt to improve its stability and solubility.
Table 1: Chemical Identifiers and Molecular Properties
The synthesis of 2-(ethylamino)-1-phenyl-1-pentanone typically involves one of two primary routes. While specific reaction conditions may vary, the general methodologies are outlined below.
Synthesis via Reductive Amination
A common synthetic pathway involves the reductive amination of a propiophenone (B1677668) derivative.[4]
Step 1: Alkylation of Propiophenone: Propiophenone is reacted with ethylamine (B1201723) under reductive amination conditions. This reaction forms the secondary amine intermediate.
Step 2: Ketone Backbone Elongation: The propiophenone derivative is then elongated by the addition of a two-carbon unit. This can be achieved through reactions such as a Grignard reaction or other alkylation methods.[4]
Step 3: Purification: The final product is typically isolated and purified as the hydrochloride salt through crystallization or chromatographic techniques.[4]
An alternative synthesis starts from valerophenone (1-phenyl-1-pentanone).
Step 1: Bromination: Valerophenone is first brominated at the alpha-position to yield 2-bromo-1-phenyl-1-pentanone.
Step 2: Nucleophilic Substitution: The resulting α-bromoketone undergoes a nucleophilic substitution reaction with ethylamine to produce 2-(ethylamino)-1-phenyl-1-pentanone.
Caption: General synthetic routes for 2-(Ethylamino)-1-phenyl-1-pentanone.
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(ethylamino)-1-phenyl-1-pentanone.
Mass Spectrometry
The mass spectrum of N-ethylpentedrone exhibits characteristic fragmentation patterns. The protonated molecule [M+H]⁺ is observed, and key fragments arise from cleavages of the alkylamino and pentanone moieties. Tandem mass spectrometry (MS/MS) of the protonated molecule reveals major product ions resulting from the loss of water and the N-alkylated group.[7]
Table 3: Mass Spectrometry Data
Ion
m/z (relative abundance)
Fragmentation Pathway
[M+H]⁺
206
Protonated molecule
[M+H - H₂O]⁺
188
Loss of water
[M+H - C₂H₅NH₂]⁺
161
Loss of ethylamine
Benzoyl ion
105
Cleavage at the carbonyl group
Iminium ion
86
Cleavage alpha to the nitrogen
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for structural elucidation. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the nitrogen atom, as well as the aromatic ring.
Table 4: Predicted ¹H NMR Chemical Shifts
Proton
Chemical Shift (ppm)
Multiplicity
Aromatic-H
7.2 - 8.0
Multiplet
Methine-H (CH-N)
~4.0
Multiplet
Methylene-H (CH₂-N)
~2.8
Quartet
Methylene-H (CH₂-CH₂)
~1.5
Multiplet
Methylene-H (CH₂-CH₃)
~1.3
Sextet
Methyl-H (N-CH₂-CH₃)
~1.1
Triplet
Methyl-H (CH₂-CH₃)
~0.9
Triplet
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocols
Analytical Detection
A general workflow for the analysis of seized samples suspected of containing synthetic cathinones like 2-(ethylamino)-1-phenyl-1-pentanone is presented below. This typically involves a screening step followed by a confirmatory analysis.
An in-depth technical guide or whitepaper on the synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone cannot be provided. The synthesis of this chemical is closely associated with the production of controlled substances and...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth technical guide or whitepaper on the synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone cannot be provided. The synthesis of this chemical is closely associated with the production of controlled substances and providing such information would violate safety policies against facilitating the creation of harmful chemical agents.
Requests for detailed instructions, experimental protocols, or synthesis pathways of potentially harmful compounds will be declined to prevent the misuse of information. This policy is in place to ensure the responsible and ethical use of chemical knowledge and to prevent the facilitation of illegal and dangerous activities.
For legitimate research and industrial purposes, information on chemical synthesis should be obtained through legal and ethical channels, such as peer-reviewed scientific literature, patents, and established chemical suppliers, while adhering to all relevant laws and safety regulations. It is crucial for researchers, scientists, and professionals in drug development to operate within the strict legal and ethical frameworks that govern the handling of controlled substances and their precursors.
Foundational
An In-Depth Technical Guide to the Mechanism of Action of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mechanism of action of 2-(Ethylamino)-1-phenyl-1-pentanone, a synthetic cathinone (B1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-(Ethylamino)-1-phenyl-1-pentanone, a synthetic cathinone (B1664624) commonly known as N-ethylpentedrone (NEP). This document details its primary pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI). We present quantitative data on its interaction with monoamine transporters, outline the experimental protocols used for its characterization, and visualize its mechanism through signaling pathway and experimental workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of N-ethylpentedrone.
Core Mechanism of Action: Monoamine Transporter Inhibition
N-Ethylpentedrone (NEP) is a psychoactive substance belonging to the substituted cathinone class.[1] Its primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2] By blocking these transporters, NEP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This activity classifies NEP as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Notably, NEP exhibits a significantly lower affinity for the serotonin (B10506) transporter (SERT), resulting in a strong DAT/SERT selectivity ratio.[3] Unlike some other cathinones, NEP is reported to be a pure uptake inhibitor and does not induce the release of monoamines.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro data for N-ethylpentedrone's activity at human monoamine transporters. The data has been compiled from various studies to provide a comparative overview.
Table 1: Monoamine Transporter Uptake Inhibition by N-Ethylpentedrone (NEP)
Note: Specific IC₅₀ values for NEP are not consistently reported across the literature. The values presented are estimated based on a report stating NEP has an IC₅₀ for uptake inhibition at hDAT that is around half that of cocaine, and a hDAT/hSERT activity ratio of >1000.[3] Cocaine's IC₅₀ at hDAT is approximately 0.23 µM.
Table 2: Monoamine Transporter Binding Affinity of N-Ethylpentedrone (NEP)
Note: A direct Kᵢ value for NEP was not found in the provided search results. The Kᵢ for DAT is estimated based on the finding that NEP has a binding affinity 5-fold lower (i.e., more potent) than cocaine.[3] The Kᵢ of cocaine at hDAT is approximately 0.278 µM. The Kᵢ for SERT is estimated based on the reported hDAT/hSERT activity ratio of >1000.[3]
Signaling Pathways
The inhibition of dopamine and norepinephrine reuptake by N-ethylpentedrone leads to the activation of downstream signaling cascades mediated by their respective receptors.
Caption: N-Ethylpentedrone's Mechanism of Action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of N-ethylpentedrone's mechanism of action.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and geneticin (B1208730) (G418; 400 µg/mL) to maintain transporter expression. Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.
Assay Procedure:
Cell Plating: Cells are seeded into 96-well plates coated with poly-D-lysine and allowed to adhere and grow to confluence.
Preparation of Solutions: Test compounds, including N-ethylpentedrone, and reference compounds (e.g., cocaine, GBR12909 for DAT; desipramine (B1205290) for NET; fluoxetine (B1211875) for SERT) are prepared in a Krebs-HEPES buffer (KHB).
Pre-incubation: The cell culture medium is aspirated, and the cells are washed with KHB. Cells are then pre-incubated with various concentrations of the test compound or reference compound for 10-15 minutes at room temperature.
Initiation of Uptake: A solution containing a fixed concentration of the radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and the test/reference compound is added to each well to initiate the uptake reaction.
Incubation: The plate is incubated for a short period (typically 1-5 minutes) at room temperature.
Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.
Cell Lysis and Scintillation Counting: A scintillation cocktail is added to each well to lyse the cells, and the radioactivity is quantified using a scintillation counter.
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis.
Radioligand Displacement Binding Assay
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.
Membrane Preparation:
HEK293 cells expressing the transporter of interest are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C.
The resulting pellet containing the cell membranes is resuspended in fresh buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).
Assay Procedure:
Incubation Mixture: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET; [³H]citalopram for SERT) and varying concentrations of the test compound (N-ethylpentedrone).
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: The filters are washed several times with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
Data Analysis: Total binding is measured in the absence of any competing ligand. Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for the respective transporter. Specific binding is calculated as the difference between total and non-specific binding. The IC₅₀ value for the test compound is determined from the competition curve. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of N-ethylpentedrone's interaction with monoamine transporters.
Spectroscopic and Mechanistic Analysis of N-Ethylpentedrone (NEP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic data available for N-Ethylpentedrone (NEP), a synthetic cathinone (B1664624) and nov...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data available for N-Ethylpentedrone (NEP), a synthetic cathinone (B1664624) and novel psychoactive substance. The document details experimental protocols for mass spectrometry and outlines the compound's primary mechanism of action. Due to the limited availability of public data, spectroscopic information for the closely related compound, pentedrone, is included for comparative reference in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy sections.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for the identification and characterization of novel psychoactive substances like NEP. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been effectively employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used method for the analysis of volatile and thermally stable compounds such as NEP.
Experimental Protocol:
A standard protocol for the GC-MS analysis of N-Ethylpentedrone involves the following steps[1]:
Sample Preparation: A reference standard of N-Ethylpentedrone is diluted in a suitable solvent, such as methanol[1].
Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument is utilized[1].
Chromatographic Separation: The sample is introduced into the gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column.
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.
Data Presentation:
Parameter
Value
Ionization Mode
Electron Ionization (EI)
Electron Energy
70 eV
Observed Fragments (m/z)
Relative Abundance
58
Major
86
Major
105
Minor
130
Minor
188
Minor
Note: This table represents commonly observed fragments for synthetic cathinones and is based on general fragmentation patterns. Specific relative abundances can vary depending on the instrument and conditions.
Experimental Workflow:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling the confident identification of unknown compounds and their metabolites.
Experimental Protocol:
The following protocol for LC-QTOF-MS analysis of N-Ethylpentedrone has been reported[1]:
Sample Preparation: Direct analysis of a sample extract without additional preparation is often feasible[1].
Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC is a representative instrumental setup[1].
Liquid Chromatography:
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[1].
Mobile Phase: A gradient of Mobile Phase A (Ammonium formate, 10 mM, pH 3.0) and Mobile Phase B (Methanol/acetonitrile, 50:50) is used[1].
Gradient: The proportion of Mobile Phase B is increased over time to elute compounds of increasing hydrophobicity[1].
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
Mass Analysis: The QTOF analyzer provides high-resolution mass data.
Data Presentation:
Parameter
Value
[M+H]⁺ Ion (m/z)
206.1539 (Calculated for C₁₃H₂₀NO⁺)
Key Fragmentation Ions (m/z)
188, 160, 145, 130, 117, 105
Note: The fragmentation of the protonated molecule [M+H]⁺ provides structural information. For instance, losses corresponding to water, ethylamine, and parts of the alkyl chain are typically observed.
Experimental Workflow:
Caption: LC-QTOF-MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: To date, publicly accessible, peer-reviewed ¹H and ¹³C NMR data specifically for N-Ethylpentedrone (NEP) is limited. The following data is for pentedrone , a closely related synthetic cathinone, and is provided for comparative purposes. Pentedrone differs from NEP by having a methyl group instead of an ethyl group on the nitrogen atom.
¹H and ¹³C NMR of Pentedrone
Experimental Protocol (General for Synthetic Cathinones):
Sample Preparation: The analyte is typically dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃), to a concentration of approximately 10-12 mg/mL. An internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift referencing.
Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is used to acquire the spectra.
Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR experiments are performed. Two-dimensional experiments like COSY, HSQC, and HMBC can be used for more detailed structural elucidation.
Data Presentation (Pentedrone):
¹H NMR (400 MHz, D₂O) Chemical Shifts (δ, ppm):
Chemical Shift (ppm)
Multiplicity
Integration
Assignment (Pentedrone)
7.9-8.1
m
2H
Aromatic (ortho)
7.6-7.8
m
3H
Aromatic (meta, para)
5.1
t
1H
CH-N
2.8
s
3H
N-CH₃
1.8-2.0
m
2H
CH₂
1.2-1.4
m
2H
CH₂
0.8
t
3H
CH₃
¹³C NMR (100 MHz, D₂O) Chemical Shifts (δ, ppm):
Chemical Shift (ppm)
Assignment (Pentedrone)
200-205
C=O
134-136
Aromatic (ipso)
128-130
Aromatic (ortho, meta, para)
60-65
CH-N
30-35
N-CH₃
20-25
CH₂
18-20
CH₂
13-15
CH₃
Note: The chemical shifts for NEP would be expected to differ, particularly in the signals corresponding to the N-alkyl group (an N-ethyl group in NEP instead of an N-methyl group in pentedrone).
Infrared (IR) Spectroscopy
Disclaimer: As with the NMR data, specific, publicly available IR spectroscopic data for N-Ethylpentedrone is scarce. The following information is based on the IR spectrum of pentedrone and general characteristic absorbances for similar molecules.
Experimental Protocol (General):
Sample Preparation: For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed in direct contact with an ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: The infrared spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Presentation (Pentedrone):
Wavenumber (cm⁻¹)
Intensity
Assignment (Functional Group)
~3060
Medium
Aromatic C-H Stretch
~2960
Medium
Aliphatic C-H Stretch
~1680
Strong
C=O (Ketone) Stretch
~1595, ~1450
Medium
Aromatic C=C Stretch
~1220
Medium
C-N Stretch
~700, ~760
Strong
Aromatic C-H Bend (out-of-plane)
Note: The IR spectrum of NEP is expected to be very similar to that of pentedrone, with potential minor shifts in the positions and intensities of the absorption bands.
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
N-Ethylpentedrone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[2]. This means it blocks the reuptake of the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.
Caption: Norepinephrine-Dopamine Reuptake Inhibition by NEP.
In Vitro Metabolism of N-Ethylpentedrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vitro metabolism of N-Ethylpentedrone (NEP), a synthetic cathinone. The information present...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of N-Ethylpentedrone (NEP), a synthetic cathinone. The information presented herein is curated from recent scientific literature to support research, drug development, and toxicological analysis.
Executive Summary
N-Ethylpentedrone (NEP) is a new psychoactive substance (NPS) that undergoes significant in vitro metabolism, primarily through Phase I and Phase II reactions.[1] Studies utilizing human liver microsomes (HLM) have demonstrated that NEP is metabolized at a relatively slow rate in humans compared to preclinical models such as rats and mice.[1][2][3] The primary metabolic pathways include N-dealkylation, beta-ketone reduction, aromatic hydroxylation, aliphatic hydroxylation, and O-glucuronidation.[1][2] In vitro studies have successfully identified numerous metabolites, providing crucial information for the detection of NEP consumption and the understanding of its pharmacokinetic profile.[1][4]
Quantitative Metabolic Data
The following tables summarize the key quantitative parameters of N-Ethylpentedrone's in vitro metabolism across different species.
Table 1: In Vitro Metabolic Stability of N-Ethylpentedrone [1][2][3]
Species
In Vitro Elimination Half-Life (t½) (min)
In Vitro Intrinsic Clearance (Clint, in vitro) (µL/min/mg)
Human (HLM)
770
3.6
Mouse (MLM)
187
14.8
Rat (RLM)
12.1
229
Table 2: In Vivo Intrinsic Clearance of N-Ethylpentedrone (Estimated from In Vitro Data) [1][2][3]
Species
In Vivo Intrinsic Clearance (Clint, in vivo) (mL/min/kg)
Human
3.7
Mouse
58.3
Rat
128
Metabolic Pathways of N-Ethylpentedrone
The metabolism of NEP involves several key enzymatic reactions, leading to the formation of various metabolites. The primary pathways observed in vitro are detailed below.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the parent drug, preparing it for Phase II conjugation. For NEP, the main Phase I pathways are:
N-dealkylation: The removal of the ethyl group from the nitrogen atom.[1][5]
Beta-ketone reduction: The reduction of the ketone group to a hydroxyl group.[1][5]
Aromatic hydroxylation: The addition of a hydroxyl group to the aromatic ring.[1][5]
Aliphatic hydroxylation: The addition of a hydroxyl group to the aliphatic side chain.[1][2]
Phase II Metabolism
In Phase II, the modified drug from Phase I is conjugated with endogenous molecules to increase its water solubility and facilitate excretion.
O-glucuronidation: The attachment of glucuronic acid to a hydroxyl group.[1][5]
A diagram illustrating these metabolic pathways is provided below.
Metabolic pathways of N-Ethylpentedrone.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies of NEP metabolism.
Metabolic Stability Assay in Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic stability of NEP in human, rat, and mouse liver microsomes.[1][3]
Preparation of Incubation Mixture: A working solution of N-Ethylpentedrone is prepared in a suitable solvent (e.g., methanol).[6]
Incubation: The incubation mixture contains NEP (e.g., 2 µM), liver microsomes (e.g., 0.5 mg/mL protein concentration), and a cofactor mix (e.g., NADPH regenerating system) in a phosphate (B84403) buffer (pH 7.4).[1][6]
Reaction Initiation and Termination: The reaction is initiated by the addition of the liver microsomes and incubated at 37°C in a shaking water bath.[6] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of NEP over time.[1][3]
Data Analysis: The natural logarithm of the percentage of remaining NEP is plotted against time to determine the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[2]
Metabolite Identification using High-Resolution Mass Spectrometry
This protocol describes the general workflow for identifying the metabolites of NEP.[1][4]
Incubation: A higher concentration of NEP is incubated with liver microsomes (or hepatocytes) and cofactors for a longer duration (e.g., 60 minutes) to generate sufficient quantities of metabolites.[1][4]
Sample Preparation: The reaction is stopped, and the sample is processed to remove proteins and other interfering substances.
LC-HRMS Analysis: The extracted sample is injected into a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.[1][4]
Data Acquisition: Data is acquired in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation patterns for structural elucidation.
Metabolite Identification: The exact masses of potential metabolites are used to propose elemental compositions. The fragmentation patterns are then compared with those of the parent compound and known metabolic pathways to identify the structure of the metabolites.[7]
The experimental workflow for a typical in vitro metabolism study is depicted in the diagram below.
Typical workflow for in vitro metabolism studies.
Conclusion
The in vitro metabolism of N-Ethylpentedrone is characterized by a slower clearance in human liver microsomes compared to rodent models.[1][3] The primary metabolic transformations involve N-dealkylation, beta-ketone reduction, and hydroxylation, followed by glucuronidation.[1][2] A comprehensive understanding of these metabolic pathways and the quantitative data associated with them is essential for predicting the pharmacokinetic behavior of NEP in humans, aiding in clinical and forensic toxicology, and guiding the development of potential therapeutic interventions. The methodologies described provide a robust framework for conducting further research into the metabolism of NEP and other new psychoactive substances.
An In-Depth Technical Guide on the Neurochemical Effects of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone)
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-ethylpentedrone (NEP), is a synthetic cathinone (B1664624) and a potent psychostimulant th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-ethylpentedrone (NEP), is a synthetic cathinone (B1664624) and a potent psychostimulant that has emerged as a novel psychoactive substance. This technical guide provides a comprehensive overview of the neurochemical effects of NEP, focusing on its interactions with monoamine transporters, the resulting behavioral outcomes, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
N-ethylpentedrone (NEP) is a synthetic stimulant of the substituted cathinone class, structurally related to pentedrone. It has been identified in the illicit drug market and is known for its psychostimulant effects. Understanding its neurochemical profile is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic or toxicological implications. This guide synthesizes the current scientific knowledge on NEP, presenting quantitative data, detailed experimental protocols, and visualizations of its neuropharmacological pathways.
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action of N-ethylpentedrone is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). It displays a significantly lower affinity for the serotonin (B10506) transporter (SERT). This profile classifies NEP as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking these transporters, NEP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission.
In Vitro Data: Transporter Inhibition and Binding Affinity
Quantitative in vitro assays have been conducted to determine the potency of NEP at the human monoamine transporters. These studies typically utilize human embryonic kidney (HEK) 293 cells stably expressing the respective transporters. The inhibitory concentration (IC50) and binding affinity (Ki) values are key metrics for quantifying the interaction of NEP with these transporters.
This protocol outlines the general procedure for determining the IC50 values of a test compound at monoamine transporters using a radiotracer uptake inhibition assay.
3.1.1. Cell Culture and Preparation
Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
Cells are seeded in 96-well plates and grown to confluence.
3.1.2. Uptake Inhibition Assay
On the day of the experiment, the cell culture medium is removed, and the cells are washed with Krebs-HEPES buffer (KHB).
Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of N-ethylpentedrone or a reference compound.
A solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to each well to initiate the uptake reaction.
The incubation is allowed to proceed for a specific duration (e.g., 1-3 minutes) at room temperature.
The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT and NET, imipramine (B1671792) for SERT).
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
3.1.3. Radioligand Binding Assay
This protocol describes the general procedure for determining the binding affinity (Ki) of a test compound.
Membrane Preparation: Cell membranes from HEK 293 cells expressing the target transporter are prepared by homogenization and centrifugation.
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [125I]RTI-55 for DAT and NET, [3H]citalopram for SERT) and varying concentrations of the test compound in a 96-well plate.[4]
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
Washing and Counting: The filters are washed with ice-cold buffer, and the retained radioactivity is measured using a scintillation counter.
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of freely moving rodents following the administration of N-ethylpentedrone.
3.2.1. Surgical Procedure
Rodents (e.g., Sprague-Dawley rats) are anesthetized and placed in a stereotaxic frame.
A guide cannula is surgically implanted into the brain region of interest, such as the nucleus accumbens or striatum, and secured to the skull.
The animals are allowed to recover from surgery for a specified period.
3.2.2. Microdialysis Experiment
A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
N-ethylpentedrone is administered via a systemic route (e.g., intraperitoneal injection) or directly into the brain region via reverse dialysis.
Dialysate samples continue to be collected for several hours post-administration.
The concentration of dopamine, norepinephrine, and their metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Behavioral Assays
3.3.1. Locomotor Activity
Rodents are habituated to an open-field arena.
On the test day, animals are administered N-ethylpentedrone (e.g., 5, 20, or 50 mg/kg, intraperitoneally) or a vehicle control.[7]
Immediately after injection, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated tracking system.
Dose-response curves are generated to assess the stimulant effects of the compound.
3.3.2. Conditioned Place Preference (CPP)
The CPP apparatus consists of two or more distinct compartments.
Pre-conditioning phase: The animal's baseline preference for each compartment is determined.
Conditioning phase: Over several days, the animal receives injections of N-ethylpentedrone and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.
Post-conditioning (test) phase: The animal is placed in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.[8]
Neurochemical and Behavioral Effects
In Vivo Neurochemical Effects
In vivo microdialysis studies in rats have shown that N-ethylpentedrone significantly increases extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation. The increase in dopamine is reported to be approximately 10-fold higher than the increase in serotonin, consistent with its in vitro transporter inhibition profile.[8]
Behavioral Effects
4.2.1. Locomotor Stimulation
N-ethylpentedrone administration in rodents leads to a significant, dose-dependent increase in locomotor activity.[5][7] Studies in rats have shown an inverted U-shaped dose-effect curve, with the highest activity observed at a 20 mg/kg dose.[7] The locomotor stimulant effects are comparable in efficacy to other psychostimulants like methamphetamine and cocaine.[9]
4.2.2. Rewarding Properties
Conditioned place preference studies in mice have demonstrated that N-ethylpentedrone has strong rewarding properties, indicating a high potential for abuse.[8] Furthermore, it has been shown to fully substitute for the discriminative stimulus effects of methamphetamine and cocaine in rats, further supporting its abuse liability.[9]
Signaling Pathways and Logical Relationships
The neurochemical effects of N-ethylpentedrone are initiated by its binding to and inhibition of the dopamine and norepinephrine transporters. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced and prolonged activation of postsynaptic dopamine and norepinephrine receptors.
An In-depth Technical Guide on 2-(Ethylamino)-1-phenyl-1-pentanone Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Ethylamino)-1-phenyl-1-pentanone hydrochloride, also known as N-ethylpentedrone (NEP) and α-ethylaminopentiophenone, is a synthetic stimulan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)-1-phenyl-1-pentanone hydrochloride, also known as N-ethylpentedrone (NEP) and α-ethylaminopentiophenone, is a synthetic stimulant of the substituted cathinone (B1664624) class.[1] Structurally, it is the N-ethyl analog of pentedrone.[1] Since its emergence in the mid-2010s, it has been identified as a novel psychoactive substance (NPS) in various regions worldwide and is sold online as a designer drug.[1] This technical guide provides a comprehensive overview of the core characteristics of its hydrochloride salt, focusing on its physicochemical properties, synthesis, analytical detection, and mechanism of action.
The synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone hydrochloride is typically achieved through a multi-step process. While specific protocols may vary, a common route involves the α-bromination of 1-phenyl-1-pentanone followed by amination with ethylamine (B1201723).[2]
Experimental Protocol: Synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone Hydrochloride
Standard laboratory glassware and equipment (round bottom flasks, beaker, distillation apparatus, magnetic stirrer, etc.)
Procedure:
α-Bromination of 1-phenyl-1-pentanone:
Dissolve 1-phenyl-1-pentanone in dichloromethane in a round bottom flask.
Slowly add bromine to the solution while stirring.
After the addition is complete, continue stirring for approximately 2 hours.
Pour the reaction mixture into a larger volume of dichloromethane in a beaker.
Wash the organic layer successively with saturated sodium carbonate solution and saturated sodium thiosulfate solution.
Separate the organic layer and remove the solvent under reduced pressure to yield 1-phenyl-2-bromopentan-1-one.
Optional: The crude product can be purified by flash chromatography using a mixture of n-hexane and ethyl acetate (B1210297) as the eluent.
Amination and Salt Formation:
Add ethylamine aqueous solution dropwise to the 1-phenyl-2-bromopentan-1-one in a round bottom flask.
Stir the mixture overnight at room temperature.
Distill off the solvent to dryness to obtain the N-ethylpentedrone free base.
Optional: The free base can be purified by flash chromatography using a mixture of dichloromethane and methanol (B129727) as the eluent.
Dissolve the purified free base in ethanol.
Bubble hydrogen chloride gas through the solution until a slightly acidic pH of 5 is reached, or add a stoichiometric amount of concentrated hydrochloric acid.
Remove the ethanol under reduced pressure.
Wash the resulting solid with ethyl ether or dioxane to afford pure 2-(Ethylamino)-1-phenyl-1-pentanone hydrochloride.
The Structure-Activity Relationship of N-Ethylpentedrone (NEP) and Related Synthetic Cathinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Synthetic cathinones, often clandestinely marketed as "bath salts" or "legal highs," represent a large and evolving class of new psychoactive s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cathinones, often clandestinely marketed as "bath salts" or "legal highs," represent a large and evolving class of new psychoactive substances (NPS). Their core structure is based on cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis). Modifications to the cathinone scaffold have led to a wide array of derivatives with diverse pharmacological profiles. A significant portion of these compounds, including N-ethylpentedrone (NEP), exert their effects by interacting with monoamine transporters, leading to potent psychostimulant effects.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NEP and related synthetic cathinones, with a focus on their interaction with the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.
The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine reuptake, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.[3] This action is broadly categorized into two main profiles: "releasers" (amphetamine-like), which reverse the direction of transporter flow, and "blockers" (cocaine-like), which inhibit reuptake without inducing efflux.[1] N-Ethylpentedrone (NEP) is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI), acting as a blocker of these transporters.[1]
Understanding the SAR of these compounds is critical for predicting the pharmacological and toxicological profiles of emerging derivatives, informing public health responses, and guiding the development of potential therapeutic agents.
Core Structure-Activity Relationships of Synthetic Cathinones
The pharmacological properties of synthetic cathinones can be systematically altered by modifications at three key positions of the cathinone molecule: the aromatic ring, the α-carbon, and the amino group.
Aromatic Ring Substitutions: The addition of substituents to the phenyl ring can significantly influence a compound's potency and selectivity for the different monoamine transporters. For instance, the presence of a 3,4-methylenedioxy group, as seen in pentylone, tends to increase affinity for the serotonin transporter (SERT).[4]
α-Carbon Alkyl Chain Length: The length of the alkyl chain at the α-carbon position is a critical determinant of activity. For α-pyrrolidinophenones, increasing the alkyl chain length from a methyl to a propyl group generally leads to a significant increase in potency at the dopamine transporter (DAT).[5]
N-Terminal Substitutions: Modifications to the amino group also play a crucial role. For example, N-ethyl substitution, as in NEP, has been shown to increase potency at the DAT compared to their N-methyl counterparts.[3]
Quantitative Analysis of Monoamine Transporter Inhibition
The inhibitory potency of synthetic cathinones at DAT, SERT, and NET is a key determinant of their psychoactive effects. The following tables summarize the in vitro inhibitory potencies (IC50 values) of NEP and a selection of structurally related synthetic cathinones. A higher DAT/SERT selectivity ratio is often correlated with a greater abuse potential.[3]
Table 2: In vitro potency of various substituted cathinones at human dopamine and serotonin transporters.[3]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro monoamine transporter inhibition assays. The following is a generalized protocol for such an assay using human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, SERT, or NET.
HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
Cells are seeded into 96-well microplates at a density that ensures a confluent monolayer on the day of the assay.
2. Assay Procedure:
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-HEPES buffer).
Cells are then pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test compound (e.g., NEP) or a reference inhibitor.
Uptake is initiated by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) at a fixed concentration (e.g., 20 nM).[8]
The incubation is carried out for a short, defined period (typically 1-10 minutes) at room temperature or 37°C.[9]
The uptake reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
The cells are then lysed (e.g., with 1% SDS), and the intracellular radioactivity is quantified using a scintillation counter.
3. Data Analysis:
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., mazindol for DAT and NET, imipramine (B1671792) for SERT).[8]
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response data.
Signaling Pathways and Visualizations
The inhibition of monoamine transporters by synthetic cathinones like NEP leads to an accumulation of dopamine and norepinephrine in the synaptic cleft. This, in turn, results in the activation of postsynaptic dopamine and adrenergic receptors, triggering a cascade of intracellular signaling events.
Dopamine Receptor Signaling
The elevated synaptic dopamine primarily acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
D1-like Receptor Activation: D1 receptor activation stimulates adenylyl cyclase (AC) via Gαs/olf, leading to an increase in cyclic AMP (cAMP) levels.[10] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32. Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a potentiation of signaling cascades involved in reward and synaptic plasticity.[10]
D2-like Receptor Activation: D2 receptor activation, conversely, inhibits adenylyl cyclase via Gαi/o, leading to a decrease in cAMP production.[10]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)-1-phenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(Ethylamino)-1-phenyl-1-pent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(Ethylamino)-1-phenyl-1-pentanone. This synthetic cathinone (B1664624) derivative is of significant interest in pharmacological and forensic research. The information is presented to support advanced research and development activities.
Chemical Identity and Properties
2-(Ethylamino)-1-phenyl-1-pentanone, also known as N-ethylpentedrone, is a substituted cathinone.[1] It is structurally characterized by a pentanone backbone with a phenyl group attached to the first carbon and an ethylamino group at the second carbon.[1] The compound is typically available as a free base or as a hydrochloride salt.
Detailed methodologies for the synthesis and analysis of 2-(Ethylamino)-1-phenyl-1-pentanone are crucial for reproducible research.
The synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone is typically achieved through a multi-step process.[1]
Step 1: Friedel-Crafts Acylation. The process begins with the construction of the valerophenone (B195941) core. Benzene is reacted with valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), under anhydrous conditions.[5] This electrophilic aromatic substitution reaction yields 1-phenyl-1-pentanone (valerophenone).[5]
Step 2: α-Bromination. The subsequent step involves the introduction of a bromine atom at the alpha-position (the second carbon) of the valerophenone.[5] This is achieved by reacting the ketone with bromine (Br₂) in a solvent like acetic acid, or by using N-bromosuccinimide (NBS) with a radical initiator.[5] This reaction produces the intermediate 2-bromo-1-phenyl-1-pentanone.[5]
Step 3: Amination. The final step is a nucleophilic substitution reaction where 2-bromo-1-phenyl-1-pentanone is reacted with ethylamine.[5] The reaction is typically carried out in a solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) under reflux.[5] A base, like potassium carbonate (K₂CO₃), is often added to facilitate the reaction.[5]
Purification. The final product, 2-(Ethylamino)-1-phenyl-1-pentanone, is isolated through solvent evaporation and purified, commonly via recrystallization to yield the hydrochloride salt.[1][5]
A flowchart illustrating the multi-step synthesis of the target compound.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard analytical methods for the identification and quantification of 2-(Ethylamino)-1-phenyl-1-pentanone in various samples.[1]
General Workflow for GC-MS Analysis:
Sample Preparation: Biological samples (e.g., urine, plasma) or chemical samples are prepared. This may involve extraction (liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix and derivatization to improve its volatility and thermal stability for GC analysis.
Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase, which is dependent on properties like boiling point and polarity.
Ionization & Mass Analysis: As the separated components exit the GC column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization - EI), molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. These fragments are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection and Data Analysis: A detector records the abundance of each fragment ion. The resulting mass spectrum serves as a chemical "fingerprint," which can be compared to spectral libraries for definitive identification of the compound.
A typical workflow for the analysis of the compound using GC-MS.
Pharmacological Mechanism of Action
2-(Ethylamino)-1-phenyl-1-pentanone is classified as a cathinone analog and acts as a central nervous system stimulant.[5] Its primary pharmacological target is the monoamine transport system.[5]
Specifically, it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) .[5] In the synaptic cleft, neurotransmitters like dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) are released from the presynaptic neuron to signal the postsynaptic neuron. After signaling, these neurotransmitters are cleared from the cleft by reuptake transporters (Dopamine Transporter, DAT; Norepinephrine Transporter, NET) located on the presynaptic neuron.
By blocking these transporters, 2-(Ethylamino)-1-phenyl-1-pentanone prevents the reuptake of dopamine and norepinephrine. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing stimulant effects.[5]
Mechanism of action as a norepinephrine-dopamine reuptake inhibitor.
Acute Administration Effects of N-Ethylpentedrone in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the acute pharmacological effects of N-Ethylpentedrone (NEP) in murine models. NEP, a synthetic ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute pharmacological effects of N-Ethylpentedrone (NEP) in murine models. NEP, a synthetic cathinone (B1664624), acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and has been investigated for its stimulant properties.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and drug development.
Data Presentation
The following tables summarize the quantitative data on the acute effects of N-Ethylpentedrone on locomotor activity and body temperature in murine models.
Table 1: Effects of Acute N-Ethylpentedrone Administration on Locomotor Activity in Mice
Detailed methodologies for key experiments are provided below to ensure reproducibility and methodological rigor.
Locomotor Activity Assessment
This protocol outlines the procedure for evaluating the stimulant effects of N-Ethylpentedrone on locomotor activity in mice using an open-field test.
a. Animals:
Male Swiss-Webster or OF1 mice are commonly used.[3][4] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
b. Apparatus:
An open-field arena, typically 40 cm x 40 cm x 25 cm, is used.[8] The arena is often made of a non-reflective material to facilitate video tracking. The field is divided into a central zone and a peripheral zone.
c. Procedure:
Habituation: Mice are habituated to the testing room for at least one hour before the experiment.
Drug Administration: N-Ethylpentedrone is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 25 mg/kg).[3][4] A control group receives a saline injection.
Testing: Immediately after injection, each mouse is placed in the center of the open-field arena.[9] Locomotor activity is recorded for a specified duration, typically ranging from 30 minutes to 8 hours.[10]
Data Analysis: Automated video tracking software is used to measure several parameters, including:
Total distance traveled (cm)
Time spent in the center versus the periphery of the arena
Rearing frequency (vertical activity)
Stereotyped behaviors
Body Temperature Measurement
This protocol describes the methodology for assessing the effect of N-Ethylpentedrone on the core body temperature of mice.
a. Animals:
Male OF1 or CD1 mice are suitable for this experiment.[4][7]
b. Apparatus:
A digital thermometer with a rectal probe or a subcutaneously implanted temperature transponder is used.[11][12]
c. Procedure:
Baseline Measurement: The baseline body temperature of each mouse is recorded before drug administration.
Drug Administration: N-Ethylpentedrone is administered i.p. at the desired doses.
Temperature Monitoring: Body temperature is measured at specific time points after drug administration (e.g., 30, 60, 90, 120 minutes). For rectal measurements, the probe is inserted to a consistent depth (approximately 2 cm) for a stable reading.[12] If using telemetry, data is collected continuously.
Data Analysis: The change in body temperature from baseline is calculated for each time point and for each dose group.
In Vivo Microdialysis for Neurotransmitter Levels
This protocol details the procedure for measuring extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) in specific brain regions of mice following N-Ethylpentedrone administration.
a. Animals:
Male mice are surgically implanted with a guide cannula targeting the brain region of interest, such as the nucleus accumbens or prefrontal cortex.
b. Apparatus:
A stereotaxic frame for surgery, a microdialysis probe (with a semipermeable membrane), a microinfusion pump, and a fraction collector are required.[13][14] High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is used for sample analysis.
c. Procedure:
Surgical Implantation: Mice are anesthetized and a guide cannula is stereotaxically implanted into the target brain region. Animals are allowed to recover for several days.
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[14]
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.
Drug Administration: N-Ethylpentedrone is administered i.p.
Post-Drug Sample Collection: Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter concentrations.
Sample Analysis: The collected dialysate samples are analyzed using HPLC-ECD to quantify the concentrations of dopamine and norepinephrine.
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels for each animal.
Visualizations
The following diagrams illustrate the mechanism of action of N-Ethylpentedrone and a typical experimental workflow.
In-Depth Technical Guide: Chronic Exposure Studies of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current scientific understanding of the effects of repeated and chronic exposure to 2-(Ethylam...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the effects of repeated and chronic exposure to 2-(Ethylamino)-1-phenyl-1-pentanone, a synthetic cathinone (B1664624) commonly known as N-ethylpentedrone (NEP). This document summarizes key findings from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in the fields of toxicology, pharmacology, and drug development.
Introduction
N-ethylpentedrone (NEP) is a stimulant of the substituted cathinone class that has emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Structurally, it is the N-ethyl analog of pentedrone (B609907) and acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The increasing prevalence of NEP and its association with intoxications and fatalities necessitate a thorough understanding of its pharmacological and toxicological profile, particularly following long-term use.[2][3] This guide focuses on the available data from studies involving repeated administration, which provide initial insights into the potential consequences of chronic exposure.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the repeated administration of N-ethylpentedrone.
Table 1: Behavioral Effects of Repeated N-Ethylpentedrone Administration in Rodents
Species/Strain
Dose (mg/kg, i.p.)
Dosing Regimen
Key Behavioral Findings
Reference
Male OF1 Mice
1, 3, 10
Twice daily for 5 days
Increased aggressive behavior during withdrawal.[4]
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the experimental protocols used in key studies of repeated NEP administration.
3.1. Animal Models and Drug Administration
Study 1: Behavioral and Neurochemical Effects in Mice [2][5][7]
Animals: Male OF1 mice were used.
Drug Administration: N-ethylpentedrone was administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg.
Dosing Regimen: For repeated exposure studies, mice received injections twice daily for 5 consecutive days.
Withdrawal Period: Behavioral and neurochemical analyses were conducted at different time points after the last injection to assess withdrawal effects.
Study 2: Locomotor Activity and Anxiety in Rats [6]
Animals: Male Sprague-Dawley rats were used.
Drug Administration: N-ethylpentedrone was administered intraperitoneally (i.p.) at doses of 5, 20, or 50 mg/kg. Saline was used as a negative control, and methamphetamine (5 mg/kg) as a positive control.
Dosing Regimen: The study involved both acute and repeated administration protocols. For repeated administration, the duration was not explicitly detailed in the abstract but locomotor activity was enhanced at the 5 mg/kg dose group.
3.2. Behavioral Assays
Aggressive Behavior: Assessed through resident-intruder tests, where the latency to the first attack and the number of attacks were measured.[2]
Social Interaction: Evaluated by placing two unfamiliar mice in an open field and measuring the time spent in social exploration.[2]
Locomotor Activity: Measured using automated activity monitors to record the distance traveled by the animals.[5][6]
Anxiety-Like Behavior: The elevated plus-maze was used, where an increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[6]
Depressive-Like Symptoms: The tail suspension test was utilized to assess depressive-like behavior.[7]
3.3. Neurochemical Analysis
Monoamine Levels: High-performance liquid chromatography (HPLC) with electrochemical detection was used to measure the levels of dopamine, serotonin, and norepinephrine (B1679862) and their metabolites in brain regions such as the striatum and prefrontal cortex.[2][7]
ΔFosB Expression: Western blot analysis was employed to determine the levels of ΔFosB, a protein marker for long-lasting neural adaptations and addiction, in the striatum.[2][7]
Plasma Corticosterone: Measured as an indicator of stress response.[2][5]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes described in the literature on N-ethylpentedrone.
Figure 1: Proposed mechanism of action for N-ethylpentedrone (NEP).
Figure 2: General experimental workflow for studying repeated NEP exposure.
Figure 3: Proposed signaling pathway for NEP-induced neuroadaptations.
Discussion and Future Directions
The available literature provides valuable preliminary insights into the effects of repeated N-ethylpentedrone administration. Chronic exposure appears to induce significant and lasting changes in behavior and neurochemistry. The consistent finding of increased ΔFosB in the striatum is particularly noteworthy, as this transcription factor is a key mediator of addiction-related neuroadaptations.[2][7] The observed alterations in monoaminergic systems, including decreased dopamine in the striatum and reduced serotonin and norepinephrine in both the striatum and prefrontal cortex, likely underlie the behavioral deficits and mood-related symptoms reported.[2][5][7]
However, it is crucial to acknowledge the limitations of the current body of research. The majority of studies have employed relatively short-term repeated dosing regimens (e.g., 5 days). To fully characterize the toxicological profile of NEP, long-term, comprehensive chronic exposure studies are necessary. Future research should focus on:
Sub-chronic and chronic toxicity studies: Following established regulatory guidelines (e.g., OECD) to assess the systemic toxicity of NEP over extended periods (e.g., 28-day, 90-day, and 2-year studies).
Carcinogenicity, mutagenicity, and reproductive toxicity studies: To evaluate the full spectrum of potential adverse health effects.
Pharmacokinetic studies of chronic dosing: To understand how the absorption, distribution, metabolism, and excretion of NEP change with long-term exposure.
Elucidation of molecular mechanisms: Further investigation into the specific signaling pathways and receptor interactions that mediate the long-term effects of NEP.
Conclusion
This technical guide has synthesized the current knowledge on the effects of repeated exposure to N-ethylpentedrone. The evidence from preclinical models suggests that chronic use of NEP can lead to profound behavioral and neurochemical alterations, including increased aggression, social deficits, and molecular changes indicative of a high potential for dependence. While these findings are significant, they also highlight the urgent need for more extensive, long-term chronic toxicity studies to fully understand the public health risks associated with this emerging psychoactive substance. The data and protocols presented herein provide a foundation for researchers, scientists, and drug development professionals to design and execute further investigations into the chronic effects of N-ethylpentedrone.
An In-depth Technical Guide on 2-(Ethylamino)-1-phenyl-1-pentanone as a Norepinephrine-Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-Ethylpentedrone (NEP or NEPD), is a synthetic cathinone (B1664624) derivative wit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-Ethylpentedrone (NEP or NEPD), is a synthetic cathinone (B1664624) derivative with potent stimulant effects.[1] This technical guide provides a comprehensive overview of its mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). The document details its in vitro pharmacological profile, including its binding affinities and uptake inhibition potencies at the human dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. Furthermore, this guide outlines detailed experimental protocols for the characterization of such compounds and visualizes the key signaling pathways affected by its mechanism of action. The presented data indicates that N-Ethylpentedrone is a potent and selective inhibitor of the dopamine and norepinephrine transporters with a significantly lower affinity for the serotonin transporter, a profile consistent with its classification as an NDRI.
Pharmacological Profile
N-Ethylpentedrone acts as a norepinephrine-dopamine reuptake inhibitor by blocking the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This inhibition leads to increased extracellular concentrations of norepinephrine and dopamine, thereby enhancing noradrenergic and dopaminergic neurotransmission.
Quantitative Analysis of Transporter Inhibition
The following tables summarize the in vitro potency of N-Ethylpentedrone in inhibiting the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. The data is compiled from a 2023 study by Nadal-Gratacós et al., which characterized a series of N-ethyl substituted cathinones.
Table 1: Monoamine Uptake Inhibition by N-Ethylpentedrone (NEPD)
Transporter
IC50 (µM)
hDAT
0.091 (±0.018)
hSERT
76.39 (±2.09)
hNET
Not explicitly determined, but potency is suggested to be in a similar range to hDAT.[2]
IC50: Half-maximal inhibitory concentration. Data from HEK293 cells expressing the respective human transporters.[2]
Table 2: Transporter Binding Affinities of N-Ethylpentedrone (NEPD)
Transporter
Ki (µM)
hDAT
0.042 (±0.007)
hSERT
24.64 (±2.48)
hNET
Not explicitly determined.
Ki: Inhibitor binding affinity constant. Determined by radioligand binding assays using membranes from HEK293 cells expressing the respective human transporters.[2]
The data clearly demonstrates that N-Ethylpentedrone is a potent inhibitor of the dopamine transporter, with an IC50 value in the nanomolar range. In contrast, its potency at the serotonin transporter is significantly lower, with an IC50 value in the high micromolar range, indicating a high degree of selectivity for DAT over SERT.[2] While a specific IC50 value for the norepinephrine transporter was not provided in the primary source, the study suggests that the potency of N-ethyl substituted cathinones at NET is comparable to their potency at DAT.[2] This is consistent with the pharmacological profile of a norepinephrine-dopamine reuptake inhibitor.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of compounds like N-Ethylpentedrone.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
Cells are seeded into 96-well plates and grown to confluence.
On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-HEPES buffer (KHB).
Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (N-Ethylpentedrone) or vehicle.
A radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT) is added to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
The reaction is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
Data Analysis:
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for hDAT, desipramine (B1205290) for hNET, and fluoxetine (B1211875) for hSERT).
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
The percentage of inhibition for each concentration of the test compound is calculated relative to the specific uptake in the vehicle-treated wells.
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific monoamine transporter by assessing its ability to compete with a radiolabeled ligand that binds to the transporter.
Membrane Preparation:
HEK293 cells expressing the target transporter are harvested and homogenized in an ice-cold buffer.
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
The supernatant is then centrifuged at high speed to pellet the cell membranes.
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
Assay Procedure:
The assay is performed in 96-well plates.
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT), and varying concentrations of the test compound (N-Ethylpentedrone).
The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis:
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled selective ligand for the target transporter.
Specific binding is calculated by subtracting non-specific binding from total binding.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Pathways and Workflows
Signaling Pathways
The inhibition of norepinephrine and dopamine reuptake by N-Ethylpentedrone leads to the activation of their respective postsynaptic receptors, triggering downstream intracellular signaling cascades.
Molecular characteristics of 2-(Ethylamino)-1-phenyl-1-pentanone
An In-Depth Technical Guide to the Molecular Characteristics of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone) Abstract 2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-Ethylpentedrone (NEP), is a synthe...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Molecular Characteristics of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone)
Abstract
2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-Ethylpentedrone (NEP), is a synthetic stimulant of the substituted cathinone (B1664624) class that has emerged as a designer drug.[1][2] This technical guide provides a comprehensive overview of its molecular characteristics, tailored for researchers, scientists, and drug development professionals. The document details the compound's chemical and physical properties, synthetic routes, and analytical methodologies for its detection. A core focus is placed on its pharmacological profile, elucidating its mechanism of action as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Furthermore, this guide presents an in-depth analysis of its complex metabolism, summarizing data from in vitro studies using liver microsomes and in vivo findings from human samples.[3][4][5] All quantitative data are presented in structured tables, and key experimental protocols are detailed. Logical and experimental workflows are visualized using diagrams to facilitate a clear understanding of the compound's molecular behavior.
Chemical and Physical Properties
N-Ethylpentedrone (NEP) is the N-ethyl analog of pentedrone (B609907) and is classified as a substituted cathinone.[1][6] Its chemical structure consists of a pentanone chain with an ethylamino group at the alpha position and a phenyl group attached to the carbonyl carbon.[7]
The lipophilicity (logP = 3.06) of NEP suggests a moderate capacity to cross the blood-brain barrier, which is consistent with its effects on the central nervous system.[7]
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of NEP can be achieved through established organic chemistry reactions. A common method involves a three-step process starting from benzene (B151609) and valeryl chloride.[11]
Friedel-Crafts Acylation: Benzene reacts with valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenyl-1-pentanone (valerophenone).[11]
α-Bromination: The valerophenone (B195941) undergoes halogenation at the alpha-carbon using bromine in acetic acid or N-bromosuccinimide (NBS) to yield 2-bromo-1-phenyl-1-pentanone.[11]
Nucleophilic Substitution: The resulting α-bromo ketone reacts with ethylamine. A base is used to facilitate the reaction, yielding the final product, 2-(Ethylamino)-1-phenyl-1-pentanone.[11]
A common synthetic pathway for N-Ethylpentedrone (NEP).
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard techniques for the identification and quantification of NEP in biological and seized samples.[7][12]
A representative GC-MS protocol for the analysis of NEP is detailed below.
Sample Preparation: A standard solution of NEP is diluted in methanol. For biological matrices like oral fluid or sweat, a liquid-liquid extraction is performed using ethyl acetate (B1210297) after the addition of a deuterated internal standard (e.g., methylone-d₃) and a buffer. The extract is dried and derivatized with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to improve chromatographic performance.[6][13]
Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument is used.[6]
Chromatographic Conditions:
Column: A non-polar column, such as a Phenomenex Kinetex C18, is typically employed.[6]
Gradient: A typical gradient starts at 5% B, increases to 95% B over 13 minutes, and then returns to initial conditions.[6]
Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Analysis: Data is acquired in Time-of-Flight (TOF) MS scan mode, with product ion scans triggered for ions of interest.
A generalized workflow for the analysis of NEP in biological samples.
Mass Spectrometry Data
Under Electron Ionization (EI), NEP produces a characteristic fragmentation pattern. The molecular ion is often weak or absent. Key fragments are used for its identification.
Table 3: Characteristic GC-MS (EI) Fragments for N-Ethylpentedrone
m/z
Interpretation
105
Benzoyl cation [C₆H₅CO]⁺
86
Iminium ion [CH₃CH₂NH=CH-CH₂CH₂CH₃]⁺ (α-cleavage)
| 77 | Phenyl cation [C₆H₅]⁺ |
Pharmacology
Mechanism of Action
NEP's primary pharmacological action is the inhibition of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters.[1] By blocking these transporters, NEP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and producing stimulant effects. Unlike some other cathinones, NEP acts as a pure reuptake inhibitor and does not induce the release of monoamines.[1] While some studies classify it as a potential serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its affinity for the serotonin (B10506) transporter (SERT) is exceptionally low, making its effects on serotonin negligible at typical doses.[14][15]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Detection of N-Ethylpentedrone in Biological Samples
Audience: Researchers, scientists, and drug development professionals. Introduction N-Ethylpentedrone (NEP) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) that act as central nervous...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylpentedrone (NEP) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) that act as central nervous system stimulants.[1] Structurally similar to other cathinones like pentedrone, NEP poses significant public health risks, and its detection in biological matrices is crucial for clinical and forensic toxicology.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of synthetic cathinones. Due to the chemical nature of these compounds, a derivatization step is often required to improve their thermal stability and chromatographic properties. This document provides a detailed protocol for the analysis of N-Ethylpentedrone in various biological samples using GC-MS.
Principle of the Method
The protocol involves the extraction of N-Ethylpentedrone from biological matrices such as oral fluid, sweat, blood, or urine, followed by a chemical derivatization step. The derivatized analyte is then separated, identified, and quantified using a GC-MS system, typically a triple quadrupole (GC-MS/MS) for enhanced selectivity and sensitivity.[3][4] An internal standard (IS) is used to ensure accurate quantification.
Experimental Protocols
Protocol 1: Analysis in Oral Fluid and Sweat
This protocol is based on a validated method for the detection of N-Ethylpentedrone in oral fluid and sweat samples.[3]
1. Sample Preparation and Extraction:
Oral Fluid: To a 200 µL oral fluid sample, add 5 µL of an internal standard working solution (e.g., Methylone-d3 at 10 µg/mL) and 200 µL of 0.5 M ammonium (B1175870) hydrogen carbonate.[3][5]
Sweat: Remove the absorbent pad from the sweat patch, add it to a clean tube with 5 µL of the IS working solution, and extract with 1 mL of 0.5 M ammonium hydrogen carbonate.[3]
Liquid-Liquid Extraction (LLE): Perform the extraction by adding 2 mL of ethyl acetate (B1210297) to the prepared sample and mixing on a horizontal shaker for 5 minutes.[3]
Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[3]
Evaporation: Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.[3]
2. Derivatization:
To the dried residue, add 25 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 25 µL of ethyl acetate.[3]
Incubate the mixture at 70°C for 15 minutes to allow the derivatization reaction to complete.[3]
Dry the mixture again under a stream of nitrogen.[3]
3. Reconstitution and Injection:
Reconstitute the final dried residue in 50 µL of ethyl acetate.[3][5]
Inject 1 µL of the reconstituted sample into the GC-MS/MS system.[3]
Protocol 2: General Protocol for Analysis in Blood and Urine
This protocol provides a general workflow for blood and urine, which can be adapted based on specific laboratory instrumentation and requirements. It combines principles from the validated oral fluid method and other established methods for cathinone analysis in blood and urine.[6][7]
1. Sample Preparation and Extraction:
Sample Pre-treatment: To 250-500 µL of whole blood or urine, add an appropriate volume of the internal standard.
Extraction (Select one):
Solid-Phase Extraction (SPE): This is a common technique for cleaning up complex matrices like blood and urine.[6][7] A mixed-mode SPE cartridge can be used to retain the cathinone. The general steps include cartridge conditioning, sample loading, washing with appropriate solvents to remove interferences, and eluting the analyte with a final solvent mixture.
Liquid-Liquid Extraction (LLE): Adjust the sample pH to basic conditions (pH 9-10) using a suitable buffer. Extract the analyte with a water-immiscible organic solvent (e.g., ethyl acetate, n-butyl chloride). Centrifuge to separate the layers and collect the organic phase.
Evaporation: Evaporate the collected organic solvent or SPE eluate to dryness under a nitrogen stream.
2. Derivatization and Reconstitution:
Follow the derivatization procedure as described in Protocol 1, Section 2, using PFPA or another suitable acylation reagent like heptafluorobutyric anhydride (HFBA).[3][8]
Reconstitute the derivatized sample in an appropriate volume of a compatible solvent (e.g., ethyl acetate) prior to GC-MS injection.
Instrumentation and Analytical Conditions
The following table outlines typical GC-MS/MS parameters for the analysis of derivatized N-Ethylpentedrone.
Parameter
Setting
Gas Chromatograph
Agilent or similar, coupled with a triple quadrupole mass spectrometer[3]
Injection Port
Splitless mode, 250°C
Injection Volume
1 µL
GC Column
HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas
Helium
Oven Program
Initial 100°C, ramp to 300°C at 10-20°C/min, hold for 5 min
The following table summarizes key validation parameters reported for N-Ethylpentedrone and related synthetic cathinones in various biological matrices.
Application Note: High-Throughput Analysis of 2-(Ethylamino)-1-phenyl-1-pentanone and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals. Introduction 2-(Ethylamino)-1-phenyl-1-pentanone, also known as N-ethylpentedrone (NEP), is a synthetic cathinone (B1664624) that has emerged as a ne...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Ethylamino)-1-phenyl-1-pentanone, also known as N-ethylpentedrone (NEP), is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS). Structurally related to other stimulants, it poses a significant public health concern. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices to understand its pharmacokinetics, metabolism, and toxicological effects. This application note provides a detailed protocol for the analysis of 2-(ethylamino)-1-phenyl-1-pentanone and its major metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for research and forensic applications.
Metabolic Pathways of 2-(Ethylamino)-1-phenyl-1-pentanone
The metabolism of synthetic cathinones like 2-(ethylamino)-1-phenyl-1-pentanone primarily occurs in the liver through Phase I and Phase II reactions. Based on studies of structurally similar compounds, the main metabolic pathways are expected to include N-dealkylation, ketone reduction, hydroxylation, and subsequent glucuronidation.[1][2][3]
The primary Phase I metabolic reactions include:
N-de-ethylation: Loss of the ethyl group from the amine.[1]
Carbonyl Reduction: Reduction of the ketone group to a secondary alcohol.[1]
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.[2][3]
Phase II metabolism typically involves the glucuronidation of the hydroxylated metabolites, increasing their water solubility for excretion.[1]
Caption: Putative metabolic pathway of 2-(Ethylamino)-1-phenyl-1-pentanone.
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE) from Urine
Solid phase extraction is a robust method for extracting and concentrating cathinones and their metabolites from urine.[1]
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 2 mL of phosphate buffer (pH 6) and vortex.
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of phosphate buffer (pH 6).
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable.
Source Parameters: These should be optimized for the specific instrument but typical values are:
Capillary Voltage: 3.5 kV
Source Temperature: 150°C
Desolvation Temperature: 400°C
Desolvation Gas Flow: 800 L/hr
Cone Gas Flow: 50 L/hr
Data Presentation
The following tables summarize the expected quantitative data for the analysis of 2-(ethylamino)-1-phenyl-1-pentanone and its putative metabolites. The exact mass transitions and collision energies should be optimized for the specific instrument used.
Table 1: LC-MS/MS Parameters for 2-(Ethylamino)-1-phenyl-1-pentanone and its Metabolites
Note: The values in Table 2 are representative and should be determined during in-house method validation.
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Caption: Workflow for the LC-MS/MS analysis of 2-(ethylamino)-1-phenyl-1-pentanone.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective analysis of 2-(ethylamino)-1-phenyl-1-pentanone and its major metabolites in urine using LC-MS/MS. The described solid-phase extraction method allows for effective sample clean-up and concentration, while the LC-MS/MS parameters provide the necessary specificity and sensitivity for reliable quantification. This methodology is a valuable tool for researchers and forensic toxicologists investigating the prevalence and effects of this emerging psychoactive substance.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction and quantification of N-Ethylpentedrone (NEP), a synthetic cathinone (B1664624), in brain tissue. The methodology utilizes a robust sample preparation procedure involving homogenization and protein precipitation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for preclinical research, toxicological studies, and pharmacokinetic analysis of NEP in the central nervous system.
Introduction
N-Ethylpentedrone (NEP) is a potent synthetic stimulant of the cathinone class, which has been associated with widespread recreational use and public health concerns.[1][2][3] Understanding its distribution and concentration in the brain is crucial for elucidating its neurotoxic effects and pharmacokinetic profile. This document outlines a comprehensive protocol for the reliable quantification of NEP in brain tissue samples. The method is based on established analytical techniques for synthetic cathinones in biological matrices, including solid-phase extraction and liquid chromatography coupled with mass spectrometry.[2][4]
Experimental
Materials and Reagents
N-Ethylpentedrone (NEP) reference standard
Internal Standard (IS) (e.g., N-Ethylpentedrone-d5)
Lowest concentration with acceptable accuracy and precision[7]
Matrix Effect
Within 85-115%
Recovery
Consistent, precise, and reproducible
Table 5: Method Validation Acceptance Criteria.
Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for both N-Ethylpentedrone and the internal standard. A calibration curve is constructed by plotting the peak area ratio (NEP/IS) against the corresponding concentrations of the calibration standards. The concentration of NEP in the brain tissue samples is then determined from this calibration curve.
Signaling Pathway Visualization
The following diagram illustrates a simplified hypothetical signaling pathway potentially affected by NEP, leading to neurotoxic effects.
Caption: Hypothetical NEP neurotoxicity pathway.
Conclusion
The described method provides a robust and sensitive approach for the quantification of N-Ethylpentedrone in brain tissue. The detailed sample preparation protocol and LC-MS/MS parameters offer a solid foundation for researchers investigating the neuropharmacology and toxicology of this synthetic cathinone. Proper method validation is essential to ensure the accuracy and reliability of the generated data.
Application Notes and Protocols for the Isolation of 2-(Ethylamino)-1-phenyl-1-pentanone Hydrochloride Salt
Audience: Researchers, scientists, and drug development professionals. Disclaimer: 2-(Ethylamino)-1-phenyl-1-pentanone, also known as α-Ethylaminopentiophenone, is a chemical compound intended strictly for research purpo...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-(Ethylamino)-1-phenyl-1-pentanone, also known as α-Ethylaminopentiophenone, is a chemical compound intended strictly for research purposes. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all local, state, and federal regulations. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Introduction
2-(Ethylamino)-1-phenyl-1-pentanone is a synthetic cathinone (B1664624) derivative.[1][2] Like many amine-containing compounds, it is often synthesized and isolated as a hydrochloride salt to improve its stability and handling characteristics.[3] The free base form is typically an oil or low-melting solid, which can be difficult to purify directly. Conversion to the hydrochloride salt facilitates purification through crystallization.
This document provides a detailed protocol for the isolation and purification of 2-(Ethylamino)-1-phenyl-1-pentanone hydrochloride from a crude reaction mixture. The procedure involves liquid-liquid extraction to isolate the free base, followed by precipitation of the hydrochloride salt and subsequent recrystallization for purification.
Physicochemical Data
A summary of the key quantitative data for the compound is presented below.
Hydrochloric acid solution (e.g., 2M in diethyl ether or gaseous HCl)
Isopropanol (IPA)
Separatory funnel
Round-bottom flasks
Rotary evaporator
Buchner funnel and filter flask
pH paper or meter
Step-by-Step Procedure
Step 1: Neutralization and Liberation of the Free Base
Transfer the crude acidic reaction mixture to a separatory funnel of appropriate size.
Slowly add saturated sodium bicarbonate solution in portions. Swirl gently and vent the funnel frequently to release the CO₂ gas that evolves.
Continue adding the bicarbonate solution until the aqueous layer is basic (pH 8-9), as confirmed with pH paper. This converts the amine hydrochloride salt to its free base form.
Step 2: Extraction of the Free Base
To the separatory funnel, add a volume of diethyl ether approximately equal to the volume of the aqueous layer.
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
Allow the layers to separate completely. The organic (ether) layer, containing the dissolved free base, should be the top layer.
Drain the lower aqueous layer and set it aside.
Pour the organic layer out through the top of the funnel into a clean Erlenmeyer flask.
Return the aqueous layer to the funnel and repeat the extraction process two more times with fresh portions of diethyl ether to maximize recovery.
Combine all organic extracts.
Step 3: Drying and Concentration
Add a sufficient amount of anhydrous sodium sulfate to the combined organic extracts to absorb any residual water. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.
Let the mixture stand for 15-20 minutes.
Decant or filter the dried ether solution into a clean, pre-weighed round-bottom flask.
Remove the diethyl ether using a rotary evaporator under reduced pressure. The remaining residue should be the crude free base, likely an oil.
Step 4: Formation of the Hydrochloride Salt
Dissolve the crude free base oil in a minimal amount of anhydrous diethyl ether.
While stirring the solution, slowly add a solution of 2M HCl in diethyl ether dropwise. Alternatively, bubble dry HCl gas through the solution.[6]
A white precipitate of 2-(Ethylamino)-1-phenyl-1-pentanone hydrochloride should form immediately.
Continue adding HCl until no further precipitation is observed. An excess of acid can sometimes hinder crystallization, so proceed cautiously.
Collect the crude salt by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove soluble impurities.
Step 5: Purification by Recrystallization
Recrystallization is a standard and effective method for purifying the crude salt.[6] A solvent system of isopropanol and diethyl ether is often suitable for amine hydrochlorides.
Transfer the crude salt to a clean Erlenmeyer flask.
Add a minimal amount of warm isopropanol to just dissolve the solid.
If any insoluble impurities remain, perform a hot filtration.
Allow the solution to cool slowly to room temperature.
Once the solution has cooled, slowly add diethyl ether (an anti-solvent) until the solution becomes slightly turbid.
Allow the flask to stand undisturbed. Crystals should form as the solution cools further. For better crystal formation, the flask can be placed in an ice bath or refrigerator after initial crystals appear at room temperature.[7]
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Step 6: Collection and Drying of the Final Product
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (isopropanol/ether) to remove any remaining soluble impurities.
Dry the purified crystals under vacuum to remove all residual solvent.
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, Mass Spectrometry) to confirm identity and purity.
Application Notes and Protocols for In Vivo Study of NEP Effects
Introduction Audience: Researchers, scientists, and drug development professionals. Neutral Endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Audience: Researchers, scientists, and drug development professionals.
Neutral Endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis. It is responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), bradykinin (B550075), and substance P.[1][2] By breaking down these peptides, NEP attenuates their beneficial effects, such as vasodilation, natriuresis, and anti-proliferative signaling.[1][3]
Inhibition of NEP has emerged as a key therapeutic strategy, particularly for heart failure. By preventing the degradation of natriuretic peptides, NEP inhibitors enhance their circulating levels, promoting favorable hemodynamic and anti-remodeling effects.[3][4] The development of angiotensin receptor-neprilysin inhibitors (ARNIs) has marked a significant advancement in this field.
This document provides a comprehensive guide to the in vivo experimental design for studying the effects of NEP. It covers the selection of appropriate animal models, detailed protocols for assessing target engagement and physiological outcomes, and guidelines for data presentation.
NEP Signaling Pathways
NEP is a key regulator of multiple signaling pathways. Its inhibition leads to the potentiation of pathways mediated by its substrates. The diagram below illustrates the central role of NEP in cleaving natriuretic peptides and bradykinin and the downstream consequences of its inhibition.
Caption: NEP signaling pathway under normal and inhibited conditions.
In Vivo Experimental Design
A robust in vivo experimental design is critical for accurately assessing the therapeutic potential and mechanism of action of NEP inhibitors. The workflow involves careful selection of animal models, defining treatment groups, and measuring a cascade of effects from target engagement to physiological outcomes.
Caption: General workflow for in vivo studies of NEP inhibitors.
Selection of Animal Models
The choice of animal model is paramount and depends on the specific research question. Both small and large animal models are utilized, each with distinct advantages.[5][6]
Hypertension Models:
Spontaneously Hypertensive Rat (SHR): A widely used genetic model of hypertension. It is valuable for assessing the blood pressure-lowering effects of NEP inhibitors.[7]
Heart Failure (HF) Models:
Transverse Aortic Constriction (TAC) in Mice/Rats: This surgical model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of human HF with reduced ejection fraction (HFrEF).[6]
Myocardial Infarction (MI) via Coronary Artery Ligation: This model replicates post-ischemic heart failure.[8]
Pacing-Induced HF in Large Animals (Pigs, Dogs): Tachycardia pacing can reliably induce biventricular dilatation and HF, which is useful for translational studies.[9][10]
Key Experimental Endpoints
A well-designed study will assess the entire causal chain from target inhibition to the ultimate physiological effect.
Caption: Logical cascade from target engagement to physiological effect.
Experimental Protocols
Protocol 1: Assessment of Target Engagement (NEP Activity Assay)
This protocol measures NEP enzymatic activity in tissue homogenates using a fluorometric assay kit.[2][11][12]
Sample Preparation:
a. On the day of the experiment, harvest tissues from animals and immediately place them on ice.
b. Homogenize ~100 mg of tissue in 400 µL of ice-cold NEP Assay Buffer containing freshly added protease inhibitors.[2][12]
c. Keep the homogenate on ice for 10 minutes.
d. Centrifuge at 12,000 x g for 10 minutes at 4°C.
e. Collect the supernatant (lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
Standard Curve Preparation:
a. Prepare a standard curve using the provided Abz-Standard according to the kit manufacturer's instructions, typically ranging from 0 to 1000 pmol/well.[12]
Assay Reaction:
a. Add 1-10 µL of sample lysate to wells of a 96-well plate. For each sample, prepare a "Sample" well and a "Sample Background Control" well.
b. Add 4-10 µL of the reconstituted NEP Positive Control to designated wells.
c. Adjust the volume in all wells to 90 µL with NEP Assay Buffer.
d. Equilibrate the plate and the NEP Substrate Working Solution to 37°C.[2]
e. To the "Sample" and "Positive Control" wells, add 10 µL of the NEP Substrate Working Solution.
f. To the "Sample Background Control" wells, add 10 µL of NEP Assay Buffer.[2]
Measurement:
a. Immediately measure fluorescence in kinetic mode at 37°C for 1-2 hours, with readings every 1-2 minutes (Ex/Em = 330/430 nm).[11]
b. Read the Standard Curve wells in endpoint mode.
Calculation:
a. Calculate the change in fluorescence over time (RFU/min).
b. Subtract the background reading from the sample reading.
c. Determine NEP activity from the standard curve and normalize to the amount of protein in the sample (e.g., in pmol/min/mg or U/mg).
Protocol 2: Measurement of Pharmacodynamic Biomarkers
A. Natriuretic Peptides (ANP/BNP)
This protocol describes the measurement of ANP or BNP in plasma using an ELISA kit.
Materials:
Blood collection tubes with EDTA and a protease inhibitor (e.g., aprotinin).
Centrifuge.
Rat/Mouse ANP or BNP/NT-proBNP ELISA Kit.
Microplate reader.
Procedure:
Sample Collection:
a. Collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein) into pre-chilled EDTA tubes containing a protease inhibitor.
b. Immediately centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
c. Collect the plasma supernatant and store at -80°C until analysis to prevent peptide degradation.
ELISA Procedure:
a. Bring all reagents and samples to room temperature.
b. Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
i. Adding standards and samples to a pre-coated microplate.
ii. Incubating with a detection antibody (e.g., biotinylated antibody).
iii. Washing the plate.
iv. Adding a streptavidin-HRP conjugate.
v. Washing the plate.
vi. Adding a substrate solution (e.g., TMB) and incubating until color develops.
vii. Adding a stop solution.
c. Read the absorbance at 450 nm immediately.
Calculation:
a. Generate a standard curve by plotting the absorbance versus the concentration of the standards.
b. Determine the concentration of ANP/BNP in the samples from the standard curve.
Protocol 3: Evaluation of Physiological Outcomes
A. Continuous Blood Pressure Monitoring via Radiotelemetry
Radiotelemetry is the gold standard for measuring blood pressure in conscious, unrestrained rodents, avoiding artifacts from stress or anesthesia.[13][14][15]
Materials:
Implantable telemetry transmitter (e.g., DSI PA-C10 for mice).[16]
Telemetry receiver platform and data acquisition system (e.g., DSI).
Procedure:
Surgical Implantation (Mouse Model): [13][16][17]
a. Anesthetize the mouse (e.g., 2-4% isoflurane).[14][18]
b. Surgically expose the left common carotid artery.
c. Insert the transmitter's catheter into the carotid artery and advance it into the aortic arch.[13][17]
d. Place the transmitter body in a subcutaneous pocket along the flank.[13][17]
e. Close all incisions.
Recovery and Data Collection:
a. Allow the animal to recover for at least 7-10 days post-surgery.[14][16] Administer analgesics as required.
b. House the mouse in its home cage placed on a receiver platform.
c. Record data continuously for parameters such as systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
B. Cardiac Function Assessment via Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function in rodent models of heart failure.[19][20][21]
Materials:
High-frequency ultrasound system with a small animal probe (e.g., 13-30 MHz).
Animal Preparation:
a. Anesthetize the mouse, maintaining a heart rate above 400 bpm to minimize anesthetic-induced cardiac depression.[21][22]
b. Remove chest hair using a depilatory cream one day prior to imaging.[18]
c. Place the mouse in a supine or left lateral decubitus position on the heated platform.[22]
Image Acquisition:
a. Acquire standard views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.[20]
b. From the PSAX view at the papillary muscle level, obtain M-mode images.
Analysis:
a. From the M-mode tracing, measure:
i. Left Ventricular Internal Dimension at diastole (LVIDd) and systole (LVIDs).
ii. Interventricular Septum (IVS) and Posterior Wall (PW) thickness.
b. Calculate key functional parameters:
i. Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] * 100.[22]
ii. Ejection Fraction (EF%): Calculated using volumetric formulas (e.g., Teichholz or Simpson's method).[20]
iii. LV Mass: Calculated from dimensional measurements.[22]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between experimental groups.
Table 1: Effect of NEP Inhibitor on NEP Activity and Plasma Biomarkers
Data presented as Mean ± SEM. N=8-10 animals/group. Statistical analysis by one-way ANOVA with post-hoc test.
Group
Dose (mg/kg)
Kidney NEP Activity (% Inhibition)
Plasma ANP (pg/mL)
Plasma cGMP (pmol/mL)
Vehicle
-
0 ± 5
55.2 ± 6.1
12.3 ± 1.5
NEP Inhibitor X
10
45.3 ± 4.2
89.7 ± 8.5
25.6 ± 2.1
NEP Inhibitor X
30
88.1 ± 3.5
154.6 ± 12.3
48.9 ± 4.0**
p < 0.05 vs Vehicle; *p < 0.01 vs Vehicle
Table 2: Effect of NEP Inhibitor on Hemodynamics in Spontaneously Hypertensive Rats (SHR)
24-hour mean arterial pressure (MAP) data from telemetry. Data presented as Mean ± SEM. N=8 animals/group.
Group
Dose (mg/kg, p.o.)
Baseline MAP (mmHg)
Change in MAP from Baseline (mmHg)
Vehicle
-
155.4 ± 3.8
-1.2 ± 2.1
NEP Inhibitor X
30
158.1 ± 4.0
-15.7 ± 2.5
Positive Control (e.g., ARB)
10
156.9 ± 3.5
-20.5 ± 2.8**
p < 0.01 vs Vehicle; *p < 0.001 vs Vehicle
Table 3: Effect of NEP Inhibitor on Cardiac Function in a Mouse TAC Model
Echocardiography data at 4 weeks post-treatment. Data presented as Mean ± SEM. N=10-12 animals/group.
Application Notes and Protocols: Cell-based Assays for Monoamine Transporter Inhibition by N-Ethylpentedrone
For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylpentedrone (NEP) is a synthetic stimulant of the cathinone (B1664624) class that has gained attention in both recreational drug markets...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentedrone (NEP) is a synthetic stimulant of the cathinone (B1664624) class that has gained attention in both recreational drug markets and scientific research.[1] Its mechanism of action primarily involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively.[3][4] Understanding the potency and selectivity of N-Ethylpentedrone at these transporters is essential for elucidating its pharmacological profile and potential for abuse.
These application notes provide a comprehensive guide to performing cell-based assays to determine the inhibitory activity of N-Ethylpentedrone on monoamine transporters. The protocols described herein are based on standard radiolabeled neurotransmitter uptake inhibition assays, a gold-standard method for characterizing drug-transporter interactions.[3][5]
Signaling Pathway of Monoamine Reuptake and Inhibition
Monoamine transporters are transmembrane proteins located on presynaptic neurons that mediate the reuptake of neurotransmitters from the synaptic cleft back into the neuron. This process terminates the signaling event and allows for the recycling of neurotransmitters. N-Ethylpentedrone acts as a reuptake inhibitor, blocking the transporter and thereby prolonging the presence of monoamines in the synapse.
Caption: Monoamine release, reuptake, and inhibition at the synapse.
Quantitative Data: Inhibitory Potency of N-Ethylpentedrone
The following table summarizes the half-maximal inhibitory concentrations (IC50) of N-Ethylpentedrone for the human dopamine, norepinephrine, and serotonin transporters from cell-based assays.
hDAT: human Dopamine Transporter, hNET: human Norepinephrine Transporter, hSERT: human Serotonin Transporter, HEK: Human Embryonic Kidney cells.
Experimental Protocols
This section provides a detailed methodology for conducting a radiolabeled neurotransmitter uptake inhibition assay to determine the IC50 values of N-Ethylpentedrone.
Experimental Workflow
The general workflow for assessing monoamine reuptake inhibition involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for monoamine reuptake inhibition assays.
Materials and Reagents
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[8][9]
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
Test Compound: N-Ethylpentedrone hydrochloride.
Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Known Inhibitors (for positive controls):
DAT: GBR 12909 or cocaine
NET: Desipramine or nisoxetine
SERT: Fluoxetine or citalopram
96-well cell culture plates
Scintillation fluid and vials
Liquid scintillation counter
Cell lysis buffer (e.g., 0.1 M NaOH)
Protocol
1. Cell Culture and Plating:
Culture the HEK cells expressing the specific monoamine transporter in T75 flasks using the appropriate culture medium.
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well.
Allow the cells to adhere and form a monolayer by incubating overnight.[10]
2. Assay Preparation:
Prepare serial dilutions of N-Ethylpentedrone in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
Prepare solutions of the known inhibitors to be used as positive controls.
Prepare a solution of the corresponding radiolabeled neurotransmitter in assay buffer at a final concentration near its Km value (typically in the low nanomolar range).[4]
3. Uptake Inhibition Assay:
On the day of the experiment, aspirate the culture medium from the 96-well plates.
Wash the cell monolayers once with pre-warmed assay buffer.
Add 50 µL of the various concentrations of N-Ethylpentedrone, control inhibitor, or assay buffer (for total uptake) to the respective wells.
Pre-incubate the plates for 10-20 minutes at room temperature or 37°C.
Initiate the uptake reaction by adding 50 µL of the radiolabeled neurotransmitter solution to each well.
Incubate for a short period (typically 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for each transporter.
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.[3]
4. Cell Lysis and Scintillation Counting:
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 30 minutes.[3]
Transfer the cell lysates to scintillation vials.
Add 4 mL of scintillation fluid to each vial.
Quantify the radioactivity in each sample using a liquid scintillation counter.
5. Data Analysis:
Determine the non-specific uptake by measuring the radioactivity in the presence of a high concentration of a known inhibitor.
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
Express the uptake in the presence of N-Ethylpentedrone as a percentage of the specific uptake in the absence of the inhibitor.
Plot the percentage of inhibition against the logarithm of the N-Ethylpentedrone concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
Conclusion
The provided application notes and protocols offer a standardized framework for the in vitro characterization of N-Ethylpentedrone's inhibitory activity at monoamine transporters. By following these detailed procedures, researchers can obtain reliable and reproducible data on the potency and selectivity of this compound, contributing to a better understanding of its pharmacological and toxicological properties. These assays are fundamental in the preclinical evaluation of novel psychoactive substances and in the broader field of neuropharmacology research.
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of N-Ethyl-N-Nitrosourea (ENU)
For Researchers, Scientists, and Drug Development Professionals Introduction N-ethyl-N-nitrosourea (ENU), a potent alkylating agent, is widely utilized in biomedical research, particularly as a mutagen in genetic studies...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-nitrosourea (ENU), a potent alkylating agent, is widely utilized in biomedical research, particularly as a mutagen in genetic studies to create animal models of human diseases. Given its high reactivity and carcinogenic nature, sensitive and specific analytical methods are crucial for monitoring its presence, understanding its stability, and characterizing its interactions with biological systems. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the selective detection and quantification of ENU and its interaction products.
This document provides detailed application notes and protocols for the identification and analysis of ENU using LC-HRMS. While ENU is a direct-acting agent that does not undergo classical metabolic transformations to exert its mutagenic effects, this guide will cover the analysis of the parent compound, its potential degradation products, and the resulting DNA adducts, which are the key to its biological activity.
Analysis of Intact N-Ethyl-N-Nitrosourea
The primary application of LC-HRMS in the context of ENU is the accurate detection and quantification of the intact molecule in various matrices. This is essential for dose-response studies, stability assessments, and exposure monitoring.
Experimental Protocol: Quantification of ENU in Biological Matrices
1.1. Sample Preparation:
Objective: To extract ENU from biological samples (e.g., plasma, cell culture media) while minimizing degradation.
Data Presentation: Expected Mass Spectral Data for ENU
Compound
Chemical Formula
Monoisotopic Mass (Da)
Expected Adduct [M+H]⁺
Key Fragment Ions (m/z)
N-ethyl-N-nitrosourea (ENU)
C₃H₇N₃O₂
117.0538
118.0611
88.0502, 71.0393, 43.0422
Characterization of ENU Degradation Products and DNA Adducts
ENU is unstable in aqueous solutions and its primary mode of action involves the formation of an ethyl cation that alkylates nucleophilic sites on biomolecules, most notably DNA. HRMS is an invaluable tool for identifying these degradation products and the resulting DNA adducts.
Signaling Pathway: ENU Mechanism of Action
Caption: Mechanism of ENU-induced DNA alkylation.
Experimental Protocol: Analysis of ENU-DNA Adducts
2.1. Sample Preparation (DNA Extraction and Hydrolysis):
Objective: To isolate DNA from ENU-treated cells or tissues and hydrolyze it to individual nucleosides for LC-HRMS analysis.
Extract genomic DNA from control and ENU-treated samples using a commercial kit.
Quantify the extracted DNA (e.g., using a NanoDrop spectrophotometer).
To 10 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours.
Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
Filter the sample prior to LC-HRMS analysis.
2.2. LC-HRMS Parameters:
LC and MS conditions: Similar to the analysis of intact ENU, but the gradient may need to be optimized for the separation of polar nucleosides. A longer gradient with a slower ramp-up of the organic phase is often beneficial.
Data Presentation: Expected Masses of Key ENU-DNA Adducts
Adduct Name
Parent Nucleoside
Chemical Formula of Adduct
Monoisotopic Mass (Da)
Expected Adduct [M+H]⁺
O⁶-ethylguanine
Deoxyguanosine
C₁₂H₁₇N₅O₄
295.1281
296.1353
O⁴-ethylthymine
Deoxythymidine
C₁₂H₁₈N₂O₅
270.1216
271.1288
7-ethylguanine
Deoxyguanosine
C₁₂H₁₇N₅O₄
295.1281
296.1353
Experimental Workflow Overview
The following diagram illustrates the general workflow for the analysis of ENU and its interaction products using LC-HRMS.
Caption: General workflow for LC-HRMS analysis of ENU.
Conclusion
High-resolution mass spectrometry provides a robust and sensitive platform for the analysis of N-ethyl-N-nitrosourea and its biologically relevant interaction products. The protocols and data presented in these application notes offer a foundation for researchers and drug development professionals to establish reliable methods for monitoring ENU, assessing its stability, and investigating its mechanism of action through the characterization of DNA adducts. The high mass accuracy and resolving power of modern HRMS instruments are essential for the confident identification and differentiation of these analytes in complex biological matrices.
Application
Application Note: NMR Characterization of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone)
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and data interpretation for the nuclear magnetic resonance (NMR) characterization of 2-(ethylami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation for the nuclear magnetic resonance (NMR) characterization of 2-(ethylamino)-1-phenyl-1-pentanone, a synthetic cathinone (B1664624) commonly known as N-ethylpentedrone (NEP). Due to the prevalence of novel psychoactive substances (NPS), rapid and unambiguous identification is crucial for forensic, clinical, and pharmaceutical research. This document outlines the sample preparation, spectral acquisition, and data analysis for ¹H and ¹³C NMR spectroscopy, providing expected chemical shifts and assignments for the confident structural elucidation of this compound.
Introduction
2-(Ethylamino)-1-phenyl-1-pentanone (N-ethylpentedrone) is a stimulant of the substituted cathinone class.[1] Its structure features a phenyl group attached to a pentanone backbone with an ethylamino substituent at the alpha position.[2][3] The chiral center at the C2 position results in the existence of two enantiomers. As a norepinephrine-dopamine reuptake inhibitor (NDRI), NEP has been investigated for its pharmacological effects.[1] Accurate analytical characterization is paramount for the identification of NEP in various samples, including seized materials and biological fluids. NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it an invaluable tool for the definitive identification of synthetic cathinones.[4][5] This application note presents a comprehensive guide to the ¹H and ¹³C NMR characterization of N-ethylpentedrone hydrochloride.
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL). The choice of solvent can affect chemical shifts.
Internal Standard: Tetramethylsilane (TMS) (0.03-0.05% v/v) for referencing the chemical shift scale to 0 ppm.
Procedure:
Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial.
Add the internal standard (TMS).
Vortex the mixture until the sample is completely dissolved.
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
Cap the NMR tube securely.
NMR Spectral Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Parameters (Typical):
Pulse Program: zg30 (or equivalent)
Number of Scans: 16-64
Relaxation Delay (d1): 1-2 seconds
Acquisition Time: ~4 seconds
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters (Typical):
Pulse Program: zgpg30 (or equivalent with proton decoupling)
Number of Scans: 1024-4096 (or more, depending on concentration)
Relaxation Delay (d1): 2 seconds
Acquisition Time: ~1-2 seconds
Spectral Width: -10 to 220 ppm
2D NMR Experiments (Optional but recommended for unambiguous assignment):
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations.
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).
Results and Discussion
The ¹H and ¹³C NMR spectra of 2-(ethylamino)-1-phenyl-1-pentanone provide a unique fingerprint for its molecular structure. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the phenyl ring, as well as the electron-donating nature of the amino group.
¹H NMR Spectral Data
The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the methine proton at the chiral center, and the aliphatic protons of the pentyl and ethyl groups. The expected chemical shifts, multiplicities, and assignments are summarized in Table 1.
Table 1. ¹H NMR Data for 2-(Ethylamino)-1-phenyl-1-pentanone Hydrochloride in CDCl₃.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.9 - 8.1
Multiplet
2H
Aromatic (ortho-protons)
~7.5 - 7.7
Multiplet
3H
Aromatic (meta- & para-protons)
~4.5 - 4.7
Multiplet
1H
CH (C2)
~2.8 - 3.1
Multiplet
2H
N-CH₂ (ethyl)
~1.8 - 2.1
Multiplet
2H
CH₂ (C3)
~1.3 - 1.5
Multiplet
2H
CH₂ (C4)
~1.2 - 1.4
Triplet
3H
N-CH₂-CH₃ (ethyl)
~0.8 - 1.0
Triplet
3H
CH₃ (C5)
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
¹³C NMR Spectral Data
The carbon NMR spectrum provides information on all the carbon environments within the molecule. The carbonyl carbon is typically observed at the lowest field (highest ppm value). The expected chemical shifts and assignments are presented in Table 2.
Table 2. ¹³C NMR Data for 2-(Ethylamino)-1-phenyl-1-pentanone Hydrochloride in CDCl₃.
Chemical Shift (δ) ppm
Assignment
~198 - 202
C=O (C1)
~134 - 136
Aromatic (quaternary)
~128 - 130
Aromatic (CH)
~127 - 129
Aromatic (CH)
~60 - 64
CH (C2)
~45 - 49
N-CH₂ (ethyl)
~30 - 34
CH₂ (C3)
~18 - 22
CH₂ (C4)
~13 - 15
N-CH₂-CH₃ (ethyl)
~13 - 15
CH₃ (C5)
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the NMR characterization of 2-(ethylamino)-1-phenyl-1-pentanone.
Caption: Molecular structure of 2-(Ethylamino)-1-phenyl-1-pentanone.
Caption: Workflow for NMR characterization.
Conclusion
NMR spectroscopy is an essential technique for the unequivocal structural elucidation of 2-(ethylamino)-1-phenyl-1-pentanone. The combination of ¹H and ¹³C NMR, along with 2D correlation experiments, provides a complete picture of the molecular connectivity. The data and protocols presented in this application note serve as a valuable resource for researchers in forensic science, toxicology, and drug development for the accurate identification and characterization of this synthetic cathinone.
Application Notes and Protocols for 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone)
For research use only. Not for human or veterinary use. Introduction 2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-Ethylpentedrone (NEP) or Ephylone, is a synthetic stimulant of the substituted cathinone (B166...
Author: BenchChem Technical Support Team. Date: December 2025
For research use only. Not for human or veterinary use.
Introduction
2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-Ethylpentedrone (NEP) or Ephylone, is a synthetic stimulant of the substituted cathinone (B1664624) class.[1] It is structurally analogous to pentedrone, with an ethyl group replacing the methyl group on the amine. Primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI), NEP has been investigated for its psychostimulant, rewarding, and potential neurotoxic effects.[1][2] These application notes provide an overview of its research applications and detailed protocols for its use in preclinical studies.
N-Ethylpentedrone's primary mechanism of action is the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862).
In Vitro Monoamine Transporter Inhibition
The following table summarizes the inhibitory potency (IC₅₀) of N-Ethylpentedrone at human dopamine (hDAT), norepinephrine (hNET), and serotonin (B10506) (hSERT) transporters.
Cell Seeding: On day 0, seed the HEK 293 cells expressing the transporter of interest into the 96-well plates at a density of 60,000 cells/well.
Pre-incubation: On day 1, pre-incubate the cells with 95 µL/well of the fluorescent substrate mixture for 12 minutes. Measure intracellular fluorescence every 3 minutes during this period.
Compound Addition: At t=0, add 100 µL/well of HBSS containing various concentrations of N-Ethylpentedrone (or control inhibitor).
Uptake Measurement: Continuously measure the fluorescence for 48 minutes to determine the drug-induced inhibition of transporter uptake.
Data Analysis: Calculate the rate of substrate uptake in the presence of different concentrations of N-Ethylpentedrone. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value using non-linear regression.
Assessment of Locomotor Activity in Mice
This protocol is based on studies evaluating the psychostimulant effects of N-Ethylpentedrone in rodents.[7][8][9]
Objective: To quantify the stimulant effects of N-Ethylpentedrone on spontaneous locomotor activity.
Materials:
Male Swiss-Webster mice.
Open-field activity chambers equipped with infrared photobeams.
N-Ethylpentedrone hydrochloride dissolved in sterile saline (0.9% NaCl).
Vehicle control (sterile saline).
Procedure:
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. On the test day, place each mouse in the open-field chamber for a 30-minute habituation period.
Drug Administration: Following habituation, administer N-Ethylpentedrone (e.g., 1, 3, 10, 20, 50 mg/kg, intraperitoneally) or vehicle.
Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60 to 120 minutes.
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative measure over the entire session. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Place Preference (CPP) in Mice
This protocol is a standard method to assess the rewarding or aversive properties of a drug.[10][11][12][13]
Objective: To determine if N-Ethylpentedrone induces rewarding effects, as measured by a conditioned place preference.
Materials:
Three-compartment CPP apparatus with distinct visual and tactile cues in the two larger compartments.
Male C57BL/6J mice.
N-Ethylpentedrone hydrochloride dissolved in sterile saline.
Vehicle control (sterile saline).
Video tracking software.
Procedure:
Pre-Conditioning (Day 1): Place each mouse in the central compartment and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. An unbiased design is often preferred where animals showing a strong initial preference for one side are excluded.
Conditioning (Days 2-9): This phase consists of alternating daily injections of drug and vehicle.
Drug Pairing: On drug conditioning days, administer N-Ethylpentedrone (e.g., 1, 3, 10 mg/kg, i.p.) and confine the mouse to one of the conditioning compartments for 30 minutes.
Vehicle Pairing: On vehicle conditioning days, administer saline and confine the mouse to the opposite compartment for 30 minutes. The order of drug and vehicle administration and the compartment pairing should be counterbalanced across animals.
Post-Conditioning Test (Day 10): Place the mice in the central compartment with free access to all compartments for 15 minutes, without any injection. Record the time spent in each compartment.
Data Analysis: Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the post-conditioning test. A significant positive score indicates a conditioned place preference.
Visualizations
Signaling Pathway of a Dopamine Reuptake Inhibitor
Caption: Mechanism of action of N-Ethylpentedrone as a dopamine reuptake inhibitor.
Experimental Workflow for In Vivo Behavioral Assessment
Analytical Methods for the Detection of N-Ethylpentedrone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylpentedrone (NEP), a synthetic cathinone (B1664624), has emerged as a significant psychoactive substance, posing challenges for forensic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentedrone (NEP), a synthetic cathinone (B1664624), has emerged as a significant psychoactive substance, posing challenges for forensic and clinical toxicology. Accurate and reliable analytical methods are crucial for its detection and quantification in various biological matrices. This document provides detailed application notes and protocols for the analysis of N-Ethylpentedrone using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for researchers, scientists, and drug development professionals involved in the study of novel psychoactive substances (NPS).
N-Ethylpentedrone is a stimulant drug belonging to the substituted cathinone class.[1] Like other synthetic cathinones, it is structurally related to cathinone, a naturally occurring alkaloid found in the Khat plant.[1][2] These substances are known to cause stimulant-like effects similar to amphetamines and have been associated with adverse health events, including fatalities.[1] The detection of N-Ethylpentedrone has been reported in various contexts, including fatal and non-fatal intoxications, as well as in cases of driving under the influence of drugs.[3]
Analytical Techniques
The primary analytical techniques for the detection and quantification of N-Ethylpentedrone are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are critical for the analysis of trace amounts of the drug in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a robust technique for the analysis of volatile and semi-volatile compounds like N-Ethylpentedrone.[4][5] The methodology typically involves sample extraction, derivatization to enhance volatility and thermal stability, followed by chromatographic separation and mass spectrometric detection.[4][6] A validated GC-MS/MS method has been successfully applied to determine the presence of N-Ethylpentedrone in oral fluid and sweat samples.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the analysis of a broad range of compounds, including synthetic cathinones, in biological matrices. This method is particularly advantageous as it often does not require derivatization, thus simplifying sample preparation. Validated LC-MS/MS methods have been developed for the quantification of N-Ethylpentedrone in blood, serum, liver, and brain specimens, as well as in urine.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative validation parameters for the analytical methods described. These parameters are crucial for assessing the performance and reliability of the methods.
Table 1: GC-MS/MS Method Validation Parameters for N-Ethylpentedrone in Oral Fluid and Sweat [4]
Parameter
Oral Fluid
Sweat
Linearity Range
35 - 5000 ng/mL
10 - 500 ng/patch
Limit of Quantification (LOQ)
35 ng/mL
10 ng/patch
Limit of Detection (LOD)
Not explicitly stated
Not explicitly stated
Intraday Precision (%RSD)
< 15%
< 15%
Interday Precision (%RSD)
< 15%
< 15%
Accuracy (%Bias)
Within ±15%
Within ±15%
Table 2: LC-MS/MS Method Validation Parameters for N-Ethylpentedrone in Blood [9][7]
Application Notes and Protocols for the Synthesis of Secondary Amines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This reaction is particularly crucial in the synthesis of secondary amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and other functional materials. The process typically involves the reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is subsequently reduced to the corresponding secondary amine. This one-pot or sequential process offers significant advantages over traditional N-alkylation methods, such as minimizing the over-alkylation to tertiary amines.
These application notes provide a detailed overview of common conditions for the reductive amination synthesis of secondary amines, a comparison of various reducing agents, and step-by-step experimental protocols for key transformations.
Reaction Mechanism and Workflow
The general mechanism of reductive amination for the synthesis of a secondary amine proceeds through two key steps:
Imine Formation: A primary amine undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. The reaction is typically catalyzed by mild acid.
Reduction: The imine intermediate is then reduced to a secondary amine using a suitable reducing agent.
Caption: General workflow for the synthesis of secondary amines via reductive amination.
Comparison of Common Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination reaction. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting carbonyl compound. Below is a comparison of commonly used reducing agents.
Atom economical, scalable, environmentally friendly ("green").[9]
Requires specialized high-pressure equipment, catalyst can be expensive and pyrophoric, may reduce other functional groups.[1]
Sodium Borohydride (NaBH₄)
Methanol (MeOH), Ethanol (EtOH)
0 - Room Temperature
Inexpensive and readily available.
Less selective, can reduce the starting aldehyde/ketone, often requires pre-formation of the imine.[7][8]
Experimental Protocols
Protocol 1: Synthesis of N-(p-tolyl)piperonylamine using Sodium Triacetoxyborohydride
This protocol describes the synthesis of a secondary amine from an aldehyde and a primary amine using the mild and selective reducing agent, sodium triacetoxyborohydride.[1]
In a high-pressure reactor, combine cyclohexanone, benzylamine, and the 4 wt% Au/TiO₂ catalyst in toluene.
Seal the reactor and purge with hydrogen gas.
Pressurize the reactor to 30 bar with hydrogen.
Heat the reaction mixture to 100 °C with vigorous stirring.
Maintain these conditions for the required reaction time (monitor by GC-MS for completion).
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude N-benzylcyclohexylamine by column chromatography or distillation.
Quantitative Data from Literature:
The reductive amination of cyclohexanone with benzylamine using a 4 wt% Au/TiO₂ catalyst under 30 bar of hydrogen in toluene at 100°C resulted in a 72% yield of N-benzylcyclohexylamine.[9] Using a 4 wt% Au/CeO₂/TiO₂ catalyst under the same conditions gave a 79% yield.[9]
Logical Relationships in Reductive Amination
The selection of the appropriate reductive amination strategy often depends on the nature of the substrates and the desired selectivity.
Caption: Decision tree for choosing a reductive amination strategy.
Conclusion
The synthesis of secondary amines via reductive amination is a highly efficient and adaptable method. The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome. Sodium triacetoxyborohydride is often the reagent of choice for its mildness, selectivity, and low toxicity, making it suitable for a wide range of applications in research and development. For large-scale industrial synthesis, catalytic hydrogenation presents a cost-effective and environmentally friendly alternative, provided the necessary equipment is available. Careful consideration of the factors outlined in these notes will enable researchers to successfully implement this powerful transformation in their synthetic endeavors.
Application of N-Ethylpentedrone in Neurotransmitter Dynamics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylpentedrone (NEP), a synthetic cathinone, has emerged as a compound of significant interest in neuropharmacological research due to its p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpentedrone (NEP), a synthetic cathinone, has emerged as a compound of significant interest in neuropharmacological research due to its potent effects on monoamine neurotransmitter systems. As a norepinephrine-dopamine reuptake inhibitor (NDRI), NEP serves as a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological processes.[1] This document provides detailed application notes and experimental protocols for utilizing N-Ethylpentedrone in the study of neurotransmitter dynamics, catering to researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action
N-Ethylpentedrone primarily functions by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) from the synaptic cleft, leading to an increase in their extracellular concentrations.[1] It exhibits a lower potency for the serotonin (B10506) transporter (SERT), making it a relatively selective NDRI.[2] This selectivity allows for the targeted investigation of dopaminergic and noradrenergic pathways. Unlike some psychostimulants, NEP is reported to be a pure reuptake inhibitor without significant monoamine releasing activity.[1]
Data Presentation: In Vitro Pharmacology of N-Ethylpentedrone
The following tables summarize the in vitro binding affinities (Kᵢ) and reuptake inhibition potencies (IC₅₀) of N-Ethylpentedrone for the human dopamine, norepinephrine, and serotonin transporters. These values are crucial for designing experiments and interpreting results related to NEP's interaction with these key proteins.
Table 1: Binding Affinity (Kᵢ) of N-Ethylpentedrone for Monoamine Transporters
This section provides detailed protocols for key experiments to study the effects of N-Ethylpentedrone on neurotransmitter dynamics.
In Vitro Monoamine Transporter Reuptake Inhibition Assay
This protocol describes a cell-based assay to determine the potency of N-Ethylpentedrone in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.
Materials:
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Cell Culture: Culture the specific HEK293 cell line in appropriate medium until they reach 80-90% confluency.
Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to attach overnight.
Compound Preparation: Prepare a stock solution of N-Ethylpentedrone in assay buffer. Create a series of dilutions to cover a range of concentrations (e.g., 0.1 nM to 100 µM).
Assay:
Wash the cell monolayers with pre-warmed assay buffer.
Add 50 µL of the various concentrations of N-Ethylpentedrone or control inhibitor to the wells. Include wells with buffer only for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake.
Pre-incubate the plate at 37°C for 10-20 minutes.
Initiate the uptake by adding 50 µL of the corresponding radiolabeled substrate.
Incubate for a predetermined time within the linear uptake range (typically 5-15 minutes).
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of N-Ethylpentedrone and fit the data using a non-linear regression to determine the IC₅₀ value.
In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol outlines the procedure for in vivo microdialysis in rodents to measure changes in extracellular dopamine and serotonin levels in the nucleus accumbens following N-Ethylpentedrone administration.
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
Guide cannulae.
Microinfusion pump.
Fraction collector.
Artificial cerebrospinal fluid (aCSF).
N-Ethylpentedrone hydrochloride.
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
Surgical Implantation:
Anesthetize the rat and place it in the stereotaxic frame.
Implant a guide cannula targeting the nucleus accumbens using stereotaxic coordinates.
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
Microdialysis:
On the day of the experiment, insert a microdialysis probe through the guide cannula.
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
Allow a stabilization period of at least 2 hours.
Collect baseline dialysate samples (3-4 samples of 20-minute fractions).
Drug Administration: Administer N-Ethylpentedrone (e.g., 20 or 50 mg/kg, intraperitoneally).[4]
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
Neurotransmitter Analysis:
Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of N-Ethylpentedrone.
Assessment of Locomotor Activity
This protocol describes how to assess the stimulant effects of N-Ethylpentedrone on locomotor activity in rodents using an open-field test.
Materials:
Adult male rats or mice.
Open-field arena equipped with infrared beams or a video-tracking system.
N-Ethylpentedrone hydrochloride.
Vehicle (e.g., saline).
Procedure:
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes) on a day prior to testing.
Drug Administration: On the test day, administer N-Ethylpentedrone or vehicle to the animals (e.g., 5, 20, or 50 mg/kg, intraperitoneally for rats).
Testing: Immediately after injection, place the animal in the center of the open-field arena.
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of N-Ethylpentedrone with the vehicle control.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, visualize key concepts and procedures related to N-Ethylpentedrone research.
Application Notes and Protocols for Forensic Toxicology Screening of Synthetic Cathinones
For Researchers, Scientists, and Drug Development Professionals Introduction Synthetic cathinones, often deceptively marketed as "bath salts" or "plant food," are a class of new psychoactive substances (NPS) that pose a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cathinones, often deceptively marketed as "bath salts" or "plant food," are a class of new psychoactive substances (NPS) that pose a significant challenge to forensic toxicology laboratories.[1][2] Their chemical structures are continuously modified to circumvent legislation, necessitating robust and adaptable screening methods.[1][3] These substances are central nervous system stimulants, mimicking the effects of illicit drugs like cocaine, methamphetamine, and MDMA.[1] This document provides detailed application notes and protocols for the forensic toxicology screening of synthetic cathinones in biological matrices, focusing on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
Synthetic cathinones primarily exert their psychoactive effects by interfering with monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4][5][6] This interference leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, amplifying cell-to-cell signaling.[4][5][7]
There are two main mechanisms of action:
Inhibitors/Blockers: Similar to cocaine, some synthetic cathinones, particularly those with a pyrrolidine (B122466) ring like MDPV and α-PVP, act as potent inhibitors of monoamine transporters.[4][6] They bind to the transporters, blocking the reuptake of neurotransmitters from the synaptic cleft.
Substrates/Releasers: Other synthetic cathinones, such as mephedrone (B570743) and methylone, act as substrates for the transporters, similar to amphetamines.[4][6] They are transported into the presynaptic neuron, leading to the reverse transport or efflux of neurotransmitters from the neuron into the synaptic cleft.[4]
The specific substitutions on the cathinone (B1664624) chemical structure significantly influence their potency and mechanism of action.[4][7]
Figure 1: Mechanism of action of synthetic cathinones at the dopamine synapse.
Analytical Screening Methods
The primary analytical techniques for the detection and quantification of synthetic cathinones in biological samples are GC-MS and LC-MS/MS.[8][9][10] While immunoassays can be used for preliminary screening, their cross-reactivity with different cathinone analogs can be limited, often leading to false negatives.[11] Therefore, chromatographic-mass spectrometric methods are essential for confirmation.[12]
Sample Preparation
Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analytes of interest. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][8]
Experimental Workflow
Figure 2: General workflow for the forensic toxicology screening of synthetic cathinones.
Protocols
Protocol 1: GC-MS Screening of Synthetic Cathinones in Urine
This protocol is adapted from methodologies that utilize GC-MS for the determination of synthetic cathinones in urine samples.[2][13] Derivatization is often employed to improve the thermal stability and chromatographic properties of the analytes.[2][9]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
To 1 mL of urine, add an internal standard.
Alkalinize the sample to a pH of approximately 11 using a suitable base (e.g., 1N NaOH).
Extract with an equal volume of an organic solvent (e.g., ethyl acetate).
Vortex and centrifuge the sample.
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in a derivatizing agent (e.g., trifluoroacetic anhydride) and heat at 70°C for 30 minutes.[2]
Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature: 250°C
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Ionization Mode: Electron Impact (EI) at 70 eV.
Acquisition Mode: Full scan (m/z 40-550) for screening and Selected Ion Monitoring (SIM) for quantification.
Protocol 2: LC-MS/MS Screening of Synthetic Cathinones in Blood and Urine
This protocol is based on various validated LC-MS/MS methods for the comprehensive screening and quantification of synthetic cathinones in biological fluids.[10][12][14]
1. Sample Preparation (Solid-Phase Extraction)
To 0.5 mL of blood or urine, add an internal standard.
Pre-treat the sample (e.g., for blood, perform protein precipitation with acetonitrile; for urine, perform enzymatic hydrolysis if glucuronide conjugates are of interest).
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) and water.
Load the pre-treated sample onto the SPE cartridge.
Wash the cartridge with an acidic aqueous solution and then with methanol to remove interferences.
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)
Mass Spectrometer: Sciex 6500 QTRAP (or equivalent)
Column: C18 analytical column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm) maintained at 40°C.[11]
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
Flow Rate: 0.4 mL/min
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted screening and quantification. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used in the screening of synthetic cathinones.
Table 1: Performance of GC-MS Methods for Synthetic Cathinone Screening in Urine
The forensic toxicology screening for synthetic cathinones requires sensitive and specific analytical methods due to the low concentrations often present in biological samples and the vast number of structural analogs. LC-MS/MS is generally preferred for its high sensitivity and applicability to a wide range of compounds without the need for derivatization.[3][10] However, GC-MS remains a valuable tool in many forensic laboratories.[9][17] The protocols and data presented here provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the detection and analysis of these challenging substances. Method validation in accordance with SWGTOX or other relevant guidelines is essential before implementation in routine casework.[12]
Technical Support Center: Synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethylamino)-1-phenyl-1-pentano...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone, also known as N-Ethylpentedrone (NEP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
Question: Why is the yield of 1-phenyl-1-pentanone (valerophenone) low in the Friedel-Crafts acylation step?
Answer: Low yields in the initial Friedel-Crafts acylation of benzene (B151609) with valeryl chloride can stem from several factors:
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.[1]
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone. Ensure the correct molar ratio of catalyst to starting material is used.
Reaction Temperature: The reaction is exothermic.[1] If the temperature is too high, it can lead to the formation of side products. If it's too low, the reaction rate may be too slow. Maintain the recommended temperature range.
Purity of Reagents: Ensure the benzene and valeryl chloride are of high purity and free from water or other contaminants.
Question: What is causing the formation of multiple products during the α-bromination of 1-phenyl-1-pentanone?
Answer: The formation of multiple brominated species or other side products can occur due to:
Over-bromination: Using an excess of bromine (Br₂) or N-bromosuccinimide (NBS) can lead to di-brominated or other polysubstituted products. Careful control of the stoichiometry is crucial.[1]
Reaction Conditions: The choice of solvent and temperature can influence the selectivity of the bromination. Acetic acid is a common solvent for this reaction.[1] Running the reaction at an elevated temperature for too long can promote side reactions.
Radical Initiator Issues (for NBS): When using NBS, a radical initiator like benzoyl peroxide may be required.[1] Improper initiation can lead to a sluggish or non-selective reaction.
Question: The final amination step to produce 2-(Ethylamino)-1-phenyl-1-pentanone is resulting in a low yield or an impure product. What are the likely causes?
Answer: Challenges in the nucleophilic substitution of 2-bromo-1-phenyl-1-pentanone with ethylamine (B1201723) can be attributed to several factors:
Base Inefficiency: A base, such as potassium carbonate (K₂CO₃), is often used to neutralize the HBr formed during the reaction and to enhance the nucleophilicity of ethylamine.[1] Ensure the base is dry and of sufficient quantity.
Reaction Solvent and Temperature: Solvents like tetrahydrofuran (B95107) (THF) or ethanol (B145695) are typically used.[1] The reaction often requires heating under reflux to proceed at a reasonable rate.[1] Inadequate temperature or reaction time can result in incomplete conversion.
Competing Elimination Reaction: The bromo-ketone can undergo elimination as a side reaction, especially with a sterically hindered or strong base, leading to unsaturated byproducts. Using a non-hindered base like K₂CO₃ and controlling the temperature can minimize this.
Purification Difficulties: The final product may be difficult to separate from unreacted starting materials or byproducts. Effective purification, such as recrystallization or column chromatography, is essential to isolate the pure compound.[1][2]
Frequently Asked Questions (FAQs)
What is the most common synthetic route for 2-(Ethylamino)-1-phenyl-1-pentanone?
The most frequently described method involves a three-step sequence:
Friedel-Crafts Acylation: Benzene is reacted with valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenyl-1-pentanone (valerophenone).[1]
α-Bromination: The 1-phenyl-1-pentanone is then brominated at the alpha position (the second carbon) using an agent like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) to yield 2-bromo-1-phenyl-1-pentanone.[1]
Amination: The resulting 2-bromo-1-phenyl-1-pentanone is reacted with ethylamine in a nucleophilic substitution reaction to produce the final product, 2-(Ethylamino)-1-phenyl-1-pentanone.[1]
What are the key structural features of 2-(Ethylamino)-1-phenyl-1-pentanone?
It is a substituted cathinone, which is a β-keto phenethylamine (B48288) derivative. Its structure consists of a pentanone chain with a phenyl group attached to the first carbon and an ethylamino group at the second carbon.[2]
What purification techniques are recommended for the final product?
The product is often isolated and purified as its hydrochloride salt.[2] Common purification methods include:
Recrystallization: This is used to purify the final product by dissolving it in a suitable hot solvent and allowing it to cool, forming crystals of the pure compound.[1]
Column Chromatography: This technique can be used to separate the desired product from impurities with different polarities.[2]
Acid-Base Extraction: This can be employed to separate the basic amine product from non-basic impurities before final purification or salt formation.
Data Presentation
Table 1: Summary of Reaction Steps and Conditions
Step
Reaction
Key Reagents & Catalysts
Typical Solvents
General Conditions
1
Friedel-Crafts Acylation
Benzene, Valeryl Chloride, AlCl₃
Anhydrous conditions, often benzene itself
Exothermic, requires temperature control
2
α-Bromination
1-phenyl-1-pentanone, Br₂ or NBS
Acetic Acid, Dichloromethane
Stirring at controlled temperature
3
Amination
2-bromo-1-phenyl-1-pentanone, Ethylamine, K₂CO₃
THF, Ethanol
Heating under reflux
Experimental Protocols
Note: The following is a representative protocol based on common synthetic descriptions.[1][3] All work should be conducted by qualified professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-phenyl-1-pentanone (Valerophenone)
Equip a round-bottom flask with a dropping funnel and a reflux condenser, and ensure the apparatus is dry.
Charge the flask with anhydrous aluminum trichloride (AlCl₃) and benzene under an inert atmosphere.
Cool the mixture in an ice bath.
Add valeryl chloride dropwise from the dropping funnel with constant stirring.
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1-pentanone.
Step 2: Synthesis of 2-bromo-1-phenyl-1-pentanone
Dissolve the 1-phenyl-1-pentanone from Step 1 in a suitable solvent, such as acetic acid or dichloromethane.[1][3]
Add a stoichiometric amount of bromine (Br₂) dropwise to the solution while stirring.
Continue stirring for a few hours until the reaction is complete (monitored by TLC).[3]
Pour the reaction mixture into water and wash with a solution of sodium bisulfite to remove excess bromine, followed by washes with sodium bicarbonate solution and brine.[3]
Separate the organic layer, dry it, and evaporate the solvent to obtain crude 2-bromo-1-phenyl-1-pentanone.[3]
Step 3: Synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone
Dissolve the crude 2-bromo-1-phenyl-1-pentanone in a solvent such as THF or ethanol.[1]
Add an excess of ethylamine and a base, such as potassium carbonate.[1]
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and filter off any inorganic salts.
Evaporate the solvent under reduced pressure.
The crude product can be purified by dissolving it in a suitable solvent and bubbling dry HCl gas through it to precipitate the hydrochloride salt, which can then be collected by filtration and recrystallized.
Visualizations
Caption: General experimental workflow for the synthesis of 2-(Ethylamino)-1-phenyl-1-pentanone.
Caption: Key chemical transformations in the synthesis pathway.
Overcoming matrix effects in LC-MS/MS analysis of N-Ethylpentedrone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-Ethylpentedrone (NEP).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of N-Ethylpentedrone, with a focus on mitigating matrix effects.
Problem
Potential Cause
Recommended Solution
Low Analyte Signal / Poor Sensitivity
Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of N-Ethylpentedrone.
1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate the N-Ethylpentedrone peak from the ion-suppressing regions of the chromatogram. 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.[2]
Poor Reproducibility (High %RSD)
Variable Ion Suppression: Inconsistent levels of matrix components across different samples are causing variable ion suppression.
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as N-Ethylpentedrone-d5, will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Peak Shape Distortion (Tailing, Fronting, or Splitting)
Matrix Overload: High concentrations of matrix components can overload the analytical column.[3] Column Contamination: Buildup of matrix components on the column.[4][5] Inappropriate Injection Solvent: The solvent used to dissolve the final extract may be too strong, causing peak distortion.[3]
1. Enhance Sample Cleanup: Implement a more effective sample preparation strategy to reduce the overall matrix load. 2. Column Flushing: Flush the column with a strong solvent to remove contaminants.[4] 3. Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[3]
High Background Noise
Contamination: Contamination from solvents, glassware, or the LC-MS/MS system itself.[5] Inadequate Sample Cleanup: Residual matrix components can contribute to high background noise.
1. Use High-Purity Solvents: Utilize LC-MS grade solvents and additives.[4][5] 2. Thorough Cleaning: Ensure all glassware and equipment are meticulously clean. 3. System Blank Analysis: Run system blanks (injection of mobile phase) to identify sources of contamination.
Shift in Retention Time
Column Degradation: Changes in the stationary phase over time.[5] Mobile Phase Inconsistency: Variations in mobile phase composition or pH.[5] Column Temperature Fluctuations: Inconsistent column oven temperature.[6]
1. Column Equilibration: Ensure adequate column equilibration between injections.[6] 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition.[4] 3. Monitor System Pressure: A sudden change in backpressure can indicate a column blockage or leak.[5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of N-Ethylpentedrone?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as N-Ethylpentedrone, by co-eluting compounds from the sample matrix (e.g., urine, blood, oral fluid). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[7]
Q2: What are the primary causes of matrix effects in biological samples?
A2: The primary causes of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, proteins, and metabolites.[7] These components can compete with the analyte for ionization in the mass spectrometer's ion source, leading to ion suppression.
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[7][8][9] This involves comparing the peak area of an analyte spiked into a blank extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[7]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS, such as N-Ethylpentedrone-d5, is highly recommended for all quantitative LC-MS/MS analyses of N-Ethylpentedrone, especially when dealing with complex biological matrices. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects, allowing for reliable correction and accurate quantification.
Q5: What are the advantages and disadvantages of different sample preparation techniques for N-Ethylpentedrone analysis?
A5: The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity, and throughput.
Protein Precipitation (PPT): Simple and fast, but less effective at removing matrix components, often leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery and minimizing interferences.
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistries to retain the analyte while washing away interfering matrix components.[2] It is often the most effective method for minimizing matrix effects but can be more time-consuming and expensive.
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different sample preparation methods for the analysis of synthetic cathinones, including N-Ethylpentedrone, in various biological matrices.
Table 1: Comparison of Sample Preparation Methods for N-Ethylpentedrone in Urine
Sample Pre-treatment: To 1 mL of urine, add 20 µL of IS solution (e.g., 1 µg/mL N-Ethylpentedrone-d5). Add 1 mL of 4% phosphoric acid and vortex.
SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
Washing:
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid.
Wash the cartridge with 2 mL of methanol.
Elution: Elute the N-Ethylpentedrone and IS with 2 mL of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for N-Ethylpentedrone Analysis
Liquid Chromatography (LC):
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Resolving isomeric interference in GC-MS analysis of cathinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with resolving isomeric interf...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with resolving isomeric interference in the GC-MS analysis of synthetic cathinones.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to differentiate isomeric cathinones using standard GC-MS methods?
A1: Differentiating isomeric cathinones is challenging primarily because isomers have the same molecular weight and elemental composition, resulting in identical precursor ion mass-to-charge ratios (m/z).[1] Furthermore, their structural similarities often lead to nearly identical fragmentation patterns under standard 70-eV electron ionization (EI), making them difficult to distinguish by mass spectra alone.[1][2] Many isomers also tend to co-elute on standard gas chromatography columns, further complicating their individual identification.
Q2: What are the primary strategies to resolve isomeric interference in GC-MS analysis?
A2: The main strategies involve enhancing both chromatographic separation and mass spectrometric differentiation. Key approaches include:
Optimized Chromatography: Modifying GC parameters like the temperature ramp and using appropriate capillary columns can improve the physical separation of isomers before they enter the mass spectrometer.[3]
Chemical Derivatization: Altering the chemical structure of the isomers through derivatization can lead to different fragmentation patterns and improved chromatographic behavior.[1][4]
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and fragmenting it further, subtle structural differences between isomers can be revealed in the resulting product ion spectra.[5][6]
Alternative Ionization Techniques: Using lower electron ionization energy can sometimes produce more structurally informative mass spectra.[4]
Multivariate Data Analysis: Chemometric techniques can statistically analyze subtle differences in mass spectra to help differentiate between isomeric compounds.[4][7][8]
Q3: When is chemical derivatization recommended for cathinone (B1664624) analysis?
A3: Chemical derivatization is recommended when chromatographic separation is poor, or the mass spectra of the underivatized isomers are indistinguishable. Derivatization can improve the thermal stability of cathinones, reduce peak tailing, and, most importantly, create derivatives with unique fragmentation patterns that allow for clear differentiation of positional isomers.[9] Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are commonly used for this purpose.[9]
Q4: Can tandem mass spectrometry (GC-MS/MS) alone solve the problem of isomeric interference?
A4: While GC-MS/MS is a powerful tool, it may not always be a complete solution on its own. Its success depends on the specific isomers . For some, the product ion spectra of iminium or acylium ions can provide clear differentiation.[5][6] However, for others, the fragmentation may still be too similar. Therefore, GC-MS/MS is most effective when combined with optimized chromatographic separation to resolve isomers before they are analyzed by the mass spectrometer.
Q5: Are there alternatives to GC-MS for separating cathinone isomers?
A5: Yes, several alternative and complementary techniques exist. Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with specialized stationary phases like biphenyl (B1667301) columns, can offer excellent separation of cathinone isomers due to different selectivity mechanisms.[10][11] Other techniques such as GC coupled with vacuum ultraviolet spectroscopy (GC-VUV) or infrared spectroscopy (GC-IRD) can also provide the necessary specificity to distinguish between isomers.[4][12] Supercritical fluid chromatography (SFC) has also demonstrated good separation capabilities for cathinone regioisomers.[13]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Co-eluting Isomer Peaks
1. Inadequate chromatographic resolution. 2. GC oven temperature program is too fast. 3. Unsuitable GC column phase for the target isomers.
1. Optimize GC Method: Decrease the oven temperature ramp rate to improve separation.[3] 2. Select a Different Column: Test a column with a different stationary phase to exploit different selectivity. 3. Employ Chemical Derivatization: Derivatize the sample to alter the retention times and potentially improve separation.[9]
Identical Mass Spectra for Separated Peaks
1. The isomers are positional isomers that produce very similar fragments under standard EI conditions. 2. Insufficient fragmentation to reveal structural differences.
1. Lower Ionization Energy: Reduce the electron ionization energy from 70 eV to a lower value (e.g., 15 eV) to potentially generate more informative spectra.[4] 2. Use Tandem MS (MS/MS): Perform product ion scans on characteristic precursor ions to find unique fragment ions for each isomer.[6] 3. Apply Multivariate Analysis: Use statistical tools like PCA or LDA to analyze the full mass spectra and identify subtle, yet consistent, differences.[4]
Poor Peak Shape (Tailing)
1. Active sites in the GC inlet liner or column interacting with the analytes. 2. Incomplete derivatization, leaving polar functional groups exposed. 3. Thermal degradation of the analyte.[12]
1. Inlet Maintenance: Use a fresh, deactivated inlet liner and replace the septum. 2. Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing time, temperature, and reagent concentration.[9] 3. Lower Inlet Temperature: Reduce the injector temperature to minimize thermal breakdown of labile cathinone structures.
Low Sensitivity / Poor Detection
1. Inefficient ionization or extensive fragmentation of the parent molecule. 2. Thermal degradation in the GC inlet.[12] 3. Incomplete or inefficient derivatization.
1. Select a Different Derivatizing Agent: Use a reagent like HFBA, which can produce more stable and abundant high-mass fragment ions.[9] 2. Optimize MS Parameters: Ensure the MS is properly tuned and consider using selected ion monitoring (SIM) mode for target analytes to increase sensitivity. 3. Check for System Leaks: Leaks in the GC system can significantly reduce sensitivity.[14]
Experimental Protocols
Optimized GC-MS Method for Isomer Separation
This protocol outlines a general approach to optimizing a GC method for the separation of cathinone isomers.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a 100% dimethylpolysiloxane (e.g., HP-1), 30 m x 0.25 mm x 0.25 µm. The choice may need to be empirically determined.[3]
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
Inlet: Split/splitless injector at 250 °C (temperature may need to be optimized to prevent thermal degradation).
Oven Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 5-10 °C/min to 280 °C (a slower ramp rate generally provides better resolution).[3]
Hold: 5-10 minutes at 280 °C.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV (or a lower energy, e.g., 15 eV, for alternative fragmentation).
Mass Range: m/z 40-500.
Scan Mode: Full scan.
Chemical Derivatization using PFPA
This protocol describes a general procedure for the derivatization of cathinones with pentafluoropropionic anhydride (PFPA).
Technical Support Center: N-Ethylpentedrone (NEP) Stability in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage stability of N-Ethylpentedrone (NEP) in biological matrices. The information is pre...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage stability of N-Ethylpentedrone (NEP) in biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of N-Ethylpentedrone in biological samples?
A1: For long-term storage of N-Ethylpentedrone in biological matrices such as blood, urine, and plasma, freezing at -20°C or lower is highly recommended.[1] Studies on synthetic cathinones consistently demonstrate that frozen temperatures provide the greatest protection against degradation.[1] Refrigerated storage at 4°C may be suitable for short-term storage, but significant losses can occur over weeks to months.[1] Storage at room temperature is not recommended as it can lead to rapid degradation of the analyte.
Q2: How does the type of biological matrix affect the stability of N-Ethylpentedrone?
A2: The stability of synthetic cathinones, including likely N-Ethylpentedrone, is influenced by the biological matrix. For instance, the pH of the matrix is a critical factor.[1] Cathinones are generally more stable in acidic urine compared to alkaline urine.[1] In blood, the presence of enzymes and other biological components can contribute to degradation over time. It is crucial to consider the specific matrix when designing long-term storage protocols.
Q3: Are there any preservatives that can enhance the stability of N-Ethylpentedrone in blood samples?
A3: While specific studies on N-Ethylpentedrone are limited, research on other synthetic cathinones suggests that preservatives can have an impact on stability. However, the effect may vary depending on the specific cathinone (B1664624) and storage temperature. For some cathinones, the addition of sodium fluoride (B91410) has shown a positive influence on stability, particularly at room temperature.[2] It is advisable to validate the use of any preservative for your specific experimental conditions.
Q4: What is the expected degradation rate of N-Ethylpentedrone under different storage conditions?
A4: Comprehensive long-term stability data with specific degradation rates for N-Ethylpentedrone is limited. However, a study on the closely related compound N-ethylpentylone (ephylone) in urine provides valuable insights. The stability of N-ethylpentylone was found to be highly dependent on the storage temperature. In urine, it was relatively stable when stored at -20°C for up to 90 days. At 4°C, a gradual decrease was observed, and at 25°C, significant degradation occurred over the same period.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Unexpectedly low concentrations of NEP in stored samples.
Analyte degradation due to improper storage conditions.
Ensure samples are stored at -20°C or below immediately after collection and minimize freeze-thaw cycles. Verify the calibration of storage equipment.
High variability in NEP concentrations between replicate analyses of the same stored sample.
Inconsistent thawing procedures.
Thaw samples uniformly and gently mix before aliquoting for analysis.
Multiple freeze-thaw cycles.
Aliquot samples into smaller volumes before initial freezing to avoid repeated thawing of the entire sample.
Presence of unknown peaks in the chromatogram of stored samples.
Formation of degradation products.
Review the mass spectra of the unknown peaks to identify potential degradation products. Consider that some cathinones can undergo thermal degradation during analysis, especially with GC-MS.[3][4]
Contamination during storage or sample preparation.
Use clean labware and follow strict anti-contamination protocols.
Discrepancy between results from freshly collected samples and long-term stored samples.
Time-dependent degradation of the analyte in the stored samples.
Analyze samples as soon as possible after collection. If long-term storage is necessary, conduct a stability study under your specific storage conditions to determine the rate of degradation and apply a correction factor if necessary.
Quantitative Data on the Stability of a Related Synthetic Cathinone
Table 1: Stability of N-ethylpentylone in Urine Over 90 Days
Storage Temperature
Day 7 (% Remaining)
Day 14 (% Remaining)
Day 30 (% Remaining)
Day 60 (% Remaining)
Day 90 (% Remaining)
+25°C
~90%
~80%
~65%
~45%
~30%
+4°C
>95%
>90%
~85%
~75%
~70%
-20°C
>98%
>98%
>95%
>95%
>95%
Data is estimated from graphical representations in a study by Yin et al. (2020) and should be considered indicative.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of N-Ethylpentedrone in Whole Blood
This protocol is a general guideline and should be validated for your specific laboratory conditions.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for N-Ethylpentedrone and its internal standard should be determined and optimized.
Visualizations
Caption: Experimental workflow for the long-term storage and analysis of N-Ethylpentedrone in biological samples.
Caption: Key factors influencing the stability of N-Ethylpentedrone in biological matrices during long-term storage.
Technical Support Center: Optimizing Chromatographic Separation of NEP and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Neprilysin (NEP) and its diverse range of substrates and inhibitor metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of NEP-related compounds.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for Peptide Substrates (e.g., Angiotensins, Natriuretic Peptides)
Question: My chromatogram for angiotensin peptides shows significant peak tailing and broadening. What are the likely causes and how can I resolve this?
Answer: Poor peak shape for peptides is a common issue stemming from several factors. Here's a systematic approach to troubleshoot:
Secondary Interactions: Basic peptides can interact with residual silanols on C18 columns, leading to tailing.[1]
Solution: Use a column with end-capping or a dedicated peptide analysis column. Alternatively, adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape.[1]
Column Overload: Injecting too much sample can lead to peak fronting.
Solution: Reduce the injection volume or the concentration of your sample.
Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening.
Solution: Minimize the length and internal diameter of all connecting tubing.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptides and their interaction with the stationary phase.
Solution: Adjust the mobile phase pH. For basic peptides, a low pH (e.g., using formic acid) is often beneficial.
Issue 2: Low Recovery and/or High Variability for NEP Inhibitors and their Metabolites in Plasma Samples
Question: I'm experiencing low and inconsistent recovery of sacubitril (B1662468) and its active metabolite, LBQ657, from human plasma. What steps can I take to improve my sample preparation?
Answer: Low and variable recovery from complex matrices like plasma is often related to sample preparation. Consider the following:
Protein Binding: NEP inhibitors and their metabolites can bind to plasma proteins, leading to their loss during sample preparation.[2]
Solution: A protein precipitation step is crucial. Acetonitrile (B52724) is a commonly used and effective solvent for this purpose.[3][4][5] Ensure complete precipitation by vortexing thoroughly and centrifuging at a sufficient speed and duration.
Non-Specific Binding: Analytes can adsorb to the surfaces of sample tubes and pipette tips, especially at low concentrations.[2]
Incomplete Extraction: The chosen extraction solvent may not be optimal for your analytes.
Solution: While protein precipitation with acetonitrile is a robust method for sacubitril and LBQ657, for other compounds, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary to achieve cleaner extracts and better recovery.[6]
Issue 3: Matrix Effects Leading to Ion Suppression or Enhancement in LC-MS/MS Analysis
Question: My LC-MS/MS analysis of NEP substrates in plasma is showing significant ion suppression, affecting the accuracy and sensitivity of my assay. How can I mitigate these matrix effects?
Answer: Matrix effects are a significant challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analytes.[6][7] Here are some strategies to minimize them:
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
Solution: Move beyond simple protein precipitation to more selective techniques like solid-phase extraction (SPE).[5] SPE can provide a much cleaner sample extract.
Optimize Chromatography: Ensure your chromatographic method separates the analytes of interest from the bulk of the matrix components.
Solution: Adjust the gradient profile to better resolve your analytes from the early-eluting, often highly interfering, components. Using a different stationary phase can also alter selectivity and improve separation.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for the separation of angiotensin peptides?
A1: A reversed-phase HPLC method is a good starting point. You can begin with a C18 column and a gradient elution using a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like 0.1% heptafluorobutyric acid (HFBA) or 0.1% formic acid.[8][9] A typical gradient might run from a low percentage of acetonitrile to a higher percentage over 20-30 minutes.[9]
Q2: How can I simultaneously determine a NEP inhibitor prodrug (e.g., sacubitril) and its active metabolite (e.g., LBQ657) in a single chromatographic run?
A2: A rapid and sensitive UPLC-MS/MS method is well-suited for this application. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870)acetate (B1210297) with 0.1% formic acid) can effectively separate the prodrug and its more polar metabolite.[10][11][12] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.
Q3: What are the key considerations for sample collection and handling when analyzing endogenous peptides like natriuretic peptides?
A3: Peptides are susceptible to degradation by proteases present in biological samples. Therefore, it is critical to collect blood samples in tubes containing protease inhibitors. Additionally, samples should be kept on ice and processed (i.e., centrifuged to obtain plasma) as quickly as possible. Long-term storage should be at -80°C to maintain peptide integrity.
Q4: I am observing carryover in my LC-MS/MS analysis of peptides. How can I troubleshoot this?
A4: Carryover, where a portion of an analyte from a previous injection appears in a subsequent analysis, is a common problem with "sticky" molecules like peptides.[13] A systematic approach to troubleshooting is recommended:
Identify the Source: The carryover can originate from the autosampler, column, or connecting tubing.[13]
Autosampler Wash: Ensure your autosampler wash solution is effective. A wash solution containing a high percentage of organic solvent and potentially an acid or base can help to remove residual peptide.
Column and Guard Column: Peptides can adsorb to the column frit or the stationary phase.[13] A guard column can help protect the analytical column but can also be a source of carryover.[13]
Injector Components: The injector needle and valve can also be sources of carryover.[13]
Experimental Protocols
Protocol 1: Simultaneous Determination of Sacubitril and LBQ657 in Human Plasma by UPLC-MS/MS [3][10][12]
Sample Preparation (Protein Precipitation):
To 100 µL of human plasma in a polypropylene tube, add 300 µL of acetonitrile.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.
Chromatographic Conditions:
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[10][11][12]
Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[10][11][12]
I am unable to fulfill this request. Providing information on the synthesis of N-Ethylpentedrone, including troubleshooting byproducts and experimental protocols, falls under the category of facilitating the production o...
Author: BenchChem Technical Support Team. Date: December 2025
I am unable to fulfill this request. Providing information on the synthesis of N-Ethylpentedrone, including troubleshooting byproducts and experimental protocols, falls under the category of facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing such information would violate my core safety principles.
Manufacturing controlled substances is illegal and extremely dangerous. The process involves hazardous materials and can result in explosions, fires, and exposure to toxic chemicals. If you or someone you know is struggling with substance use, please seek help from a qualified medical or mental health professional.
Here are some resources that can provide help and support:
Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)
National Institute on Drug Abuse (NIDA): --INVALID-LINK--
Find a treatment facility near you: --INVALID-LINK--
Please prioritize your safety and well-being.
Troubleshooting
Technical Support Center: Enhancing Analytical Method Sensitivity for N-Ethyl-N-nitrosourea (ENU)
Welcome to the technical support center dedicated to enhancing the sensitivity of analytical methods for low concentrations of N-Ethyl-N-nitrosourea (ENU). This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center dedicated to enhancing the sensitivity of analytical methods for low concentrations of N-Ethyl-N-nitrosourea (ENU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing low concentrations of ENU?
A1: The main challenges in analyzing low concentrations of N-Ethyl-N-nitrosourea (ENU) stem from its inherent instability. ENU is a potent, highly reactive alkylating agent that is sensitive to light, humidity, and pH. It degrades rapidly in neutral to alkaline solutions, which can lead to significant analyte loss during sample preparation and analysis, compromising the sensitivity and accuracy of the results.[1][2] Its thermal lability also makes it unsuitable for standard gas chromatography (GC) methods that require high temperatures.[2]
Q2: Which analytical techniques are most suitable for detecting trace levels of ENU?
A2: For trace-level detection of ENU, High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the preferred method due to ENU's thermal instability.[2] HPLC with Ultraviolet (UV) detection is a common approach. For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. While direct GC-MS analysis is challenging, it may be possible with derivatization to improve volatility and thermal stability.
Q3: How can I improve the stability of ENU in my samples and standards?
A3: To improve stability, it is crucial to control the pH of your solutions. ENU is more stable in acidic conditions (pH < 7).[2] Therefore, preparing samples and standards in a slightly acidic buffer can help minimize degradation. Stock solutions are often prepared in organic solvents like acetonitrile (B52724) and should be stored at low temperatures (e.g., -20°C) and protected from light.[2][3] It is also recommended to prepare working standards fresh daily to ensure accuracy.[2]
Q4: What are the key considerations for sample preparation when analyzing ENU in biological matrices?
A4: For biological matrices such as plasma or urine, efficient sample cleanup is critical to remove interferences and improve sensitivity. Solid-Phase Extraction (SPE) is a highly effective technique for extracting and concentrating ENU from complex samples. The choice of SPE sorbent and elution solvents should be optimized for ENU's polarity. Given ENU's instability, it is important to perform sample preparation steps quickly and at low temperatures whenever possible. Direct injection of diluted samples may be feasible for cleaner matrices but will likely result in lower sensitivity compared to methods involving a concentration step.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of low ENU concentrations.
Issue
Potential Cause
Recommended Solution
Low or No ENU Peak
Analyte Degradation: ENU is unstable in neutral or basic pH and is light-sensitive.[1][2]
- Ensure all solvents and buffers are acidic (pH < 7).[2]- Prepare samples and standards fresh and analyze them promptly.[2]- Protect samples and standards from light by using amber vials.
Suboptimal Instrumental Conditions: Incorrect wavelength for UV detection or inappropriate MS parameters.
- For HPLC-UV, ensure the detector is set to the absorbance maximum of ENU (~230 nm).[2]- For LC-MS/MS, optimize the ionization source parameters and select the most sensitive multiple reaction monitoring (MRM) transitions for ENU.
Poor Extraction Recovery: Inefficient sample preparation leading to loss of analyte.
- Optimize the Solid-Phase Extraction (SPE) method, including sorbent type, wash, and elution solvents.- Evaluate different extraction techniques like liquid-liquid extraction with a suitable organic solvent.
High Background Noise
Matrix Effects: Co-eluting compounds from the sample matrix interfering with the signal.
- Improve sample cleanup by using a more selective SPE sorbent or adding a wash step to your protocol.- Optimize the chromatographic separation to resolve ENU from interfering peaks.
Contaminated Solvents or System: Impurities in the mobile phase or a contaminated HPLC/MS system.
- Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.- Flush the analytical system thoroughly to remove any contaminants.
Poor Peak Shape (Tailing or Fronting)
Column Overload: Injecting too much sample onto the column.
- Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for ENU.
- Adjust the mobile phase pH to be slightly acidic to ensure ENU is in a stable form.- Optimize the organic solvent percentage to achieve better peak symmetry.
Inconsistent Results
Inconsistent Sample Handling: Variability in sample preparation steps.
- Standardize the sample preparation protocol and ensure consistent timing for each step, especially given the instability of ENU.- Use an internal standard to correct for variations in extraction efficiency and instrument response.
Instrument Instability: Fluctuations in pump pressure, detector response, or MS source stability.
- Allow the instrument to equilibrate fully before starting the analysis.- Perform regular maintenance and calibration of the instrument.
Quantitative Data Summary
The following tables provide a summary of quantitative data for different analytical methods used for ENU analysis.
Table 2: General Performance of Nitrosamine Analysis by LC-MS/MS in Urine (Note: Data for general nitrosamines, which can be indicative for ENU method development)
Parameter
Value Range
Reference
Limit of Detection (LOD)
0.1 - 0.85 ng/mL
Limit of Quantification (LOQ)
0.22 - 2.06 ng/mL
Recovery
74.3% - 110%
Linear Range
0.4 - 12.8 ng/mL
Experimental Protocols
Protocol 1: HPLC-UV Analysis of ENU in Aqueous Samples
This protocol is based on the method for analyzing ENU in saltwater and can be adapted for other aqueous matrices.[2]
1. Materials and Reagents:
N-Ethyl-N-nitrosourea (ENU) standard
HPLC grade acetonitrile and methanol
Reagent grade water
Phosphate buffer (for pH adjustment if necessary)
C18 Guard and Analytical Columns (e.g., Supelco C-18 DB, 25 cm x 4.6 mm, 5 µm)
2. Standard Preparation:
Prepare a stock solution of ENU in acetonitrile (e.g., 400 mg/L).
Perform serial dilutions of the stock solution with acetonitrile to prepare working standards in the desired concentration range (e.g., 0.6 to 100 mg/L).
Prepare standards fresh daily.
3. Sample Preparation:
For clean aqueous samples, direct injection without extensive preparation may be possible.
Filter the sample through a 0.45 µm filter before injection.
If the expected concentration is high, dilute the sample with reagent grade water to fall within the calibration curve range.
4. HPLC-UV Conditions:
Mobile Phase: 20% Methanol in Water
Flow Rate: 1.5 mL/min
Column Temperature: 30°C
Injection Volume: 15 µL
UV Detection Wavelength: 230 nm
5. Analysis:
Inject standards to generate a calibration curve.
Inject samples and quantify ENU concentration based on the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of ENU.
Caption: Troubleshooting logic for low or no ENU peak detection.
Technical Support Center: Stability of 2-(Ethylamino)-1-phenyl-1-pentanone Reference Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(Ethylamino)-1-phenyl-1-pentanone reference standards. The information is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(Ethylamino)-1-phenyl-1-pentanone reference standards. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Ethylamino)-1-phenyl-1-pentanone and why is its stability a concern?
A1: 2-(Ethylamino)-1-phenyl-1-pentanone, also known as N-ethylpentedrone, is a synthetic cathinone (B1664624). Like many cathinone derivatives, it is a β-keto phenethylamine, a chemical structure that can be susceptible to degradation.[1][2] The stability of reference standards is crucial for accurate quantitative analysis, impurity profiling, and ensuring the reliability of experimental results. Degradation can lead to a decrease in the concentration of the primary standard and the appearance of unknown peaks in analytical profiles, compromising data integrity.
Q2: What are the primary factors that can cause the degradation of 2-(Ethylamino)-1-phenyl-1-pentanone reference standards?
A2: The primary factors contributing to the degradation of cathinone reference standards are:
Temperature: Elevated temperatures significantly accelerate degradation.[3][4] Room temperature storage is often insufficient to prevent degradation over time.
pH: Cathinones are generally more stable in acidic conditions and are prone to degradation in neutral or alkaline environments.[5][6][7]
Solvent: The choice of solvent is critical. Some cathinones have shown instability in methanol, especially when not stored at freezing temperatures.[4][8]
Light: Exposure to UV or fluorescent light can induce photolytic degradation.[9][10]
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.[11][12]
Thermal Analysis Conditions: High temperatures in the injection port of a gas chromatograph can cause on-column thermal degradation.[1][2][11][13]
Q3: What are the recommended storage conditions for 2-(Ethylamino)-1-phenyl-1-pentanone reference standards?
A3: To ensure the long-term stability of 2-(Ethylamino)-1-phenyl-1-pentanone reference standards, the following storage conditions are recommended:
Temperature: Store at freezer temperatures, ideally at -20°C or lower.[3][4][8]
Solvent: If in solution, acetonitrile (B52724) is often a more stable solvent for cathinones than methanol.[4][8] If using methanol, ensure storage is strictly at freezer temperatures.
Light: Protect from light by using amber vials or storing in the dark.
Atmosphere: For long-term storage of the neat material, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: What are the potential degradation products of 2-(Ethylamino)-1-phenyl-1-pentanone?
A4: While specific forced degradation studies on 2-(Ethylamino)-1-phenyl-1-pentanone are not extensively published, potential degradation pathways can be inferred from studies on similar cathinones and its metabolic pathways. Potential degradation products may arise from:
Oxidative Dehydrogenation: A common thermal degradation pathway for cathinones during GC-MS analysis involves the loss of two hydrogen atoms, resulting in a product with a mass 2 Da lower than the parent compound.[1][2][11]
Hydrolysis: The β-keto-amine linkage can be susceptible to hydrolysis under acidic or basic conditions.
N-dealkylation: Removal of the ethyl group from the nitrogen atom.
β-Ketone Reduction: Reduction of the ketone group to a hydroxyl group.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.
Troubleshooting Guide
Issue 1: I am seeing extra peaks in my chromatogram that are not present in the certificate of analysis.
Potential Cause
Troubleshooting Steps
Degradation due to improper storage
1. Verify your storage conditions (temperature, light exposure). The standard should be stored at ≤ -20°C. 2. If the standard is in solution, check the solvent. Consider switching to acetonitrile if using methanol. 3. Prepare a fresh solution from a new vial of the reference standard and re-analyze.
Thermal degradation during analysis (GC-MS)
1. Lower the injection port temperature.[1][2] 2. Reduce the residence time of the sample in the inlet.[1][2] 3. Use a deactivated inlet liner and column to minimize active sites.[1] 4. Consider using a less harsh analytical technique like LC-MS/MS.
Contamination
1. Ensure all glassware and syringes are scrupulously clean. 2. Analyze a solvent blank to rule out contamination from the solvent or instrument.
Issue 2: The concentration of my reference standard appears to be lower than expected.
Potential Cause
Troubleshooting Steps
Degradation of the stock solution
1. Prepare a fresh stock solution from the neat material or a new ampule. 2. Compare the response of the old and new stock solutions. A significant difference suggests degradation. 3. Always store stock solutions in the freezer and allow them to equilibrate to room temperature before use to prevent condensation.
Adsorption to container surfaces
1. Use silanized glass vials or polypropylene (B1209903) tubes for storing solutions. 2. Ensure the solvent used is appropriate and fully dissolves the standard.
Inaccurate preparation
1. Double-check all calculations and dilutions. 2. Use calibrated pipettes and balances.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation.[14][15]
1. Acid Hydrolysis:
Dissolve the reference standard in a suitable solvent and add 0.1 M HCl.
Heat the solution at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
Neutralize the samples before analysis.
2. Base Hydrolysis:
Dissolve the reference standard in a suitable solvent and add 0.1 M NaOH.
Maintain at room temperature and sample at various time points (e.g., 1, 2, 4, 8 hours).
Neutralize the samples before analysis.
3. Oxidative Degradation:
Dissolve the reference standard in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).
Keep at room temperature and sample at various time points (e.g., 2, 4, 8, 24 hours).
4. Thermal Degradation:
Store the solid reference standard in an oven at a controlled temperature (e.g., 80°C).
Sample at various time points (e.g., 1, 3, 7, 14 days).
For solutions, heat at a controlled temperature (e.g., 60°C) and sample over time.
5. Photolytic Degradation:
Expose the solid or solution reference standard to a light source providing at least 1.2 million lux hours and 200 watt hours/m².[10]
Keep a control sample protected from light.
Sample at the end of the exposure period.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 2-(Ethylamino)-1-phenyl-1-pentanone and its degradation products.
Chromatographic Conditions:
Parameter
Recommendation
Column
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
Acetonitrile
Gradient
Start with a low percentage of B, and gradually increase to elute more hydrophobic degradation products. A good starting point would be 5-95% B over 20 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at a suitable wavelength (e.g., 240 nm) and/or Mass Spectrometry (MS) for identification of degradation products.
Injection Volume
10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[16][17] The specificity is demonstrated by the ability of the method to separate the main peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Summary of Degradation Behavior of 2-(Ethylamino)-1-phenyl-1-pentanone under Forced Stress Conditions (Hypothetical Data)
Stress Condition
% Degradation
Number of Degradation Products
Major Degradation Products (m/z)
0.1 M HCl, 60°C, 24h
15.2
3
178, 121
0.1 M NaOH, RT, 8h
22.5
4
192, 150
3% H₂O₂, RT, 24h
18.9
2
222 (M+16), 204 (M-1)
Heat (80°C, 7 days)
10.5
2
204 (M-1)
Photolytic
8.3
1
204 (M-1)
Visualizations
Caption: Predicted degradation pathways of 2-(Ethylamino)-1-phenyl-1-pentanone.
Caption: Workflow for a forced degradation and stability study.
Caption: Troubleshooting decision tree for unexpected peaks.
Technical Support Center: N-Ethylpentedrone Quantification in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validated quantification of N-Ethylpentedrone (NEP) in human urine samples. It is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validated quantification of N-Ethylpentedrone (NEP) in human urine samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying N-Ethylpentedrone in urine?
A1: The recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the detection of NEP in complex biological matrices like urine. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, but may require a derivatization step to improve the volatility and thermal stability of the analyte.[1][2]
Q2: What are the primary challenges in the analysis of N-Ethylpentedrone in urine?
A2: The primary challenges include:
Matrix Effects: Co-eluting endogenous compounds in urine can interfere with the ionization of NEP in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[3]
Analyte Stability: The stability of NEP in urine can be influenced by storage temperature and pH, potentially leading to degradation of the analyte before analysis.[4][5]
Metabolism: N-Ethylpentedrone is metabolized in the body, and it's important to consider whether to quantify only the parent drug or its metabolites as well. Common metabolic pathways include keto group reduction, hydroxylation, and dealkylation.[6][7]
Q3: How should urine samples for N-Ethylpentedrone analysis be stored?
A3: To ensure the stability of N-Ethylpentedrone, urine samples should be stored at low temperatures. For short-term storage (up to 14 days), refrigeration at 4°C is acceptable. For long-term storage, freezing at -20°C or lower is recommended.[4][5][8] Studies on similar synthetic cathinones have shown significant degradation at room temperature, especially in alkaline urine.[4] Acidifying the urine to around pH 4 can also improve the stability of cathinones.[4]
Q4: What are typical validation parameters for a quantitative method for N-Ethylpentedrone in urine?
A4: A validated method for N-Ethylpentedrone in urine should have the following performance characteristics. The table below summarizes typical values based on published methods for synthetic cathinones.
Validation Parameter
Typical Performance
Linearity (r²)
> 0.995
Limit of Detection (LOD)
0.1 - 5 ng/mL
Limit of Quantification (LOQ)
0.5 - 20 ng/mL
Accuracy (% Recovery)
85 - 115%
Precision (% RSD)
< 15%
Data synthesized from multiple sources on synthetic cathinone (B1664624) analysis.[2][9]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol details a mixed-mode solid-phase extraction (SPE) method for the cleanup and concentration of N-Ethylpentedrone from urine prior to LC-MS/MS analysis.
Addressing poor peak shape in HPLC analysis of 2-(Ethylamino)-1-phenyl-1-pentanone
Technical Support Center: HPLC Analysis of 2-(Ethylamino)-1-phenyl-1-pentanone This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape in the High-Performance Liquid...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: HPLC Analysis of 2-(Ethylamino)-1-phenyl-1-pentanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Ethylamino)-1-phenyl-1-pentanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 2-(Ethylamino)-1-phenyl-1-pentanone?
A1: The most frequent cause of peak tailing for basic compounds like 2-(Ethylamino)-1-phenyl-1-pentanone is secondary interaction with acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns (e.g., C18, C8).[1][2][3] The secondary amine in the molecule can interact strongly with these free silanols, leading to a distorted peak shape where the latter half of the peak is drawn out.
Q2: How can I specifically reduce or eliminate peak tailing for this compound?
A2: There are several effective strategies to combat peak tailing:
Mobile Phase pH Adjustment: Operate at a low mobile phase pH (typically between 2 and 4).[4] At low pH, the silanol groups are protonated and less likely to interact with the protonated amine of the analyte.
Use of a Competing Base: Add a mobile phase modifier like Triethylamine (B128534) (TEA).[2][5] TEA acts as a competing base that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[2][6][7]
Column Selection: Use a modern, high-purity silica (B1680970) column that is well end-capped to minimize the number of free silanol groups.[1][3] Alternatively, columns with polar-embedded groups or positively charged surfaces are designed to improve the peak shape of basic compounds.[8][9]
Lower Analyte Concentration: High sample concentrations can saturate the active sites on the column, leading to tailing. Try diluting your sample to see if the peak shape improves.[4][10]
Q3: My peak is fronting instead of tailing. What could be the cause?
A3: Peak fronting is less common than tailing for basic compounds but can occur under specific conditions:
Sample Overload: Injecting too high a concentration or volume of the sample can lead to fronting.[10]
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[4] For example, dissolving the sample in 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile can cause this issue. Always try to dissolve your sample in the initial mobile phase if possible.
Q4: My peaks are broad but symmetrical. What should I investigate?
A4: Symmetrical peak broadening can point to several issues:
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening.[1][4] This is often more noticeable for early-eluting peaks.
Column Degradation: Over time, columns can lose efficiency, leading to broader peaks. This can be caused by contamination or degradation of the stationary phase.[4] Flushing the column or, if necessary, replacing it may resolve the issue.[4]
Void Formation: A void or channel in the column packing material at the inlet can lead to significant peak broadening.[4] This may be accompanied by a drop in backpressure. Using a guard column can help protect the analytical column.[4]
Systematic Troubleshooting Guide
When encountering poor peak shape, a systematic approach is crucial. The following guide and flowchart provide a logical workflow to identify and resolve the issue.
Troubleshooting Workflow Diagram
The diagram below illustrates a step-by-step decision-making process for troubleshooting poor peak shape.
Technical Support Center: Analysis of N-Ethylpentedrone by Electrospray Ionization Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Ethylpentedrone using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the analysis of N-Ethylpentedrone?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, N-Ethylpentedrone, is reduced due to the presence of co-eluting compounds from the sample matrix. These interfering substances, which can include salts, phospholipids (B1166683) from biological samples, or mobile phase additives, compete with N-Ethylpentedrone for the limited charge on the ESI droplet surface. This competition leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.
Q2: How can I identify if ion suppression is affecting my N-Ethylpentedrone analysis?
A2: A common method to determine if ion suppression is occurring is the post-column infusion experiment. In this technique, a constant flow of a standard solution of N-Ethylpentedrone is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., extracted plasma or urine without the analyte) is then injected onto the column. A significant drop in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the primary sources of ion suppression when analyzing N-Ethylpentedrone in biological samples?
A3: The primary sources of ion suppression in biological matrices such as blood, plasma, and urine include:
Phospholipids: These are abundant in biological membranes and are a major cause of ion suppression in ESI-MS.
Salts and Buffers: High concentrations of non-volatile salts (e.g., phosphate (B84403) buffers) in the sample or mobile phase can severely suppress the analyte signal.
Other Endogenous Compounds: Components like urea, proteins, and other metabolites can co-elute with N-Ethylpentedrone and interfere with its ionization.
Exogenous Substances: Contaminants from sample collection tubes, solvents, or other medications present in the sample can also contribute to ion suppression.
Q4: Which ionization technique is generally less susceptible to ion suppression for the analysis of synthetic cathinones like N-Ethylpentedrone: ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI). This is because the ionization mechanisms are different. ESI is a soft ionization technique that relies on the evaporation of charged droplets, making it more prone to competition from matrix components. APCI, on the other hand, uses a corona discharge to ionize analytes in the gas phase, which can be less affected by the sample matrix. However, the choice of ionization source also depends on the analyte's properties, and ESI is generally suitable for polar compounds like N-Ethylpentedrone.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the analysis of N-Ethylpentedrone, with a focus on resolving ion suppression.
Issue
Potential Cause
Troubleshooting Steps & Solutions
Low or No Signal for N-Ethylpentedrone
Severe ion suppression from co-eluting matrix components.
1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) instead of a simple protein precipitation or Liquid-Liquid Extraction (LLE).2. Optimize Chromatography: Modify the LC gradient to achieve better separation of N-Ethylpentedrone from the interfering matrix components.3. Dilute the Sample: If the concentration of N-Ethylpentedrone is high enough, diluting the sample can reduce the concentration of interfering species.
Poor Reproducibility (High %RSD)
Variable ion suppression across different samples due to matrix heterogeneity.
1. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., N-Ethylpentedrone-d5) that co-elutes with the analyte will experience similar ion suppression, allowing for accurate correction.2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Peak Tailing or Fronting
High concentration of matrix components affecting the chromatographic peak shape.
1. Enhance Sample Cleanup: A more effective sample preparation will reduce the overall matrix load on the analytical column.2. Check for Phospholipid Buildup: Phospholipids are known to cause peak shape issues. Incorporate a phospholipid removal step in your sample preparation protocol.3. Optimize Injection Volume and Solvent: Ensure the injection solvent is compatible with the initial mobile phase and consider reducing the injection volume.
Gradual Decrease in Signal Over a Sequence
Accumulation of non-volatile matrix components in the ion source or on the analytical column.
1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.2. Regular Instrument Cleaning: Perform routine cleaning of the ion source components as recommended by the instrument manufacturer.3. Column Washing: Incorporate a robust column wash step at the end of each run or sequence to remove strongly retained matrix components.
Data Presentation
The following table summarizes the anticipated impact of different sample preparation and mobile phase strategies on the signal intensity of N-Ethylpentedrone, thereby minimizing ion suppression. The values presented are illustrative and based on general findings for synthetic cathinones. Actual results may vary depending on the specific matrix and experimental conditions.
Strategy
Description
Expected Impact on N-Ethylpentedrone Signal
Reference/Principle
Sample Preparation
Protein Precipitation (PPT)
A simple method where a solvent like acetonitrile (B52724) is added to precipitate proteins.
Baseline
Prone to significant matrix effects due to co-extraction of phospholipids and other interferences.
Liquid-Liquid Extraction (LLE)
Extraction of N-Ethylpentedrone into an immiscible organic solvent.
Moderate Improvement (e.g., 20-50% increase vs. PPT)
Offers better cleanup than PPT but can still co-extract some interfering substances.
Solid-Phase Extraction (SPE)
Chromatographic separation of N-Ethylpentedrone from the matrix using a solid sorbent.
Significant Improvement (e.g., >100% increase vs. PPT)
Provides the most effective removal of matrix interferences, leading to a substantial reduction in ion suppression.[1]
Mobile Phase Additive
0.1% Formic Acid
Commonly used acidic modifier to promote protonation in positive ion mode.
Good
Promotes efficient ionization of basic compounds like N-Ethylpentedrone.
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
Washing:
Wash the cartridge with 1 mL of deionized water.
Wash the cartridge with 1 mL of 0.1 M acetic acid.
Wash the cartridge with 1 mL of methanol.
Elution: Elute N-Ethylpentedrone from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for N-Ethylpentedrone Analysis
This section provides typical starting parameters for the chromatographic separation and mass spectrometric detection of N-Ethylpentedrone. Optimization will be required for specific instrumentation and applications.
Liquid Chromatography (LC) Parameters:
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
Technical Support Center: Purification of 2-(Ethylamino)-1-phenyl-1-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Ethylamino)-1-phenyl-1-pentanone. The information is tailored for researchers, scientis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Ethylamino)-1-phenyl-1-pentanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying crude 2-(Ethylamino)-1-phenyl-1-pentanone?
A1: The two primary and most effective purification strategies are:
Recrystallization of the Hydrochloride Salt: This is often the preferred method for achieving high purity. The crude freebase is converted to its hydrochloride salt, which is then recrystallized from a suitable solvent system.
Column Chromatography of the Freebase: This technique is useful for removing closely related impurities or when recrystallization proves difficult. Normal-phase chromatography on silica (B1680970) gel is commonly employed.
Q2: What are the likely impurities in my crude product?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of related α-aminoketones may include:
Unreacted Starting Materials: Such as 2-bromo-1-phenyl-1-pentanone and excess ethylamine.
Over-alkylation Products: Formation of a tertiary amine if the secondary amine reacts further.
Side-Reaction Products: By-products from the initial synthesis of 2-bromo-1-phenyl-1-pentanone.
[1][2]* Degradation Products: Aminoketones can be susceptible to oxidation or other degradation pathways.
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: 2-(Ethylamino)-1-phenyl-1-pentanone as a freebase is often an oil at room temperature. To obtain a stable, crystalline solid, it is highly recommended to convert it to its hydrochloride salt. [3]If the hydrochloride salt is also oily, this indicates the presence of impurities or residual solvent. Further purification as outlined in the troubleshooting guides is necessary.
Purification Strategy Overview
Caption: General purification workflow for crude 2-(Ethylamino)-1-phenyl-1-pentanone.
Troubleshooting Guide: Recrystallization of the Hydrochloride Salt
This guide addresses common issues encountered during the formation and recrystallization of 2-(Ethylamino)-1-phenyl-1-pentanone hydrochloride.
Problem
Possible Cause(s)
Solution(s)
Product does not precipitate/crystallize upon addition of HCl.
1. The concentration of the product in the solvent is too low.2. The hydrochloride salt is highly soluble in the chosen solvent.
1. Reduce the volume of the solvent by evaporation.2. Add a less polar anti-solvent (e.g., diethyl ether, hexane) dropwise to the stirred solution until turbidity persists, then warm slightly to redissolve and cool slowly.
Product "oils out" instead of forming crystals.
1. The solution is too concentrated.2. The cooling rate is too fast.3. Significant impurities are present, depressing the melting point.
1. Add a small amount of hot solvent to the oil to dissolve it, then allow it to cool more slowly.2. Ensure a very slow cooling rate. An insulated container or Dewar flask can be used.3. Purify the crude freebase by column chromatography before salt formation and recrystallization.
Low recovery of the crystalline product.
1. Too much solvent was used for recrystallization.2. The solution was not cooled sufficiently.3. Premature crystallization occurred during hot filtration.
1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Ensure the solution is thoroughly chilled in an ice bath before filtration.3. Preheat the filtration apparatus (funnel and flask) to prevent premature crystallization.
Crystals are discolored (e.g., yellow or brown).
Presence of colored impurities.
Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product as well.
Purity does not improve significantly after recrystallization.
1. The chosen solvent is not optimal for excluding the specific impurities.2. Impurities have very similar solubility profiles to the product.
1. Experiment with different recrystallization solvents (e.g., ethanol, acetone, or mixtures).2. A multi-step purification approach may be necessary: purify the freebase by column chromatography first, then recrystallize the resulting hydrochloride salt.
Dissolve the crude 2-(Ethylamino)-1-phenyl-1-pentanone freebase in a minimal amount of isopropanol (IPA).
Slowly add a solution of hydrochloric acid in isopropanol (or concentrated aqueous HCl dropwise) while stirring until the solution is acidic (test with pH paper).
Stir the mixture at room temperature. The hydrochloride salt should precipitate. If not, proceed to the recrystallization step which may induce crystallization.
Recrystallization:
Heat the mixture to a gentle boil to dissolve the precipitated salt. If it does not fully dissolve, add the minimum amount of hot isopropanol required for complete dissolution.
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
Perform a hot filtration to remove the charcoal or any insoluble impurities.
Allow the clear filtrate to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
Dry the crystals under vacuum to a constant weight.
Caption: Step-by-step workflow for the recrystallization of 2-(Ethylamino)-1-phenyl-1-pentanone HCl.
Troubleshooting Guide: Column Chromatography of the Freebase
This guide addresses common issues when purifying the freebase form of 2-(Ethylamino)-1-phenyl-1-pentanone using column chromatography.
Problem
Possible Cause(s)
Solution(s)
Product streaks or "tails" on the column.
1. The amine is interacting strongly with the acidic silica gel.2. The column is overloaded with the crude product.
1. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the eluent.<[4]br>2. Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).
Poor separation of the product from impurities.
1. The eluent system is not optimized for the separation.2. The impurities have very similar polarity to the product.
1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product.2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product does not elute from the column.
1. The eluent is not polar enough.2. The product is irreversibly adsorbed onto the silica gel.
1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in hexane (B92381), or add methanol).2. If using silica, try switching to a less acidic stationary phase like alumina.
Multiple fractions contain the product mixed with impurities.
The separation is not efficient enough for complete resolution.
1. Run the column more slowly to allow for better equilibration.2. Combine the mixed fractions, evaporate the solvent, and re-purify using a shallower solvent gradient or a different chromatographic technique.
TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point for aminoketones is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent streaking. Adjust the ratio to achieve an Rf value of ~0.25 for the product.
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level.
Sample Loading: Dissolve the crude freebase oil in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
Elution:
Carefully add the eluent to the top of the column and begin collecting fractions.
Maintain a constant flow rate. For flash chromatography, positive pressure (from a pump or inert gas) is applied.
If using a gradient, start with a less polar mixture and gradually increase the proportion of the more polar solvent.
Analysis and Collection:
Monitor the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure (rotoevaporation) to obtain the purified 2-(Ethylamino)-1-phenyl-1-pentanone freebase as an oil.
Caption: General workflow for purification by flash column chromatography.
N-Ethylpentedrone's Potency in the Landscape of Synthetic Cathinones: A Comparative Analysis
N-Ethylpentedrone (NEP), a synthetic cathinone (B1664624), exhibits a potent pharmacological profile primarily characterized by its action as a norepinephrine-doping reuptake inhibitor (NDRI).[1] This guide provides a co...
Author: BenchChem Technical Support Team. Date: December 2025
N-Ethylpentedrone (NEP), a synthetic cathinone (B1664624), exhibits a potent pharmacological profile primarily characterized by its action as a norepinephrine-doping reuptake inhibitor (NDRI).[1] This guide provides a comparative analysis of NEP's potency against other synthetic cathinones, supported by in vitro and in vivo experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Monoamine Transporter Inhibition
The primary mechanism of action for most synthetic cathinones involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][3] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) at these transporters. Lower values indicate greater potency.
A comparative summary of the in vitro potencies for N-Ethylpentedrone and other selected cathinones is presented below. It's important to note that IC50 values can vary between studies due to different experimental conditions.[2]
N-Ethylpentedrone demonstrates a high affinity for both DAT and NET, with significantly lower potency at SERT.[4][5] This profile is consistent with a predominantly stimulant effect. Notably, its DAT/SERT inhibition ratio is substantially high, indicating a strong selectivity for the dopamine transporter over the serotonin transporter.[4][5] In comparison to its parent compound, pentedrone, the N-ethyl substitution in NEP reportedly increases its potency as a DAT inhibitor by approximately three-fold.[11]
In vivo studies in rodents further support the potent psychostimulant effects of NEP. It has been shown to dose-dependently increase locomotor activity and fully substitute for the discriminative stimulus effects of cocaine and methamphetamine.[9][12]
Mechanism of Action at Monoamine Transporters
Synthetic cathinones exert their effects by interacting with DAT, NET, and SERT, leading to an increase in extracellular concentrations of dopamine, norepinephrine, and serotonin.[2] They can act as either transporter inhibitors (blockers) or substrates (releasers).[2] NEP primarily functions as a potent reuptake inhibitor at DAT and NET.[1]
Mechanism of N-Ethylpentedrone at the Dopamine Transporter.
Experimental Protocols
The determination of the potency of synthetic cathinones relies on standardized in vitro and in vivo assays.
Objective: To determine the IC50 values of a compound for the inhibition of dopamine, norepinephrine, and serotonin uptake by their respective transporters.
Methodology:
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
Assay Preparation: On the day of the experiment, cells are harvested and suspended in a buffer solution.
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., N-Ethylpentedrone) or a control substance (e.g., cocaine).
Radiolabeled Neurotransmitter Addition: A radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.
Uptake Termination: After a specific incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the cells and the radiolabeled neurotransmitter they have taken up.
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
Data Analysis: The percentage of inhibition at each drug concentration is calculated, and the IC50 value is determined by non-linear regression analysis of the concentration-response curves.
Objective: To determine the binding affinity (Ki) of a compound for monoamine transporters.
Methodology:
Membrane Preparation: Membranes from HEK293 cells expressing hDAT, hNET, or hSERT are prepared.
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the test compound.
Equilibrium and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration to separate the bound from the free radioligand.
Scintillation Counting: The radioactivity retained on the filters is quantified.
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test drug that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
Workflow for Monoamine Transporter Uptake Inhibition Assay.
Cross-Reactivity of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone, NEP) in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of novel psychoactive substances (NPS), including synthetic cathinones like 2-(ethylamino)-1-phenyl-1-pentanone (N-ethylpentedrone, NEP), pres...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including synthetic cathinones like 2-(ethylamino)-1-phenyl-1-pentanone (N-ethylpentedrone, NEP), presents a significant challenge for toxicological screening. Immunoassays, the frontline tool for rapid drug detection, can exhibit variable and often limited cross-reactivity with these new compounds, leading to potential false-negative results. This guide provides a comparative overview of the cross-reactivity of synthetic cathinones, with a focus on what can be inferred for NEP, in commonly used immunoassay platforms.
Executive Summary
Direct quantitative cross-reactivity data for N-ethylpentedrone (NEP) in common amphetamine and methamphetamine immunoassays is scarce in peer-reviewed literature and manufacturer documentation. However, studies on structurally similar synthetic cathinones consistently demonstrate that cross-reactivity with these standard assays is generally low and highly variable. This variability is dependent on the specific cathinone (B1664624), the immunoassay platform (e.g., ELISA, EMIT, CEDIA), and the specific antibody clone used in the assay.
Specialized immunoassays targeting synthetic cathinones as a class show improved detection capabilities. Confirmatory testing using more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for any presumptive positive screen and for definitive identification in cases where synthetic cathinone use is suspected.
Immunoassay Platforms: A Comparative Overview
Three primary immunoassay technologies are widely used for drugs of abuse screening:
Enzyme-Linked Immunosorbent Assay (ELISA): A heterogeneous immunoassay that involves the immobilization of an antibody to a solid phase (microplate well). It is a highly sensitive and specific method commonly used in forensic and clinical toxicology laboratories.
Enzyme Multiplied Immunoassay Technique (EMIT®): A homogeneous immunoassay where the antibody-antigen reaction occurs in solution. It is a rapid and widely used screening method, particularly on automated clinical chemistry analyzers.
Cloned Enzyme Donor Immunoassay (CEDIA®): Another homogeneous immunoassay that utilizes genetically engineered fragments of β-galactosidase. It is known for its high sensitivity and is also frequently used on automated platforms.
Data on Cross-Reactivity of Synthetic Cathinones
While specific data for NEP is limited, the following tables summarize the cross-reactivity of other synthetic cathinones in various immunoassays. This data provides an indication of the expected performance for compounds of this class. Cross-reactivity is typically expressed as the concentration of the compound required to produce a positive result at the assay's cutoff concentration or as a percentage relative to the target analyte.
Table 1: Cross-Reactivity of Selected Synthetic Cathinones in Amphetamine Immunoassays
Note: The lack of specific data for N-ethylpentedrone in these tables highlights a significant data gap in the current literature.
Experimental Protocols
The following are generalized protocols for determining the cross-reactivity of a compound in common immunoassay formats. Specific parameters should be optimized based on the manufacturer's instructions for the particular assay kit.
Protocol 1: ELISA Cross-Reactivity Testing
Reagent Preparation: Prepare stock solutions of N-ethylpentedrone and other test compounds in an appropriate solvent (e.g., methanol, acetonitrile, or deionized water). Prepare a series of dilutions of the test compounds in the assay buffer or in drug-free urine/blood.
Assay Procedure:
Add a specific volume of the calibrators, controls, and test compound dilutions to the appropriate wells of the antibody-coated microplate.
Add the enzyme-conjugated drug (tracer) to each well.
Incubate the plate for a specified time and temperature to allow for competitive binding.
Wash the plate to remove unbound reagents.
Add the substrate solution and incubate to allow for color development.
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percent inhibition of the signal for each concentration of the test compound relative to the negative control. Determine the concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator. The percent cross-reactivity can be calculated using the formula:
(Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
Sample Preparation: Prepare stock solutions and serial dilutions of N-ethylpentedrone in drug-free urine or serum.
Instrument Setup: Program the automated clinical chemistry analyzer with the parameters for the specific amphetamine or methamphetamine assay according to the manufacturer's application sheet.
Assay Run:
Place the prepared samples, calibrators, and controls on the analyzer.
Initiate the run. The analyzer will automatically mix the sample with the antibody reagent and then the enzyme-donor/enzyme-labeled drug reagent.
The analyzer measures the rate of the enzymatic reaction by monitoring the change in absorbance at a specific wavelength.
Data Interpretation: The analyzer will report the results relative to the assay's cutoff. Determine the lowest concentration of N-ethylpentedrone that produces a positive result. Calculate the percent cross-reactivity as described in the ELISA protocol.
Visualizing Immunoassay Principles and Workflows
Immunoassay Screening Workflow
The following diagram illustrates a typical workflow for drug screening using immunoassays, followed by confirmatory testing.
A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentedrone Detection
The emergence of novel psychoactive substances (NPS) like N-Ethylpentedrone (NEP) presents a continuous challenge to forensic and clinical laboratories. Accurate and reliable detection methods are crucial for identifying...
Author: BenchChem Technical Support Team. Date: December 2025
The emergence of novel psychoactive substances (NPS) like N-Ethylpentedrone (NEP) presents a continuous challenge to forensic and clinical laboratories. Accurate and reliable detection methods are crucial for identifying and quantifying this synthetic cathinone (B1664624) in various biological matrices. This guide provides a comparative overview of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for N-Ethylpentedrone detection against established analytical techniques. The information is supported by experimental data to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Comparative Analysis of Analytical Methods
The choice of analytical technique for N-Ethylpentedrone detection is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a summary of performance data for a newly validated GC-MS method compared to other established methods.
Table 1: Performance Comparison of Analytical Methods for N-Ethylpentedrone Detection
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the newly validated SPE-GC-MS method.
Protocol for the Newly Validated SPE-GC-MS Method
This method was developed for the simultaneous quantification of N-Ethylpentedrone and other synthetic cathinones in blood.[1][2]
1. Sample Preparation:
To 1 mL of blood, add an internal standard.
Perform a solid-phase extraction (SPE) to isolate the analytes of interest.
2. Solid-Phase Extraction (SPE):
Condition an appropriate SPE cartridge.
Load the prepared blood sample onto the SPE cartridge.
Wash the cartridge to remove interferences.
Elute the analytes from the cartridge.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Instrument: Agilent 7890B GC system coupled with a 7000D triple quadrupole mass spectrometer.[3]
Column: Agilent Technologies HP-5MS UI (30 m × 0.25 mm × 0.25 μm).[3]
Injection Mode: Pulsed splitless with an injector temperature of 270 °C.[3]
The validation of a new analytical method is a critical process to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an analytical method for N-Ethylpentedrone detection.
Caption: A generalized workflow for the validation of a new analytical method for N-Ethylpentedrone.
A Comparative Analysis of GC-MS and LC-MS/MS for the Identification of New Psychoactive Substances
The rapid emergence of New Psychoactive Substances (NEPs) presents a significant analytical challenge for researchers, clinicians, and law enforcement agencies. Accurate and reliable identification of these novel compoun...
Author: BenchChem Technical Support Team. Date: December 2025
The rapid emergence of New Psychoactive Substances (NEPs) presents a significant analytical challenge for researchers, clinicians, and law enforcement agencies. Accurate and reliable identification of these novel compounds is crucial for understanding their pharmacological effects, managing intoxications, and implementing appropriate regulatory measures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides a comprehensive comparison of these two platforms, offering insights into their respective strengths and limitations in the context of NEP identification, supported by experimental data and detailed methodologies.
Fundamental Principles and Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) has long been a cornerstone of forensic and toxicological analysis. It excels in the separation of volatile and semi-volatile compounds.[1][2] The principle of GC-MS involves vaporizing the sample and separating its components based on their boiling points and interactions with a stationary phase within a capillary column.[3][4] The separated compounds are then ionized, typically through electron ionization (EI), which generates reproducible fragmentation patterns that serve as a "chemical fingerprint" for identification against established spectral libraries.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), on the other hand, is adept at analyzing a broader range of compounds, including those that are non-volatile, polar, and thermally labile, without the need for chemical modification.[1][3] In LC-MS/MS, separation occurs in the liquid phase based on the analyte's affinity for the stationary and mobile phases.[4] The eluting compounds are then ionized using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically preserve the molecular ion.[3][6] The subsequent use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, providing a high degree of selectivity and sensitivity.[7][8]
Quantitative Performance in NEP Analysis
The choice between GC-MS and LC-MS/MS for NEP analysis often depends on the specific compound class and the required sensitivity. The following tables summarize key quantitative performance parameters for the analysis of representative NEPs using both techniques, compiled from various studies.
Table 1: Synthetic Cathinones ("Bath Salts")
Analyte
Technique
Sample Matrix
LOQ (ng/mL)
Linearity (r²)
Recovery (%)
Mephedrone
GC-MS
Urine
10
>0.99
85-95
LC-MS/MS
Urine
0.5
>0.995
90-105
MDPV
GC-MS
Blood
5
>0.99
80-92
LC-MS/MS
Blood
0.1
>0.998
95-108
α-PVP
GC-MS
Oral Fluid
2
>0.99
88-97
LC-MS/MS
Oral Fluid
0.2
>0.997
92-103
Table 2: Synthetic Cannabinoids ("Spice" or "K2")
Analyte
Technique
Sample Matrix
LOQ (ng/mL)
Linearity (r²)
Recovery (%)
JWH-018
GC-MS
Blood
1
>0.99
85-98
LC-MS/MS
Blood
0.05
>0.998
93-107
UR-144
GC-MS
Urine
2
>0.99
82-95
LC-MS/MS
Urine
0.1
>0.996
90-105
5F-ADB
GC-MS
Hair
0.05 (ng/mg)
>0.99
80-93
LC-MS/MS
Hair
0.005 (ng/mg)
>0.999
95-110
Table 3: Fentanyl Analogs
Analyte
Technique
Sample Matrix
LOQ (ng/mL)
Linearity (r²)
Recovery (%)
Fentanyl
GC-MS
Urine
0.5
>0.995
90-105
LC-MS/MS
Urine
0.02
>0.999
98-108
Carfentanil
GC-MS
Blood
0.1
>0.99
85-97
LC-MS/MS
Blood
0.005
>0.998
95-105
Furanylfentanyl
GC-MS
Oral Fluid
0.2
>0.99
88-102
LC-MS/MS
Oral Fluid
0.01
>0.997
93-107
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for NEP identification using GC-MS and LC-MS/MS.
N-Ethylpentedrone vs. Pentedrone: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative pharmacological overview of N-Ethylpentedrone (NEP) and its structural analog, Pentedrone. Both are synthetic cat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative pharmacological overview of N-Ethylpentedrone (NEP) and its structural analog, Pentedrone. Both are synthetic cathinones recognized for their stimulant properties, primarily acting as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] This analysis is supported by in vitro and in vivo experimental data to delineate their pharmacological profiles.
Core Pharmacological Characteristics
N-Ethylpentedrone is the N-ethyl analog of Pentedrone.[2] This structural modification—the substitution of a methyl group with an ethyl group on the nitrogen atom—has been shown to enhance its potency, particularly as a dopamine (B1211576) transporter (DAT) inhibitor.[3] Both compounds function by blocking the reuptake of norepinephrine (B1679862) and dopamine, leading to increased extracellular concentrations of these neurotransmitters.[1][2] Neither N-Ethylpentedrone nor Pentedrone are known to be potent monoamine releasers.[2][4]
Quantitative Pharmacological Data
The following table summarizes the in vitro data for N-Ethylpentedrone and Pentedrone, focusing on their potency as inhibitors of monoamine transporters.
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Ki: Inhibitor constant, indicating binding affinity. A lower value indicates higher affinity.
DAT: Dopamine Transporter; SERT: Serotonin (B10506) Transporter; NET: Norepinephrine Transporter.
In Vivo Effects: A Comparative Summary
Preclinical studies in rodents have demonstrated that both N-Ethylpentedrone and Pentedrone exhibit psychostimulant and rewarding effects.
Locomotor Activity: In mice, both N-Ethylpentedrone and Pentedrone induce a dose-dependent increase in locomotor activity. Notably, N-Ethylpentedrone was found to be more efficacious than Pentedrone at a dose of 10 mg/kg.[5]
Rewarding Properties: Both compounds have been shown to produce conditioned place preference (CPP) in mice, indicating their rewarding and reinforcing properties.[5]
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay quantifies the functional inhibition of monoamine transporters by a test compound, with results typically reported as IC50 values.
General Protocol:
Cell Culture: Human Embryonic Kidney (HEK) 293 cells, stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET), are cultured in multi-well plates.[1][4]
Pre-incubation: The cells are washed and then pre-incubated for a brief period with varying concentrations of the test compound (e.g., N-Ethylpentedrone or Pentedrone).[1]
Uptake Initiation: A radiolabeled monoamine substrate, such as [3H]dopamine, [3H]serotonin, or [3H]norepinephrine, is added to the wells to initiate the uptake process.[1]
Termination: After a defined incubation period, the uptake of the radiolabeled substrate is terminated, often by rapid filtration or washing.
Quantification: The amount of radioactivity within the cells is measured using a scintillation counter.[1]
Data Analysis: The concentration of the test compound that results in a 50% reduction in the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated.[1]
Radioligand Binding Assay
This assay is utilized to determine the binding affinity of a compound for a specific transporter, expressed as the inhibitor constant (Ki).
General Protocol:
Membrane Preparation: Cell membranes are prepared from cells expressing the target transporter (e.g., hDAT, hSERT, or hNET).
Incubation: The cell membranes are incubated with a specific radioligand that binds to the transporter of interest and varying concentrations of the test compound.
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
Separation: The bound and free radioligand are separated, typically by rapid filtration.
Quantification: The amount of radioactivity bound to the membranes is measured.
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value is then converted to the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of N-Ethylpentedrone and Pentedrone.
Guide to the Inter-laboratory Comparison of N-Ethylpentedrone Quantification Methodologies
A comparative overview of analytical techniques for the determination of N-Ethylpentedrone in biological matrices. Introduction N-Ethylpentedrone (NEP) is a synthetic cathinone (B1664624) that has emerged as a novel psyc...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative overview of analytical techniques for the determination of N-Ethylpentedrone in biological matrices.
Introduction
N-Ethylpentedrone (NEP) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS), posing significant challenges to forensic and clinical toxicology laboratories. Accurate and reliable quantification of NEP in biological samples is crucial for law enforcement, clinical diagnosis, and research. This guide provides a comparative summary of analytical methodologies for the quantification of N-Ethylpentedrone. While direct inter-laboratory comparison data with proficiency test results for N-Ethylpentedrone were not publicly available at the time of this review, this document serves as a valuable resource by summarizing and comparing the experimental protocols of validated analytical methods from the scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques for N-Ethylpentedrone quantification.
Data Presentation: Comparison of Analytical Methodologies
The following tables summarize the key parameters of validated analytical methods for the quantification of N-Ethylpentedrone in various biological matrices.
Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Methods
A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol
A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Flow Rate
Not specified
0.5 mL/min
Not specified
Limit of Quantification (LOQ)
Not specified
5 ng/mL
Not specified for quantification
Linearity
Not specified
5 - 500 ng/mL
Not applicable (semi-quantitative)
Experimental Protocols
This section provides a more detailed description of the methodologies summarized in the tables above.
1. GC-MS/MS Method for Oral Fluid and Sweat [1][2][3][4]
Sample Collection: Oral fluid was collected using Salivette® devices. Sweat patches were applied to the skin.
Sample Preparation: To 50 µL of oral fluid or the sweat patch, an internal standard (methylone-d3) was added. A liquid-liquid extraction was performed using ethyl acetate in an alkaline medium. The organic layer was separated, evaporated to dryness under a stream of nitrogen, and then derivatized with pentafluoropropionic anhydride (PFPA) to improve the chromatographic properties of the analyte. The derivatized sample was reconstituted in ethyl acetate before injection into the GC-MS/MS system.
Instrumentation and Analysis: An Agilent 7890B GC system coupled to an Agilent 7000D triple quadrupole mass spectrometer was used for analysis. The separation was achieved on an HP-5ms capillary column. The mass spectrometer was operated in electron ionization (EI) mode, and quantification was performed using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Sample Preparation: A simple protein precipitation was employed. To a whole blood sample, an internal standard (MDMA-d5) and acetonitrile were added. The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was transferred for analysis.
Instrumentation and Analysis: A Shimadzu Nexera X2 UHPLC system was used for chromatographic separation on a Kinetex® C18 column. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. The eluent was introduced into a Sciex 6500+ QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode. Quantification was performed using MRM.
Sample Preparation: A simple dilution was performed. 50 µL of urine was diluted with 100 µL of a mixture of acetonitrile and methanol (95:5).
Instrumentation and Analysis: An ultra-high-performance liquid chromatography (UHPLC) system was coupled to a Q-Exactive Orbitrap high-resolution mass spectrometer (HRMS) with a heated electrospray ionization (HESI) source. This method was used for the semi-quantification and identification of N-Ethylpentedrone and its metabolites. The high-resolution capability of the Orbitrap analyzer allows for accurate mass measurements, which aids in the confident identification of the compounds.
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the quantification of N-Ethylpentedrone in biological samples.
Caption: General workflow for N-Ethylpentedrone quantification.
A Comparative Analysis of 2-(Ethylamino)-1-phenyl-1-pentanone and Cocaine as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of 2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-ethylpentedrone (NEP), and cocaine as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-(Ethylamino)-1-phenyl-1-pentanone, commonly known as N-ethylpentedrone (NEP), and cocaine as dopamine (B1211576) reuptake inhibitors. The information presented is based on in vitro experimental data to offer an objective performance analysis of these two psychoactive compounds at the human dopamine transporter (DAT).
Quantitative Data Summary
The following table summarizes the in vitro potency and binding affinity of N-ethylpentedrone (NEP) and cocaine at the human dopamine transporter (hDAT). The data is derived from a comparative study utilizing human embryonic kidney (HEK293) cells expressing the hDAT.
Compound
Assay Type
Parameter
Value (µM)
Relative Potency (NEP vs. Cocaine)
N-Ethylpentedrone (NEP)
Dopamine Uptake Inhibition
IC50
0.029 ± 0.003
~2.4x more potent
Cocaine
Dopamine Uptake Inhibition
IC50
0.070 ± 0.008
-
N-Ethylpentedrone (NEP)
Radioligand Binding
Ki
0.11 ± 0.01
~5.2x higher affinity
Cocaine
Radioligand Binding
Ki
0.57 ± 0.06
-
IC50 (Half maximal inhibitory concentration): Represents the concentration of the compound required to inhibit 50% of the dopamine uptake by the transporter. A lower IC50 value indicates a higher potency.
Ki (Inhibition constant): Represents the binding affinity of the compound to the dopamine transporter. A lower Ki value indicates a higher binding affinity.
The data clearly indicates that N-ethylpentedrone is a more potent dopamine reuptake inhibitor than cocaine, with an IC50 value approximately 2.4 times lower. Furthermore, NEP exhibits a significantly higher binding affinity for the human dopamine transporter, with a Ki value about 5.2 times lower than that of cocaine.
Signaling Pathway of Dopamine Reuptake Inhibition
Both N-ethylpentedrone and cocaine are competitive inhibitors of the dopamine transporter. They bind to the transporter protein and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Dopamine Reuptake Inhibition by NEP and Cocaine
Experimental Protocols
The quantitative data presented in this guide is typically obtained through in vitro assays using cell lines that are genetically modified to express the human dopamine transporter. The two primary experimental methods are the dopamine reuptake inhibition assay and the radioligand binding assay.
Dopamine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
1. Cell Culture and Plating:
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in a suitable medium.
The cells are then seeded into 96-well plates and grown to a confluent monolayer.
2. Assay Procedure:
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
The cells are then pre-incubated with varying concentrations of the test compound (N-ethylpentedrone or cocaine) or a vehicle control.
A solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to initiate the uptake reaction.
The incubation is carried out for a short, defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
The uptake is terminated by rapidly washing the cells with an ice-cold buffer to remove any extracellular radiolabeled dopamine.
3. Data Analysis:
The cells are lysed, and the amount of radioactivity within the cells is measured using a scintillation counter.
The percentage of dopamine uptake inhibition is calculated for each concentration of the test compound relative to the control.
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Dopamine Reuptake Assay Workflow
Radioligand Binding Assay
This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to the transporter.
1. Membrane Preparation:
Cell membranes are prepared from hDAT-expressing cells or from brain tissue rich in dopamine transporters (e.g., striatum).
The tissue or cells are homogenized and centrifuged to isolate the membrane fraction.
2. Competitive Binding Assay:
The membrane preparation is incubated with a fixed concentration of a radioligand that binds to the dopamine transporter (e.g., [3H]WIN 35,428).
Varying concentrations of the unlabeled test compound (N-ethylpentedrone or cocaine) are added to compete with the radioligand for binding to the transporter.
The incubation is carried out until equilibrium is reached.
3. Separation and Detection:
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
The filters are washed to remove any unbound radioligand.
The amount of radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
The IC50 value for the test compound is determined from the competition curve.
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Comparative
Comparative Analysis of Structural Analogs of 2-(Ethylamino)-1-phenyl-1-pentanone (N-Ethylpentedrone) and Their Biological Activity
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of N-Ethylpentedrone analogs, detailing their monoamine transporter interactions and behavioral effects. Th...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of N-Ethylpentedrone analogs, detailing their monoamine transporter interactions and behavioral effects.
This guide provides a comparative analysis of the biological activity of structural analogs of 2-(Ethylamino)-1-phenyl-1-pentanone, a synthetic cathinone (B1664624) commonly known as N-Ethylpentedrone (NEP or NEPD). Synthetic cathinones represent a large class of new psychoactive substances (NPS), and understanding their structure-activity relationships (SAR) is crucial for predicting their pharmacological and toxicological effects. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to aid researchers in the fields of pharmacology, toxicology, and drug development.
Introduction to N-Ethylpentedrone and its Analogs
N-Ethylpentedrone is a stimulant of the substituted cathinone class that acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its chemical structure, characterized by a β-keto amphetamine backbone, allows for various modifications that can significantly alter its potency and selectivity for monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][3] These transporters are key regulators of neurotransmission, and their modulation is central to the psychostimulant effects of cathinones.
The primary points of structural variation in N-Ethylpentedrone analogs that influence their activity include:
α-Carbon Side-Chain Length: Altering the length of the alkyl chain at the α-carbon position significantly impacts potency at the dopamine transporter.[4][5][6]
N-Alkylation: The nature of the substituent on the amino group is a key determinant of the mechanism of action, differentiating between transporter blockers and substrates (releasing agents).
Aromatic Ring Substitution: Modifications to the phenyl ring, such as the addition of methyl or fluoro groups, can shift selectivity towards different monoamine transporters.[7]
Comparative Quantitative Data
The following table summarizes the in vitro activity of N-Ethylpentedrone and several of its structural analogs at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. The data, presented as IC50 values (the concentration of the drug that inhibits 50% of transporter activity), are compiled from various studies to provide a clear comparison of potency.
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for key experiments used to characterize the activity of N-Ethylpentedrone analogs.
Monoamine Transporter Uptake Inhibition Assay
This in vitro assay is fundamental for determining the potency of compounds at DAT, NET, and SERT.
Objective: To measure the concentration-dependent inhibition of radiolabeled or fluorescent monoamine substrate uptake into cells expressing the respective human transporters.
General Procedure:
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.[8]
Assay Preparation: Cells are harvested and plated into 96-well plates.
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (e.g., N-Ethylpentedrone analogs).
Substrate Addition: A radiolabeled ([³H]) or fluorescent substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
Incubation: The plates are incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).[8]
Termination of Uptake: The uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular substrate.
Quantification: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values for each compound.
In Vivo Locomotor Activity Assay
This behavioral assay in rodents is used to assess the psychostimulant effects of the compounds.
Objective: To measure changes in spontaneous locomotor activity in rodents following the administration of a test compound.
General Procedure:
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing environment (e.g., open-field arenas) to reduce novelty-induced hyperactivity.
Compound Administration: Animals are administered the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).[11]
Data Collection: Immediately following injection, the animals are placed in the activity chambers, and their locomotor activity is recorded for a set duration (e.g., 60-120 minutes) using automated tracking systems.
Data Analysis: The total distance traveled, number of movements, and other locomotor parameters are quantified and compared between treatment groups. Dose-response curves are often generated to determine the potency and efficacy of the compounds in stimulating locomotion.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of N-Ethylpentedrone analogs.
Caption: Mechanism of N-Ethylpentedrone (NEP) analog action at the dopamine transporter (DAT).
Caption: General experimental workflow for the evaluation of novel synthetic cathinones.
Conclusion
The biological activity of N-Ethylpentedrone analogs is intricately linked to their chemical structure. Elongation of the α-carbon side chain from a methyl to a propyl group generally increases potency at the dopamine transporter, an effect that correlates with psychostimulant activity.[4][5][6] However, further extension of this chain can lead to a decrease in potency. The high DAT/SERT selectivity ratio of many N-Ethylpentedrone analogs is a strong indicator of their abuse liability.[7][12] This comparative guide provides a foundational understanding of the SAR of this class of compounds, which is essential for the development of regulatory policies, forensic identification, and potential therapeutic applications. Further research is necessary to fully elucidate the pharmacological and toxicological profiles of the ever-expanding landscape of synthetic cathinones.
A Comparative Analysis of the Behavioral Effects of N-Ethylpentedrone and MDPV
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the behavioral effects of two synthetic cathinones, N-Ethylpentedrone (NEP) and 3,4-Methylenedioxypyrovaleron...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of two synthetic cathinones, N-Ethylpentedrone (NEP) and 3,4-Methylenedioxypyrovalerone (MDPV). The information presented is synthesized from preclinical studies to delinate their pharmacological profiles, reinforcing properties, and underlying mechanisms of action.
Overview of N-Ethylpentedrone (NEP) and MDPV
N-Ethylpentedrone (NEP) and 3,4-Methylenedioxypyrovalerone (MDPV) are potent psychostimulant substances belonging to the synthetic cathinone (B1664624) class.[1][2] Both compounds primarily exert their effects by acting as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][3] However, variations in their chemical structures lead to differences in their potency and behavioral profiles. MDPV is well-documented for its high potency and significant abuse potential, often exceeding that of traditional stimulants like cocaine and methamphetamine in preclinical models.[4][5] NEP, a structurally related cathinone, also demonstrates robust psychostimulant effects, though direct comparative studies with MDPV are less common.[6][7] This guide aims to bridge this gap by collating and comparing available data on their behavioral pharmacology.
Locomotor Activity
Both NEP and MDPV produce significant dose-dependent increases in locomotor activity in rodents, a hallmark of their psychostimulant properties.
N-Ethylpentedrone (NEP): Acute administration of NEP reliably increases locomotor activity. Studies in rats have demonstrated that intraperitoneal (i.p.) injections of NEP at doses ranging from 5 to 50 mg/kg lead to a significant enhancement of motor activity, often presenting as an inverted U-shaped dose-effect curve.[7][8] The peak locomotor stimulation for NEP in rats has been observed at a dose of 20 mg/kg.[8] In mice, NEP has also been shown to produce locomotor stimulant effects.[6]
MDPV: MDPV is a potent locomotor stimulant, with effects observed at lower doses compared to many other synthetic cathinones. In rats, subcutaneous (s.c.) administration of MDPV at doses of 0.5-1.0 mg/kg significantly increases locomotor activity.[4] Similar to NEP, higher doses of MDPV (e.g., 5.6 mg/kg, s.c.) can lead to a transient decrease in activity, which is often associated with the emergence of stereotyped behaviors.[4]
The abuse potential of psychostimulants is largely determined by their rewarding and reinforcing properties, which are commonly assessed using intravenous self-administration (IVSA) paradigms in animal models.
N-Ethylpentedrone (NEP): Studies have shown that NEP possesses reinforcing effects, as it is self-administered by rodents. In drug discrimination studies, NEP fully substitutes for the discriminative stimulus effects of both methamphetamine and cocaine, suggesting a similar subjective experience and a high potential for abuse.[6]
MDPV: MDPV is a highly potent reinforcer.[4] Rats readily acquire and maintain self-administration of MDPV, often at higher rates than for methamphetamine.[4] Dose-substitution studies reveal that MDPV has greater potency and efficacy in maintaining self-administration behavior compared to methamphetamine.[4] Under progressive ratio schedules of reinforcement, where the response requirement to receive a drug infusion progressively increases, MDPV demonstrates high breakpoints, indicating a strong motivation to obtain the drug.[5] In some studies, the maximum breakpoints for MDPV were found to be significantly greater than those for cocaine and methamphetamine, highlighting its potent reinforcing effects.[5]
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action for both NEP and MDPV is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters in the brain.[1][3] Their affinity for the serotonin (B10506) transporter (SERT) is significantly lower.[1][9]
N-Ethylpentedrone (NEP): NEP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) without inducing monoamine release.[3]
MDPV: MDPV is a potent and selective inhibitor of DAT and NET.[9] It does not act as a substrate for these transporters, meaning it does not induce neurotransmitter release but rather blocks their reuptake.[1] The S-enantiomer of MDPV is significantly more potent at inhibiting DAT than the R-enantiomer.[9]
Compound
Transporter
Affinity (Ki, nM)
Reference
N-Ethylpentedrone (NEP)
DAT
Data not directly available in comparative studies
NET
Data not directly available in comparative studies
SERT
Data not directly available in comparative studies
The following diagrams illustrate the general signaling pathway affected by NEP and MDPV and a typical experimental workflow for their behavioral assessment.
Caption: Mechanism of action of NEP and MDPV as dopamine and norepinephrine reuptake inhibitors.
Caption: General experimental workflow for behavioral assessment of psychostimulants.
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the stimulant effects of NEP and MDPV on spontaneous motor activity.
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
Procedure:
Habituation: Rodents are habituated to the testing room for at least 60 minutes before the experiment. Each animal is then placed in the open-field arena for a 30-60 minute habituation period to establish a baseline activity level.
Drug Administration: Following habituation, animals are briefly removed from the arena and administered a specific dose of NEP, MDPV, or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Data Recording: Immediately after injection, the animal is returned to the open-field arena, and locomotor activity is recorded for a predetermined period (e.g., 60-120 minutes). Data is typically collected in 5- or 10-minute intervals to analyze the time course of the drug's effect.
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are analyzed to determine the dose-dependent effects of the compounds on locomotor activity.
Intravenous Self-Administration (IVSA)
Objective: To assess the reinforcing effects of NEP and MDPV.
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, an infusion pump, and a liquid swivel to allow for drug infusion.
Procedure:
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is passed subcutaneously to an exit point on the back.
Recovery: Animals are allowed to recover from surgery for several days before the start of the experiment.
Acquisition: Rats are placed in the operant chambers and trained to press the active lever to receive an intravenous infusion of the drug. Each infusion is paired with a visual or auditory cue (e.g., stimulus light). Responding on the inactive lever has no consequence. Training typically occurs under a fixed-ratio 1 (FR1) schedule, where one lever press results in one infusion.
Dose-Response and Progressive Ratio Testing: Once stable responding is established, dose-response curves can be generated by varying the dose of the drug per infusion. To assess the motivation to take the drug, a progressive ratio (PR) schedule of reinforcement is implemented. Under this schedule, the number of lever presses required to receive the next infusion increases systematically. The "breakpoint," or the highest ratio completed before responding ceases, is used as a measure of the drug's reinforcing efficacy.
Cognitive Effects
There is a significant gap in the literature regarding the direct comparative cognitive effects of NEP and MDPV. While some studies have investigated the cognitive consequences of MDPV self-administration, showing potential deficits in recognition memory, similar comprehensive data for NEP is lacking. Future research should focus on head-to-head comparisons of the effects of these two compounds on various cognitive domains, such as learning, memory, and executive function, to provide a more complete understanding of their neurobehavioral profiles.
Conclusion
Both N-Ethylpentedrone and MDPV are potent psychostimulants with significant abuse liability, primarily mediated by their action as dopamine and norepinephrine reuptake inhibitors. Preclinical data suggest that MDPV is a particularly potent reinforcer, in some cases exceeding the reinforcing efficacy of traditional stimulants like methamphetamine and cocaine. While NEP also demonstrates clear psychostimulant and reinforcing properties, the available data is less extensive, and direct comparisons with MDPV are limited. The provided data and protocols offer a framework for researchers to design and interpret studies aimed at further elucidating the comparative behavioral pharmacology of these and other emerging synthetic cathinones. A critical area for future investigation is the comparative impact of NEP and MDPV on cognitive function.
The Gold Standard in Bioanalysis: Validating Deuterated Internal Standards for N-Ethylpentedrone Quantification
A Comparative Guide for Researchers and Drug Development Professionals In the dynamic field of forensic toxicology and clinical research, the accurate quantification of novel psychoactive substances (NPS) like N-Ethylpen...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of forensic toxicology and clinical research, the accurate quantification of novel psychoactive substances (NPS) like N-Ethylpentedrone (NEP) is paramount. As a substituted cathinone, NEP poses significant analytical challenges due to its complex matrix presence in biological samples. This guide provides a comprehensive comparison of analytical methods, validating the superior performance of deuterated internal standards in the quantification of N-Ethylpentedrone. Experimental data from peer-reviewed studies are presented to support the recommendations, ensuring researchers can confidently select the most robust and reliable methodology for their work.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard in mass spectrometry-based quantification. Their near-identical chemical behavior to the analyte of interest ensures they experience similar extraction efficiencies and matrix effects, leading to more accurate and precise results.
Comparative Performance: Deuterated vs. Non-Deuterated Analogue Internal Standards
The choice of internal standard significantly impacts the reliability of quantification. Below is a comparison of validation parameters from two distinct analytical methods for N-Ethylpentedrone: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method which utilized a deuterated internal standard cocktail, and a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method employing a deuterated structural analogue (Methylone-d3).
Table 1: Comparison of LC-MS/MS and GC-MS/MS Method Validation Parameters for N-Ethylpentedrone Quantification
Experimental Protocols: A Detailed Look at the Methodologies
Reproducibility in scientific research hinges on detailed and transparent experimental protocols. The following sections outline the methodologies used in the compared studies.
Method 1: LC-MS/MS with a Deuterated Internal Standard Cocktail[1][2]
This method was validated for the simultaneous quantification of seven synthetic cathinones, including N-Ethylpentedrone, in various postmortem matrices.
Sample Preparation (Solid-Phase Extraction):
To 0.5 mL of specimen (blood, serum, liver, or brain homogenate), an internal standard working solution was added.
The samples were subjected to solid-phase extraction.
The eluate was evaporated to dryness and reconstituted in the initial mobile phase for analysis.
LC-MS/MS Analysis:
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer.
Separation: Chromatographic separation was achieved on a suitable column to resolve the analytes.
Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.
Method 2: GC-MS/MS with Methylone-d3 as a Deuterated Analogue Internal Standard[3][4]
This study presented a validated GC-MS/MS method for the quantification of N-Ethylpentedrone and other synthetic cathinones in oral fluid.
Sample Preparation (Liquid-Liquid Extraction):
To 200 µL of oral fluid, 5 µL of Methylone-d3 internal standard solution (1 µg/mL) was added.
The sample was alkalinized with 200 µL of 0.5 M ammonium (B1175870) hydrogen carbonate buffer.
Liquid-liquid extraction was performed using 1 mL of ethyl acetate (B1210297).
The organic layer was separated, evaporated to dryness, and derivatized with pentafluoropropionic anhydride (B1165640) (PFPA) at 70°C for 20 minutes.
The derivatized sample was again evaporated to dryness and reconstituted in 50 µL of ethyl acetate for injection.
GC-MS/MS Analysis:
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
Injection: 1 µL of the reconstituted sample was injected.
Detection: The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode for quantification.
Visualizing the Workflow and Principles
To further clarify the analytical process and the underlying principles of using deuterated internal standards, the following diagrams are provided.
A generalized workflow for the quantification of N-Ethylpentedrone.
Distinguishing 2-(Ethylamino)-1-phenyl-1-pentanone from its Positional Isomers: An Analytical Guide
For Researchers, Scientists, and Drug Development Professionals The clandestine synthesis and distribution of novel psychoactive substances (NPS) present a continuous challenge to forensic and clinical laboratories. Amon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The clandestine synthesis and distribution of novel psychoactive substances (NPS) present a continuous challenge to forensic and clinical laboratories. Among these, synthetic cathinones are a prominent class, with new positional isomers frequently emerging to circumvent legislation. 2-(Ethylamino)-1-phenyl-1-pentanone, also known as N-ethylpentedrone, is a synthetic cathinone (B1664624) that has been identified in the illicit drug market. The ability to unequivocally distinguish it from its positional isomers is critical for accurate identification, toxicological assessment, and legal proceedings.
This guide provides a comparative overview of the analytical techniques used to differentiate 2-(Ethylamino)-1-phenyl-1-pentanone from its key positional isomers, where the ethylamino group is located at the 3-, 4-, or 5-position of the pentanone chain. While experimental data for 2-(Ethylamino)-1-phenyl-1-pentanone is available, data for its positional isomers is limited. Therefore, this guide combines known analytical data with predicted characteristics based on established principles of analytical chemistry for similar compounds.
Chemical Structures of the Isomers
The fundamental difference between 2-(Ethylamino)-1-phenyl-1-pentanone and its positional isomers lies in the attachment point of the ethylamino group along the pentyl chain. This structural variance is the basis for their differentiation using analytical techniques.
Caption: Molecular structures of the isomers.
Analytical Differentiation Strategies
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous differentiation of these positional isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic analysis. While all isomers have the same molecular weight and will exhibit the same molecular ion in their mass spectra, their fragmentation patterns upon electron ionization (EI) will differ significantly. The position of the ethylamino group dictates the primary cleavage pathways of the alkyl chain.
Table 1: Predicted GC-MS Data for Positional Isomers
Isomer
Expected Retention Index (Kovats)
Key Fragment Ions (m/z) and Predicted Relative Abundance
2-(Ethylamino)-1-phenyl-1-pentanone
~1800-1900
105 (base peak) , 77, 58, 86
3-(Ethylamino)-1-phenyl-1-pentanone
Lower than 2-isomer
105 (abundant) , 77, 100, 72
4-(Ethylamino)-1-phenyl-1-pentanone
Lower than 3-isomer
105 (abundant) , 77, 114, 58
5-(Ethylamino)-1-phenyl-1-pentanone
Lowest of the four
105 (abundant) , 77, 128, 44
Note: Predicted data is based on typical fragmentation patterns of similar cathinones. Actual values may vary based on instrumentation and conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers another powerful approach, particularly for complex matrices. Chromatographic separation of the isomers is achievable with appropriate column chemistry and mobile phase composition. Subsequent fragmentation in the mass spectrometer will yield distinct product ion spectra.
Table 2: Predicted LC-MS/MS Data for Positional Isomers
Isomer
Expected Retention Time (RP-HPLC)
Precursor Ion [M+H]⁺ (m/z)
Key Product Ions (m/z)
2-(Ethylamino)-1-phenyl-1-pentanone
Highest of the four
206.15
105, 77, 178
3-(Ethylamino)-1-phenyl-1-pentanone
Lower than 2-isomer
206.15
105, 77, 162
4-(Ethylamino)-1-phenyl-1-pentanone
Lower than 3-isomer
206.15
105, 77, 148
5-(Ethylamino)-1-phenyl-1-pentanone
Lowest of the four
206.15
105, 77, 134
Note: Predicted data based on collision-induced dissociation (CID) of similar compounds. Retention order may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information. Both ¹H and ¹³C NMR spectra will show unique chemical shifts and coupling patterns for each isomer, allowing for their unambiguous identification.
Table 3: Predicted ¹H NMR Chemical Shift Differences
Proton Position
2-Isomer (ppm)
3-Isomer (ppm)
4-Isomer (ppm)
5-Isomer (ppm)
H adjacent to N
~3.0-3.5 (CH)
~2.8-3.3 (CH)
~2.6-3.1 (CH₂)
~2.5-3.0 (CH₂)
H adjacent to C=O
~4.5-5.0 (CH)
~3.0-3.5 (CH₂)
~2.8-3.3 (CH₂)
~2.7-3.2 (CH₂)
Note: Predicted chemical shifts are approximate and will be influenced by the solvent and instrument frequency. The key is the difference in the multiplicity and chemical shift of the protons on the alkyl chain.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
GC-MS Protocol
Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 280 °C.
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Scan Range: m/z 40-500.
LC-MS/MS Protocol
Instrument: High-performance liquid chromatograph coupled to a triple quadrupole or orbitrap mass spectrometer with an electrospray ionization source.
Column: C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Ion Source: ESI in positive ion mode.
MS/MS: Precursor ion scan for m/z 206.15, followed by product ion scans for the most abundant fragments.
Sample Concentration: 5-10 mg of the analyte in 0.5-0.7 mL of solvent.
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.
Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for the analysis and differentiation of these positional isomers.
Caption: General experimental workflow.
Conclusion
The differentiation of 2-(Ethylamino)-1-phenyl-1-pentanone from its positional isomers requires a multi-faceted analytical approach. While GC-MS can provide strong indicative evidence based on fragmentation patterns, and LC-MS/MS offers excellent sensitivity and separative power, NMR spectroscopy remains the gold standard for unambiguous structural confirmation. The data and protocols presented in this guide provide a framework for researchers and forensic scientists to effectively identify and distinguish these challenging synthetic cathinone isomers. The development of certified reference materials for all positional isomers is crucial for the continued validation and accuracy of these analytical methods.
Comparative
Comparative Analysis of 2-Aminopentanophenones as Monoamine Uptake Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminopentanophenone analogs as monoamine uptake inhibitors, supported by experimental data and detailed pr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminopentanophenone analogs as monoamine uptake inhibitors, supported by experimental data and detailed protocols.
The landscape of neuropharmacology is continually evolving, with a significant focus on the development of novel compounds that can selectively modulate monoamine neurotransmitter systems. Among these, inhibitors of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are of paramount interest for their therapeutic potential in a range of psychiatric and neurological disorders. This guide focuses on a promising class of compounds: 2-aminopentanophenones. A key study in this area has explored a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, revealing their potential as selective inhibitors of dopamine and norepinephrine uptake with minimal impact on serotonin transport[1].
Quantitative Comparison of 2-Aminopentanophenone Analogs
The following table summarizes the in vitro efficacy of various 2-aminopentanophenone analogs at inhibiting the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by their respective transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the monoamine uptake. A lower IC50 value indicates greater potency.
Compound ID
Aromatic Ring (R)
Amine
DAT IC50 (nM)
NET IC50 (nM)
SERT IC50 (nM)
4a
4-Methylphenyl
Pyrrolidine
25
41
>10,000
(S)-4a
4-Methylphenyl
Pyrrolidine
13
21
>10,000
(R)-4a
4-Methylphenyl
Pyrrolidine
130
250
>10,000
4t
2-Naphthyl
Pyrrolidine
8
15
>10,000
4u
3,4-Dichlorophenyl
Pyrrolidine
10
18
>10,000
Data extracted from Rothman et al., J. Med. Chem. 2008, 51 (10), pp 3039–3042.[1]
Mechanism of Action and Experimental Workflow
The therapeutic and psychoactive effects of monoamine uptake inhibitors are primarily mediated by their ability to block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing neurotransmission.
Caption: General mechanism of monoamine reuptake inhibition at the synapse.
The evaluation of novel monoamine uptake inhibitors follows a structured experimental workflow, from initial screening to detailed characterization.
Caption: Typical experimental workflow for evaluating monoamine uptake inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of 2-aminopentanophenones.
Radioligand Binding Assays
This assay measures the affinity of a test compound for a specific monoamine transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
Materials:
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
Radioligands:
For hDAT: [³H]WIN 35,428
For hNET: [³H]nisoxetine
For hSERT: [³H]citalopram
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Test Compounds: 2-aminopentanophenone analogs dissolved in an appropriate solvent (e.g., DMSO).
96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a liquid scintillation counter.
Procedure:
Membrane Preparation: Thaw the cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
Total Binding: Add assay buffer, radioligand solution, and the membrane preparation.
Non-specific Binding: Add the non-specific binding control solution, radioligand solution, and the membrane preparation.
Test Compound: Add serial dilutions of the test compound, radioligand solution, and the membrane preparation.
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Uptake Assays
This assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into cells expressing the corresponding transporter.
Materials:
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT.
Radiolabeled Substrates:
For hDAT: [³H]dopamine
For hNET: [³H]norepinephrine
For hSERT: [³H]serotonin
Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological salt solution.
Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., 10 µM mazindol for DAT, 10 µM desipramine for NET, 1 µM paroxetine (B1678475) for SERT).
Test Compounds: 2-aminopentanophenone analogs.
96-well cell culture plates, cell lysis buffer, scintillation vials, scintillation fluid, and a liquid scintillation counter.
Procedure:
Cell Culture: Culture the cells in 96-well plates until they reach a suitable confluency.
Pre-incubation: On the day of the experiment, wash the cells with assay buffer. Then, pre-incubate the cells with varying concentrations of the test compound or the non-specific uptake control for a short period (e.g., 10-20 minutes) at 37°C.
Uptake Initiation: Initiate the uptake by adding the radiolabeled monoamine substrate to each well.
Incubation: Incubate the plates for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the known inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration using non-linear regression analysis.
Navigating the Disposal of 2-(Ethylamino)-1-phenyl-1-pentanone: A Guide for Laboratory Professionals
Researchers and scientists handling 2-(Ethylamino)-1-phenyl-1-pentanone, a synthetic cathinone (B1664624) derivative, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection....
Author: BenchChem Technical Support Team. Date: December 2025
Researchers and scientists handling 2-(Ethylamino)-1-phenyl-1-pentanone, a synthetic cathinone (B1664624) derivative, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While this compound may not be classified as hazardous under the Globally Harmonized System (GHS), proper disposal is crucial and subject to local and institutional regulations.[1] This guide provides essential information and a step-by-step approach to the safe disposal of 2-(Ethylamino)-1-phenyl-1-pentanone.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and safety glasses. Handle the compound in a well-ventilated area to avoid inhalation of any potential vapors or mists. In case of a spill, it should be contained and collected with a non-combustible absorbent material such as sand, earth, or vermiculite.
II. Disposal Procedures for 2-(Ethylamino)-1-phenyl-1-pentanone
The primary route for the disposal of 2-(Ethylamino)-1-phenyl-1-pentanone is through an approved hazardous waste disposal facility. It is imperative to consult and adhere to all local, state, and federal regulations governing chemical waste.
Step-by-Step Disposal Protocol:
Waste Identification and Segregation:
Properly label all waste containers with the full chemical name: 2-(Ethylamino)-1-phenyl-1-pentanone.
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.
Containerization:
Use a compatible, leak-proof container for waste collection.
Ensure the container is tightly sealed when not in use.
Spill Residue Management:
For spills, collect the absorbent material used for containment and place it in the designated hazardous waste container.
Disposal of Unused or Expired Compound:
Unused or expired 2-(Ethylamino)-1-phenyl-1-pentanone should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.[1]
Contacting a Licensed Waste Hauler:
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
III. Quantitative Disposal Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for 2-(Ethylamino)-1-phenyl-1-pentanone. Disposal should be managed in accordance with qualitative safety guidelines and regulatory requirements.
Parameter
Value
Source
EPA Hazardous Waste Code
Not specified; consult local regulations.
N/A
Recommended Disposal Method
Incineration or other approved hazardous waste treatment.
No specific experimental protocols for the neutralization or deactivation of 2-(Ethylamino)-1-phenyl-1-pentanone for disposal were found in the search results. The recommended procedure is to handle it as a chemical waste product for professional disposal.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(Ethylamino)-1-phenyl-1-pentanone.
Caption: Disposal workflow for 2-(Ethylamino)-1-phenyl-1-pentanone.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical.
Personal protective equipment for handling 2-(Ethylamino)-1-phenyl-1-pentanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Ethylamino)-1-phenyl-1-pentanone. The following procedures for personal protective...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Ethylamino)-1-phenyl-1-pentanone. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
While a safety data sheet from one supplier suggests that 2-(Ethylamino)-1-phenyl-1-pentanone is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is best practice in a research setting to treat all novel compounds with a high degree of caution.[1] Another product information sheet for a similar compound advises that the material should be considered hazardous until more information is available, recommending avoidance of ingestion, inhalation, and contact with skin, eyes, or clothing.[2] Therefore, the following recommendations are based on a conservative approach to laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 2-(Ethylamino)-1-phenyl-1-pentanone.
Body Part
Personal Protective Equipment
Standard/Specification
Hands
Disposable Nitrile Gloves
Inspect before use. Change immediately upon contact with the chemical.
Eyes
Chemical Splash Goggles or Safety Glasses
Must meet ANSI Z.87.1 1989 standard.
Face
Face Shield
Recommended when there is a risk of splashing. To be worn over safety glasses or goggles.
Body
Laboratory Coat
Should be buttoned and fit properly to cover as much skin as possible.
Feet
Closed-toe Shoes
Shoes should cover the entire foot.
Operational Plan for Handling
A systematic workflow ensures that the chemical is handled safely from receipt to disposal.
1. Receiving and Inspection:
Upon receipt, visually inspect the container for any signs of damage or leakage.
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
2. Storage:
Store the chemical in a cool, dry, and well-ventilated area.
Keep the container tightly closed when not in use.
Store away from incompatible materials. Although specific incompatibilities are not identified, it is good practice to store it separately from strong oxidizing agents.
3. Preparation and Use:
All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Before handling, ensure all necessary PPE is donned correctly.
Measure and dispense the chemical carefully to avoid generating dust or aerosols.
If preparing solutions, add the solid to the solvent slowly.
4. Spill Management:
In the event of a small spill, mechanically pick up the solid material.[1]
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Ensure the spill area is well-ventilated.
Do not allow the chemical to enter sewers or surface and ground water.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
All waste materials contaminated with 2-(Ethylamino)-1-phenyl-1-pentanone, including used gloves, weighing papers, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.
2. Disposal of Unused Chemical:
While one safety data sheet suggests that smaller quantities can be disposed of with household waste, it is more prudent in a research environment to dispose of it as chemical waste.[1]
Disposal must be made according to official national and local regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
3. Container Disposal:
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
Disposal of uncleaned packaging must be made according to official regulations.[1]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling 2-(Ethylamino)-1-phenyl-1-pentanone.
Caption: Workflow for handling 2-(Ethylamino)-1-phenyl-1-pentanone.